Pleuromutilin-22-mesylate
Description
Structure
3D Structure
Properties
CAS No. |
60924-38-1 |
|---|---|
Molecular Formula |
C23H36O7S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-methylsulfonyloxyacetate |
InChI |
InChI=1S/C23H36O7S/c1-7-21(4)12-17(30-18(25)13-29-31(6,27)28)22(5)14(2)8-10-23(15(3)20(21)26)11-9-16(24)19(22)23/h7,14-15,17,19-20,26H,1,8-13H2,2-6H3/t14-,15+,17-,19+,20+,21-,22+,23+/m1/s1 |
InChI Key |
IKVZCNHNKCXZHZ-PQZCNZKKSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COS(=O)(=O)C)C |
Other CAS No. |
60924-38-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of Pleuromutilin-22-Mesylate in Modern Antibiotic Discovery: A Technical Guide
Introduction: The Imperative for Novel Antibiotics and the Promise of Pleuromutilins
The dawn of the antibiotic era, kicked off by the discovery of penicillin, marked a revolutionary leap in medicine.[1] However, the relentless evolution of antimicrobial resistance (AMR) now poses a formidable threat to global health, creating an urgent need for new classes of antibiotics with novel mechanisms of action.[2][3] The "golden era" of antibiotic discovery, spanning from the 1940s to the 1960s, yielded most of the antibiotic classes in use today.[1] Unfortunately, this was followed by a significant decline in the development of new antibacterial agents.[1][3]
Pleuromutilin and its derivatives represent a promising class of antibiotics to address this challenge.[4][5] Originally discovered in 1951 from the fungus Pleurotus mutilus, these natural products exhibit a unique mode of action by inhibiting bacterial protein synthesis.[4][6][7] They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a mechanism distinct from many other ribosome-targeting antibiotics, which minimizes the likelihood of cross-resistance.[4][8][9][10][11][12] While early derivatives like tiamulin and valnemulin were developed for veterinary use, recent advancements have led to the approval of pleuromutilins for human use, such as the topical agent retapamulin and the systemic antibiotic lefamulin.[5][8][9]
This guide focuses on a critical, yet often behind-the-scenes player in the development of novel pleuromutilin antibiotics: pleuromutilin-22-mesylate . This activated intermediate is a cornerstone for medicinal chemists, enabling the rapid synthesis and exploration of a vast chemical space of novel pleuromutilin analogues. We will delve into the strategic importance of this compound, detailing its application in a modern antibiotic discovery workflow, from library synthesis to preclinical evaluation.
The Pleuromutilin Core and the Significance of the C-22 Position
The antibacterial potency of pleuromutilin derivatives is intricately linked to their chemical structure. The tricyclic mutilin core provides the foundational scaffold for binding to the ribosome, while modifications, particularly at the C-14 and C-22 positions, have been instrumental in optimizing their antibacterial spectrum, potency, and pharmacokinetic properties.[5][13]
This compound is a synthetically versatile intermediate derived from the natural product pleuromutilin. The mesylate group at the C-22 position is an excellent leaving group, making this position highly susceptible to nucleophilic substitution. This reactivity is the lynchpin for creating extensive libraries of novel pleuromutilin derivatives, as a wide array of nucleophiles can be introduced at this site. This strategy of derivatization is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[14][15][16]
Workflow for Novel Antibiotic Discovery Utilizing this compound
The journey from a reactive intermediate to a potential drug candidate is a multi-step process rooted in rigorous scientific methodology. The following sections outline a comprehensive workflow for leveraging this compound in an antibiotic discovery program.
Sources
- 1. History of antibiotic development – Understand – ReAct [reactgroup.org]
- 2. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. pew.org [pew.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The pleuromutilin antibiotics: a new class for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 11. Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Pleuromutilin-22-Mesylate: A Pivotal Precursor for Novel Antibacterial Agents
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel scaffolds and synthetic pathways for the development of next-generation antibiotics. The pleuromutilin class of antibiotics, with its unique mode of action targeting the bacterial ribosome, presents a promising foundation for such endeavors.[1][2][3] This technical guide provides an in-depth exploration of pleuromutilin-22-mesylate as a key intermediate in the semi-synthesis of potent antibacterial agents. We will delve into the strategic rationale for its synthesis, detailed experimental protocols, and its application in creating a diverse library of pleuromutilin derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of new antibacterial therapies.
Introduction: The Enduring Potential of the Pleuromutilin Scaffold
Pleuromutilin is a naturally occurring diterpene antibiotic isolated from the fungus Pleurotus mutilus (now Clitopilus scyphoides).[1] Its unique tricyclic core structure and mechanism of action, which involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit to inhibit bacterial protein synthesis, set it apart from many other antibiotic classes.[1][2][4][5] This distinct mechanism often circumvents existing resistance pathways, making pleuromutilin derivatives active against a range of multidrug-resistant pathogens.[1]
Semi-synthetic modification of the pleuromutilin core has yielded several successful antibiotics, including the veterinary drugs tiamulin and valnemulin, and the human therapeutic agents retapamulin and lefamulin.[6][7] A critical locus for these modifications is the C-22 hydroxyl group of the glycolic ester side chain. Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of a thioether moiety at this position can significantly enhance antibacterial potency.[8][9]
To facilitate the efficient and versatile derivatization of the C-22 position, a strategic approach is to convert the terminal hydroxyl group into a highly reactive leaving group. This is where this compound emerges as a pivotal precursor. The mesylate group, a non-nucleophilic and excellent leaving group, renders the C-22 carbon susceptible to nucleophilic substitution by a wide array of functional groups, particularly thiols, amines, and azides.
This guide will focus on the synthesis of this compound and its subsequent use in the generation of novel antibacterial candidates.
Synthesis of this compound: A Strategic Activation
The conversion of the C-22 hydroxyl group of pleuromutilin to a mesylate is a crucial step in preparing the scaffold for diversification. This process involves the reaction of pleuromutilin with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pleuromutilin
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pleuromutilin (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) dropwise while stirring.
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material (pleuromutilin) is consumed.
-
Workup:
-
Quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Causality and Self-Validation:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as methanesulfonyl chloride is highly reactive towards water, which would lead to its decomposition and reduce the yield of the desired product.
-
Low Temperature: The reaction is performed at 0 °C to control the exothermicity and minimize potential side reactions.
-
Non-Nucleophilic Base: A non-nucleophilic base like TEA or pyridine is essential to neutralize the generated HCl without competing with the pleuromutilin hydroxyl group in reacting with the methanesulfonyl chloride.
-
TLC Monitoring: Continuous monitoring by TLC ensures that the reaction is driven to completion and prevents over-reaction or degradation of the product. The appearance of a new, less polar spot corresponding to the mesylate and the disappearance of the pleuromutilin spot validates the reaction's progress.
This compound in Action: Synthesis of Novel Thioether Derivatives
With this compound in hand, the door is open to a vast array of novel derivatives. The following protocol outlines a general procedure for the synthesis of C-22 thioether analogs, which are of significant interest for their potent antibacterial activity.[8][9]
Experimental Protocol: General Synthesis of C-22 Thioether Pleuromutilin Derivatives
Materials:
-
This compound
-
Desired thiol (R-SH) (e.g., substituted alkyl, aryl, or heterocyclic thiols)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃))
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone)
-
Standard workup and purification reagents as described previously.
Procedure:
-
Thiolate Formation (if necessary): If a weaker base like K₂CO₃ is used, dissolve the thiol (1.2 equivalents) and the base (2.0 equivalents) in the chosen solvent and stir for a short period to generate the thiolate in situ. If using a strong base like NaH, add the thiol to a suspension of NaH in the solvent at 0 °C.
-
Nucleophilic Substitution: To the solution containing the thiolate, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC for the consumption of the mesylate.
-
Workup and Purification: Upon completion, perform an aqueous workup similar to the mesylation step, followed by extraction with an appropriate organic solvent. The crude product is then purified by flash column chromatography to yield the desired C-22 thioether derivative.
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthetic strategy from pleuromutilin to a diverse library of thioether derivatives via the this compound intermediate.
Caption: Synthetic workflow from pleuromutilin to novel thioether derivatives.
Characterization and Antibacterial Evaluation
All synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Once characterized, the novel pleuromutilin derivatives should be evaluated for their antibacterial activity against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) is a key metric for quantifying antibacterial potency.
Data Presentation: Hypothetical MIC Data
| Compound | R-Group at C-22 | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. VRE | MIC (µg/mL) vs. S. pneumoniae |
| Pleuromutilin | -OH | 4 | 8 | 2 |
| Derivative A | -S-CH₂CH₂N(CH₃)₂ | 0.25 | 0.5 | 0.125 |
| Derivative B | -S-Phenyl | 1 | 2 | 0.5 |
| Derivative C | -S-Pyridyl | 0.5 | 1 | 0.25 |
| Tiamulin | (Reference) | 0.5 | 1 | 0.25 |
Conclusion and Future Directions
This compound serves as a highly effective and versatile intermediate for the synthesis of novel pleuromutilin derivatives. The protocols outlined in this guide provide a robust framework for accessing a wide range of C-22 substituted analogs, particularly the promising class of thioether derivatives. The strategic activation of the C-22 hydroxyl group via mesylation is a cornerstone of modern medicinal chemistry efforts aimed at expanding the therapeutic potential of the pleuromutilin scaffold.
Future work should focus on expanding the library of nucleophiles used in the reaction with this compound to include novel amines, azides for subsequent "click" chemistry, and other functional groups. The continued exploration of the structure-activity relationships of these new derivatives will be instrumental in the development of the next generation of pleuromutilin antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]
-
Mitcheltree, M. J., et al. (2023). Total synthesis of structurally-diverse pleuromutilin antibiotics. Nature, 617(7960), 329-334. [Link]
-
Shang, R., et al. (2013). Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. PLoS ONE, 8(12), e82595. [Link]
-
Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369385. [Link]
-
Zhou, Y., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]
-
Yi, Y., et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 28(19), 6937. [Link]
-
Wang, R., et al. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules, 29(4), 819. [Link]
-
Ling, S., et al. (2016). Synthesis and Synthetic Chemistry of Pleuromutilin. Tetrahedron, 72(35), 5375-5399. [Link]
-
Wikipedia. (2023). Pleuromutilin. [Link]
-
Sorensen, E. J., et al. (2008). Synthesis of Pleuromutilin. Journal of the American Chemical Society, 130(43), 14241–14243. [Link]
-
Zhang, T., et al. (2023). Synthesis and evaluation of novel pleuromutilin derivatives targeting the 50S ribosomal subunit for antibacterial ability. European Journal of Medicinal Chemistry, 262, 115869. [Link]
-
Leowattana, W., Leowattana, P., & Leowattana, T. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents. Anti-Infective Agents, 20(2), 28-37. [Link]
-
File, T. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?. Contagion Live. [Link]
-
Zhou, Y., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]
-
Pfaller, M. A., et al. (2019). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. Pharmacotherapy, 39(8), 836-851. [Link]
Sources
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. contagionlive.com [contagionlive.com]
- 4. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
Investigating the Structure-Activity Relationship (SAR) of C-22 Modified Pleuromutilins: A Technical Guide for Drug Development Professionals
Abstract
The pleuromutilin class of antibiotics presents a compelling scaffold for the development of novel antibacterial agents, particularly in an era of mounting antimicrobial resistance. Their unique mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, offers a distinct advantage with minimal cross-resistance to other antibiotic classes.[1][2] This technical guide delves into the critical role of C-22 modifications on the pleuromutilin core, exploring the structure-activity relationships (SAR) that govern their antibacterial potency. We will dissect the synthetic strategies for introducing diverse functionalities at this position, detail the methodologies for evaluating their biological activity, and provide insights into their interaction with the ribosomal target. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of C-22 modified pleuromutilins.
Introduction: The Pleuromutilin Scaffold and the Significance of C-22
Pleuromutilin, a diterpene natural product isolated from fungi of the Clitopilus genus, possesses a unique tricyclic core structure.[3] While the parent compound exhibits modest antibacterial activity, semi-synthetic modifications of its C-14 side chain have led to the successful development of veterinary and human drugs, including tiamulin, valnemulin, retapamulin, and lefamulin.[3][4] These derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC), thereby preventing the correct positioning of tRNA and inhibiting peptide bond formation.[2][5]
Recent research has illuminated the C-22 position as a pivotal site for modification to enhance antibacterial efficacy.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of a thioether moiety at the C-22 position of the pleuromutilin core can significantly boost its activity against a spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][6][7] This guide will focus on the synthetic methodologies, biological evaluation, and SAR of these promising C-22 modified pleuromutilin derivatives.
Synthetic Strategies for C-22 Modification
The primary route for modifying the C-22 position of pleuromutilin involves a two-step process: activation of the C-22 hydroxyl group followed by nucleophilic substitution.
Activation of the C-22 Hydroxyl Group
The initial step in C-22 modification is the conversion of the hydroxyl group into a better leaving group. This is typically achieved by tosylation.
Experimental Protocol: Synthesis of Pleuromutilin-22-O-tosylate
-
Dissolve Pleuromutilin: Dissolve pleuromutilin in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Cool the Reaction Mixture: Cool the solution to 0°C using an ice bath.
-
Add p-Toluenesulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) to the cooled solution. An excess of TsCl is typically used.
-
Add Base: If not using pyridine as the solvent, add a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pleuromutilin-22-O-tosylate.
Nucleophilic Substitution at C-22
With the activated C-22 position, various nucleophiles can be introduced to generate a library of derivatives. The introduction of thioether and amine functionalities has proven particularly fruitful.
Experimental Protocol: Synthesis of C-22 Thioether Derivatives
-
Dissolve Pleuromutilin-22-O-tosylate: Dissolve the tosylated pleuromutilin in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add Thiol: Add the desired thiol derivative to the solution.
-
Add Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the thiol.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 70°C) and stir for several hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the final compound by column chromatography.[3]
Experimental Protocol: Synthesis of C-22 Amino Derivatives
-
Azide Formation: React pleuromutilin-22-O-tosylate with sodium azide (NaN₃) in a solvent like DMF to produce the C-22 azido derivative.
-
Staudinger Reduction: Reduce the azide to a primary amine using a Staudinger reaction with triphenylphosphine (PPh₃) followed by hydrolysis.[8]
-
Alternative Amination: Alternatively, directly react the tosylate with an amine nucleophile, although this may require harsher conditions and can lead to side products.
-
Purification: Purify the resulting C-22 amino pleuromutilin derivative using column chromatography.
Biological Evaluation: Assessing Antibacterial Potency and Mechanism of Action
A thorough biological evaluation is essential to understand the SAR of the synthesized C-22 modified pleuromutilins. This involves determining their antibacterial activity and confirming their mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for MIC determination.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., S. aureus, MRSA) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing MHB to obtain a range of concentrations.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Mechanism of Action and Target Engagement
To confirm that the C-22 modified pleuromutilins retain their mechanism of action, target engagement assays are crucial.
In Vitro Transcription/Translation Inhibition Assay
This assay measures the ability of a compound to inhibit bacterial protein synthesis in a cell-free system.
Experimental Protocol: Coupled In Vitro Transcription/Translation Assay
-
Assay System: Utilize a commercially available bacterial coupled transcription/translation assay kit (e.g., from E. coli S30 extract). These systems contain all the necessary components for gene expression, including ribosomes, RNA polymerase, and amino acids. A reporter gene, such as luciferase, is typically used.[9]
-
Compound Incubation: Add varying concentrations of the test compound to the reaction mixture.
-
Initiate Reaction: Start the transcription/translation reaction by adding the plasmid DNA encoding the reporter gene.
-
Incubation: Incubate the reaction at 37°C for a specified period.
-
Measure Reporter Activity: Quantify the expression of the reporter gene (e.g., by measuring luminescence for luciferase).
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits protein synthesis by 50%.[2]
Ribosomal Binding Assays
These assays directly measure the binding affinity of the compounds to the bacterial ribosome.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique to study the kinetics of binding between a ligand (the pleuromutilin derivative) and an immobilized target (the 50S ribosomal subunit).
Experimental Protocol: SPR-based Ribosomal Binding Assay
-
Immobilize Ribosomes: Covalently immobilize purified bacterial 50S ribosomal subunits onto a sensor chip.
-
Inject Compound: Inject different concentrations of the test compound over the sensor chip surface.
-
Measure Binding: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.[10][11]
Structure-Activity Relationship (SAR) of C-22 Modified Pleuromutilins
Systematic modification at the C-22 position has yielded valuable insights into the SAR of pleuromutilins.
The Impact of Thioether Modifications
The introduction of a thioether linkage at C-22 has been a particularly successful strategy for enhancing antibacterial activity.
-
Increased Potency: Numerous studies have shown that C-22 thioether derivatives exhibit significantly lower MIC values against a range of Gram-positive pathogens, including MRSA, compared to their C-22 hydroxyl or ether counterparts.[1][7][8]
-
Side Chain Optimization: The nature of the substituent attached to the sulfur atom is critical. Bulky, hydrophobic, or heterocyclic moieties can further enhance activity, likely by establishing additional interactions within the ribosomal binding pocket. For instance, derivatives with substituted phenyl or heterocyclic rings at the terminus of the thioether side chain have demonstrated potent anti-MRSA activity.[7][12]
The Role of Amino Modifications
Replacing the C-22 hydroxyl group with an amino group has also been explored, leading to compounds with promising antibacterial profiles.
-
Potent Activity: C-22 amino derivatives have shown good activity against MRSA and other staphylococci.[10]
-
Pharmacokinetic Properties: The introduction of a basic nitrogen atom can influence the physicochemical properties of the molecule, potentially impacting its solubility, permeability, and pharmacokinetic profile.
Quantitative SAR (QSAR) Studies
Quantitative structure-activity relationship (QSAR) models have been developed to predict the antibacterial activity of pleuromutilin derivatives. These models use computational methods to correlate the chemical structures of compounds with their biological activities, aiding in the design of new, more potent derivatives.[6][7]
Data Presentation
Table 1: Antibacterial Activity (MIC in µg/mL) of Representative C-22 Modified Pleuromutilins
| Compound ID | C-22 Modification | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | Reference |
| Pleuromutilin | -OH | >64 | >64 | [8] |
| Tiamulin | Thioether derivative | 1 | 0.5 | [8] |
| Compound 12c | Pyrazolopyrimidine amino thioether | 0.5 | 0.25 | [8] |
| Compound 19c | Pyrazolopyrimidine amino thioether | 0.5 | 0.25 | [8] |
| Compound 22c | Pyrazolopyrimidine amino thioether | 0.25 | 0.25 | [8] |
| Compound 1 (QSAR designed) | Thiol-functionalized 7,8-dihydroquinolin-5(6H)-one | <0.0625 | <0.0625 | [6][7] |
| PDP | Pyrrole-containing thioether | 0.008 | 0.008 | [1] |
| Compound 9 (amino derivative) | Fluoro-benzene amino | 0.125 | 0.06 | [10] |
Visualizations
Caption: Key modification sites on the pleuromutilin scaffold.
Conclusion and Future Directions
The C-22 position of the pleuromutilin scaffold has emerged as a highly promising target for synthetic modification to generate novel antibacterial agents with potent activity against challenging Gram-positive pathogens, including MRSA. The introduction of thioether and amino functionalities at this position has consistently led to derivatives with enhanced potency. This guide has provided a comprehensive overview of the synthetic strategies, biological evaluation methodologies, and key SAR insights for the development of C-22 modified pleuromutilins.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Exploring a wider range of nucleophiles for C-22 substitution to further probe the SAR and identify novel pharmacophores.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of the C-22 side chains to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy Studies: Advancing the most promising candidates into preclinical animal models of infection to evaluate their in vivo efficacy and safety.
-
Combating Resistance: Investigating the activity of novel C-22 modified derivatives against emerging resistant bacterial strains.
By leveraging the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of pleuromutilin antibiotics, providing much-needed therapeutic options in the fight against antimicrobial resistance.
References
-
Poulsen, S. M., Karlsson, M., Johansson, L. B.-Å., & Vester, B. (2001). The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome. Molecular Microbiology, 41(5), 1091–1099. [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]
-
Zhang, Y., Li, Y., Chen, Z., Wang, Y., & Zhang, Q. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules, 29(4), 834. [Link]
-
Wikipedia. (2023). Pleuromutilin. In Wikipedia. [Link]
-
Wang, G., Zhang, Q., Li, Y., Chen, Z., & Wang, Y. (2023). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 28(9), 3975. [Link]
-
Zhang, Y., Li, Y., Chen, Z., Wang, Y., & Zhang, Q. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. PubMed Central. [Link]
-
Li, Y., Wang, Y., Chen, Z., Zhang, Y., & Zhang, Q. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Pharmaceuticals, 15(2), 160. [Link]
-
Fazakerley, N. J., & Procter, D. J. (2014). Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate. [Link]
-
Xia, J., Zhang, Y., Li, Y., Chen, Z., & Wang, Y. (2025). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PubMed Central. [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. PubMed Central. [Link]
-
Zhang, Z., Zhang, Z.-S., Wang, X., Xi, G.-L., Jin, Z., & Tang, Y.-Z. (2017). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. Scientific Reports, 7(1), 1–13. [Link]
-
Yan, K., Madden, L., Choudhri, S., Slayton, R., & Silverman, J. A. (2006). Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy, 50(11), 3875–3881. [Link]
-
Zhou, W., Zhang, Q., Li, Y., Chen, Z., & Wang, Y. (2023). Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2251712. [Link]
Sources
- 1. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 6. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model [mdpi.com]
- 7. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Strategic Derivatization of Pleuromutilin at the C22 Position via Mesylate Intermediates to Combat Drug-Resistant Bacteria
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel antibiotic scaffolds with unique mechanisms of action. Pleuromutilins, a class of diterpene antibiotics, represent a promising frontier due to their distinct mode of action targeting the bacterial ribosome, which confers a low potential for cross-resistance with other antibiotic classes.[1] This technical guide delves into the strategic importance of the C22 position of the pleuromutilin core for developing next-generation antibiotics. We specifically explore the role of Pleuromutilin-22-mesylate as a pivotal, reactive intermediate that enables the synthesis of a diverse library of derivatives with potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation workflows for these novel compounds, offering actionable insights for researchers and drug development professionals.
Introduction: The Imperative for Novel Antibacterial Agents
The relentless emergence of drug-resistant bacteria poses a grave threat to global public health. Pathogens such as MRSA, vancomycin-resistant Enterococcus (VRE), and multidrug-resistant Pseudomonas aeruginosa have rendered many first-line antibiotics ineffective, leading to increased patient morbidity, mortality, and healthcare costs.[2] The unique mechanism of action of pleuromutilin and its derivatives, which inhibit bacterial protein synthesis, makes them effective against bacteria that have developed resistance to other antibiotic classes.[3] This inherent advantage, coupled with a low propensity for developing resistance, positions the pleuromutilin scaffold as a critical starting point for the development of new therapeutics.[1][4]
First isolated in 1951, the pleuromutilin class has yielded successful veterinary antibiotics like tiamulin and valnemulin, and more recently, agents for human use such as the topical retapamulin and the systemic lefamulin.[4][5][6] The success of these derivatives has demonstrated that chemical modification of the natural pleuromutilin core is a viable strategy to enhance potency, expand the spectrum of activity, and improve pharmacokinetic properties.
The Pleuromutilin Core: A Unique Ribosomal Inhibitor
Pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) within the 50S subunit of the bacterial ribosome.[5][7][8] This interaction, which occurs at the interface of the A- and P-sites, physically obstructs the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, thereby halting protein synthesis.[9] The binding is characterized by an induced-fit mechanism, where the ribosome undergoes conformational changes to tightly accommodate the drug molecule.[9] This unique binding site and mechanism are distinct from most other ribosome-targeting antibiotics, minimizing the likelihood of cross-resistance.[4][5]
Mechanism of Action: Ribosomal Inhibition
dot digraph "Pleuromutilin_Mechanism_of_Action" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4" ];
node [ shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5 ];
edge [ penwidth=1.5, arrowhead=normal ];
// Node Definitions Drug [label="Pleuromutilin Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ribosome [label="Bacterial 50S\nRibosomal Subunit", fillcolor="#FBBC05", fontcolor="#202124"]; PTC [label="Binds to Peptidyl\nTransferase Center (PTC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tRNA [label="Prevents correct\ntRNA positioning", fillcolor="#34A853", fontcolor="#FFFFFF"]; PeptideBond [label="Inhibits Peptide\nBond Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynth [label="Bacterial Protein\nSynthesis Arrested", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Bacteriostasis [label="Bacteriostatic/\nBactericidal Effect", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Drug -> Ribosome [label="Enters Bacterium"]; Ribosome -> PTC [color="#202124"]; PTC -> tRNA [color="#202124"]; tRNA -> PeptideBond [color="#202124"]; PeptideBond -> ProteinSynth [color="#202124"]; ProteinSynth -> Bacteriostasis [color="#202124"]; } केंद Caption: Mechanism of action for pleuromutilin derivatives.
Strategic Synthesis via a this compound Intermediate
While many successful derivatives, such as tiamulin and lefamulin, involve modifications at the C14 side chain, the C22 position of the mutilin core offers a prime target for introducing novel chemical moieties to enhance antibacterial activity.[10] The native C22 hydroxyl group is not reactive enough for direct displacement. Therefore, a common and highly effective synthetic strategy involves converting this hydroxyl into a potent leaving group, such as a tosylate or a mesylate.
Causality of Experimental Choice: The use of methanesulfonyl chloride (MsCl) to create this compound is a deliberate choice rooted in classic organic chemistry principles. The mesylate group is an excellent leaving group, transforming the chemically stable C22-hydroxyl into a highly electrophilic site. This "activation" of the C22 position facilitates nucleophilic substitution reactions (SN2), allowing for the efficient and controlled introduction of a wide variety of functional groups, particularly thioethers, which have been shown to significantly improve antibacterial potency.[11][12] This two-step process provides a versatile and reliable pathway to a diverse library of novel C22-substituted pleuromutilin derivatives.[7][13]
General Synthesis Workflow
dot digraph "Synthesis_Workflow" { graph [ rankdir="LR", splines=ortho, nodesep=0.4, bgcolor="#F1F3F4" ];
node [ shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5 ];
edge [ penwidth=1.5, arrowhead=normal, fontname="Arial", fontsize=10 ];
// Node Definitions Start [label="Pleuromutilin\n(C22-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="this compound\n(Reactive Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", shape=septagon]; Nucleophile [label="Nucleophile\n(e.g., Thiol, Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Novel C22-Substituted\nPleuromutilin Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="+ MsCl, Base\n(e.g., Et3N)", color="#202124"]; Intermediate -> Product [label="+ Nucleophile (R-SH)\nS N 2 Reaction", color="#202124"]; Nucleophile -> Intermediate [style=invis]; // for layout } केंद Caption: Synthetic pathway for C22-derivatization of pleuromutilin.
Preclinical Evaluation: A Self-Validating Protocol System
Evaluating the potential of novel pleuromutilin derivatives requires a systematic and rigorous set of assays. The trustworthiness of the data relies on a self-validating system where results from different assays provide a cohesive and logical picture of the compound's activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This foundational assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology (Broth Microdilution according to CLSI standards[5]):
-
Preparation: A stock solution of the test compound (e.g., 1280 µg/mL) is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 64 µg/mL down to 0.03125 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria). A known antibiotic (e.g., tiamulin, vancomycin) should be run in parallel as a comparator.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Time-Kill Kinetic Assay
This assay provides insight into the pharmacodynamic properties of the drug, determining whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.
Methodology:
-
Culture Preparation: Grow a bacterial culture to the early logarithmic phase in CAMHB.
-
Exposure: Dilute the culture to a starting density of ~1 x 106 CFU/mL in flasks containing the test compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no drug.
-
Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar (e.g., Tryptic Soy Agar).
-
Incubation & Counting: Incubate plates for 24 hours at 37°C and count the viable colonies to determine the CFU/mL at each time point.
-
Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[5]
Efficacy of C22-Modified Pleuromutilins Against Resistant Pathogens
Modifications at the C22 position have yielded derivatives with exceptional potency, often surpassing that of established drugs against challenging pathogens. The introduction of various thioether and aminothiophenol moieties has proven particularly effective.[12][14]
Comparative Antibacterial Activity (MIC Data)
The following table summarizes representative MIC data for novel C22-substituted pleuromutilin derivatives compared to reference antibiotics, as compiled from multiple studies.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Novel Derivative (Compound 9) | MRSA | 0.06 | [5] |
| Tiamulin (Reference) | MRSA | 0.5 - 2 | [5][7] |
| Novel Derivative (PL-W) | MRSA | 0.03125 | [7] |
| Vancomycin (Reference) | MRSA | 1 - 2 | (General Knowledge) |
| Novel Derivative (Compound 8) | S. aureus | 0.0625 | [11] |
| Erythromycin (Reference) | S. aureus | >32 (if resistant) | [11] |
| Novel Derivative (Compound 18) | MRSA | 0.015 | [10] |
Note: MRSA = Methicillin-Resistant Staphylococcus aureus. Data is representative and compiled from the cited literature for illustrative purposes.
The data clearly indicates that strategic modification at the C22 position can lead to compounds with MIC values that are orders of magnitude lower than those of comparator drugs like tiamulin against resistant strains.[7] Some derivatives show bactericidal effects at 2x to 4x their MIC within 9-12 hours, demonstrating potent and rapid killing kinetics.[2][5]
In Vivo Potential and Future Directions
Promising in vitro data must be validated with in vivo efficacy and safety studies. Several C22-modified pleuromutilin derivatives have demonstrated significant potential in animal infection models.
-
Murine Thigh Infection Model: In this model, treatment with novel derivatives has led to a significant reduction in bacterial load (e.g., ~1.3 log10 CFU/mL reduction) compared to controls or even reference drugs like tiamulin.[5]
-
Systemic Infection Models: In mouse models of systemic MRSA infection, certain derivatives have resulted in survival rates as high as 90% at doses of 20 mg/kg, significantly outperforming older pleuromutilins.[2]
-
Safety Profile: Initial cytotoxicity assays against human cell lines (e.g., HepG2, HEK293) have shown that many of these potent derivatives exhibit low toxicity, suggesting a favorable therapeutic window.[2][7]
The future of pleuromutilin development lies in the continued exploration of the chemical space around the C22 position and other sites on the mutilin core. The goal is to design "extended-spectrum pleuromutilins" that can overcome efflux pump-mediated resistance in Gram-negative bacteria, further broadening the clinical utility of this powerful antibiotic class.[4] The use of reactive intermediates like this compound will remain a cornerstone of this discovery process, enabling the rapid synthesis and evaluation of next-generation candidates to combat the global threat of antibiotic resistance.
References
-
Hu, Y. et al. (2022). Design, synthesis and antibacterial activities of pleuromutilin derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1130. Available from: [Link]
-
Shang, W. et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(19), 6249. Available from: [Link]
-
BioWorld. (2023). Novel pleuromutilin derivatives show efficacy in drug-resistant infections. BioWorld. Available from: [Link]
-
Wang, X. et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 28(23), 7799. Available from: [Link]
-
Shang, W. et al. (2020). Synthesis and Antibacterial Activities of Novel Pleuromutilin Derivatives Bearing an Aminothiophenol Moiety. Molecules, 25(11), 2686. Available from: [Link]
-
Shang, W. et al. (2020). Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. Medicinal Chemistry Research, 29, 1436-1443. Available from: [Link]
-
Gurel, G. et al. (2009). Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity. Proceedings of the National Academy of Sciences, 106(45), 18983-18988. Available from: [Link]
-
Zhang, W. et al. (2024). Novel pleuromutilin derivatives conjugated with phenyl-sulfide and boron-containing moieties as potent antibacterial agents against antibiotic-resistant bacteria. European Journal of Medicinal Chemistry, 277, 116745. Available from: [Link]
-
Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]
-
Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]
-
Long, K.S. et al. (2006). Interaction of pleuromutilin derivatives with the ribosomal peptidyl transferase center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]
-
Long, K.S. et al. (2006). Interaction of Pleuromutilin Derivatives with the Ribosomal Peptidyl Transferase Center. Antimicrobial Agents and Chemotherapy, 50(4), 1452-1462. Available from: [Link]
-
Paukner, S. & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. Available from: [Link]
-
Liu, K. et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1389098. Available from: [Link]
-
Liu, Y. et al. (2024). Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents. Fitoterapia, 176, 106046. Available from: [Link]
-
Lopatkin, A.J. et al. (2022). Collateral sensitivity to pleuromutilins in vancomycin-resistant Enterococcus faecium. Nature Communications, 13, 1904. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Combating Antibiotic Resistance: The Role of Pleuromutilin. Available from: [Link]
-
Sartori, M. et al. (2023). Pleuromutilins mechanisms of action and resistance. ResearchGate. Available from: [Link]
-
de Jong, A. et al. (2014). Pleuromutilins: use in food-producing animals in the European Union, development of resistance and impact on human and animal health. Journal of Antimicrobial Chemotherapy, 69(10), 2605-2617. Available from: [Link]
-
Wikipedia. (n.d.). Pleuromutilin. Available from: [Link]
-
Mang R. (2010). The pleuromutilin antibiotics: A new class for human use. Current opinion in investigational drugs (London, England : 2000), 11(2), 182–191. Available from: [Link]
-
Li, Y. et al. (2023). Synthesis and evaluation of novel pleuromutilin derivatives targeting the 50S ribosomal subunit for antibacterial ability. RSC Medicinal Chemistry, 14(12), 2413-2426. Available from: [Link]
-
Tang, Y. et al. (2011). Pleuromutilin and its derivatives-the lead compounds for novel antibiotics. Current medicinal chemistry, 18(33), 5136-5144. Available from: [Link]
-
Riedl, R. (2011). Are pleuromutilin antibiotics finally fit for human use?. Annals of the New York Academy of Sciences, 1241, 73-81. Available from: [Link]
-
Shang, W. et al. (2020). Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin. Molecules, 25(4), 899. Available from: [Link]
-
Paukner, S. & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. Available from: [Link]
Sources
- 1. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pleuromutilin derivatives show efficacy in drug-resistant infections | BioWorld [bioworld.com]
- 3. nbinno.com [nbinno.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Are pleuromutilin antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 9. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and antibacterial evaluation of novel pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 14. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Pleuromutilin-22-Mesylate in Veterinary Antibiotic Development: A Technical Guide
Introduction: A New Frontier in Combating Veterinary Pathogens
The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. Pleuromutilins, a class of diterpene antimicrobials, represent a promising avenue for the development of new veterinary medicines.[1][2] Initially isolated from the fungus Pleurotus mutilus, these natural products and their semi-synthetic derivatives have demonstrated potent activity against a range of clinically relevant veterinary pathogens.[3][4] Two such derivatives, tiamulin and valnemulin, have been successfully utilized in veterinary medicine for decades, primarily for treating respiratory and intestinal infections in swine and poultry.[1][2][3] The sustained efficacy and low incidence of resistance to these compounds underscore the potential of the pleuromutilin scaffold for further development.[1][3] This guide focuses on a key intermediate, pleuromutilin-22-mesylate, and its pivotal role in the synthesis of novel pleuromutilin derivatives for veterinary applications.
The Molecular Basis of Pleuromutilin's Antimicrobial Action
The unique therapeutic potential of pleuromutilins stems from their distinct mechanism of action, which sets them apart from most commonly used antibiotic classes.
Targeting the Bacterial Ribosome
Pleuromutilins exert their antibacterial effect by inhibiting protein synthesis in bacteria.[4][5][6] They achieve this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][5] This binding site is crucial for the elongation of polypeptide chains during protein synthesis. By occupying this site, pleuromutilins prevent the correct positioning of transfer RNA (tRNA) molecules, thereby halting peptide bond formation and ultimately leading to the cessation of bacterial growth.[3]
A Unique Binding Site Minimizing Cross-Resistance
The interaction of pleuromutilins with the ribosome is highly specific.[3] This specificity is a key reason for the low rates of cross-resistance observed between pleuromutilins and other classes of ribosome-targeting antibiotics, such as macrolides, lincosamides, and streptogramins.[1][2] The unique binding mode of the pleuromutilin core provides a distinct advantage in an era of widespread resistance to established drug classes.
Caption: Mechanism of Action of Pleuromutilin Antibiotics.
The Strategic Importance of the C-22 Position and this compound
The development of semi-synthetic pleuromutilin derivatives has largely focused on modifications at the C-22 position of the mutilin core. This position is critical for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Structure-activity relationship (SAR) studies have shown that the introduction of various side chains at this position can significantly enhance antibacterial activity and broaden the spectrum of efficacy.[7]
This compound: A Key Synthetic Intermediate
To facilitate the introduction of diverse side chains at the C-22 position, a common synthetic strategy involves the activation of the C-22 hydroxyl group. This is typically achieved by converting it into a good leaving group, such as a tosylate or a mesylate. This compound is an ideal intermediate for this purpose. The mesylate group is highly reactive towards nucleophilic substitution, allowing for the efficient coupling of various thiol- or amine-containing moieties.
Caption: Synthetic pathway for novel pleuromutilin derivatives.
Preclinical Development Workflow for Novel Pleuromutilin Derivatives
The journey of a novel pleuromutilin derivative from a laboratory concept to a potential veterinary antibiotic involves a rigorous preclinical evaluation process. This workflow is designed to assess the compound's efficacy, safety, and pharmacokinetic profile.
In Vitro Evaluation: The First Litmus Test
The initial screening of new derivatives focuses on their in vitro activity against a panel of relevant veterinary pathogens. This stage is crucial for identifying promising candidates for further development.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant veterinary pathogens should be used, including Gram-positive organisms like Staphylococcus aureus (including MRSA strains) and Streptococcus spp., as well as fastidious Gram-negative bacteria such as Pasteurella multocida and Actinobacillus pleuropneumoniae.[8]
-
Culture Media: Use appropriate broth media (e.g., Mueller-Hinton Broth) for growing the bacterial isolates.
-
Compound Preparation: Prepare a stock solution of the pleuromutilin derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations.
-
Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | P. multocida ATCC 43137 MIC (µg/mL) |
| Tiamulin | 0.25 | 0.5 |
| Valnemulin | 0.125 | 0.25 |
| Derivative X | 0.06 | 0.125 |
| Derivative Y | 0.125 | 0.5 |
In Vivo Efficacy Studies: Proving the Concept in a Living System
Promising candidates from in vitro studies are advanced to in vivo efficacy models. These studies are essential to determine if the antibiotic can effectively treat infections in a live animal.
Experimental Protocol: Murine Systemic Infection Model
-
Animal Model: Use a suitable strain of mice (e.g., BALB/c).
-
Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a virulent bacterial strain (e.g., Staphylococcus aureus).
-
Treatment: Administer the pleuromutilin derivative at various doses via a clinically relevant route (e.g., oral or intramuscular) at specific time points post-infection.
-
Endpoint: Monitor the survival of the mice over a period of 7-14 days. The 50% effective dose (ED50) can be calculated.
Caption: Preclinical development workflow for veterinary antibiotics.
Pharmacokinetic and Toxicological Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug is critical. Pharmacokinetic studies determine parameters such as bioavailability, half-life, and maximum concentration in the blood. Preliminary toxicology studies are also conducted to assess the safety profile of the compound. A novel pleuromutilin derivative, 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin, has shown low toxicity in mice (LD50 > 5,000 mg/kg) and favorable pharmacokinetic properties, including high bioavailability (F = 71.29%).[9]
Future Perspectives and Conclusion
The pleuromutilin class of antibiotics holds significant promise for addressing the growing challenge of antimicrobial resistance in veterinary medicine. The strategic use of this compound as a key intermediate enables the rapid synthesis and evaluation of a diverse range of novel derivatives. Through a systematic preclinical development process encompassing rigorous in vitro and in vivo testing, new pleuromutilin-based antibiotics can be developed to effectively treat a broad spectrum of veterinary infections. The continued exploration of this unique chemical scaffold is a critical endeavor in safeguarding animal health and, by extension, public health.
References
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]
-
Wikipedia. (n.d.). Pleuromutilin. Retrieved from [Link]
-
Contagion Live. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?[Link]
- Al-Tannak, N. F., & Al-Tannak, A. F. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents.
-
RxList. (2021). Pleuromutilin. [Link]
- Ling, C., et al. (2012). Pleuromutilin and its derivatives-the lead compounds for novel antibiotics. Current Medicinal Chemistry, 19(24), 4146-4163.
- Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. PubMed, 27742734.
-
ResearchGate. (n.d.). Pleuromutilin derivatives: A. veterinary antibiotics; B. human topical...[Link]
- Google Patents. (n.d.).
-
Liu, K., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1369305. [Link]
-
Chai, Y., et al. (2022). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Microbiology, 13, 1036859. [Link]
Sources
- 1. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 6. contagionlive.com [contagionlive.com]
- 7. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1998001127A1 - Veterinary use of a pleuromutilin derivative - Google Patents [patents.google.com]
- 9. Frontiers | The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo [frontiersin.org]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of Pleuromutilin-22-mesylate
A Guide for the Activation of the C22-Hydroxyl Group for Novel Antibiotic Development
Introduction: The Strategic Importance of Pleuromutilin Modification
Pleuromutilin is a potent, naturally occurring antibiotic produced by fungi of the Clitopilus genus.[1][2] Its unique tricyclic diterpenoid scaffold has served as the foundation for a class of antibiotics with a distinct mechanism of action: inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome.[1][3] This unique target minimizes cross-resistance with other antibiotic classes, making the pleuromutilin core an exceptionally valuable starting point for developing new drugs to combat antimicrobial resistance.[1][4][5]
The development of semi-synthetic derivatives, such as the veterinary drugs tiamulin and valnemulin, and the human therapeutic lefamulin, has demonstrated that modifications to the C14 side chain are critical for enhancing antibacterial activity and pharmacokinetic properties.[3][6] The key to accessing these advanced analogues lies in the selective activation of the primary hydroxyl group at the C22 position of the glycolate ester side chain.
This application note provides a detailed, field-proven protocol for the synthesis of Pleuromutilin-22-mesylate. The transformation of the C22-hydroxyl into a mesylate group is a cornerstone of pleuromutilin chemistry. The mesylate is an excellent leaving group, converting the C22 position into an electrophilic site ripe for nucleophilic substitution, thereby opening the door to a vast array of novel C22-substituted derivatives. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the selective esterification of the primary C22-hydroxyl group with methanesulfonyl chloride (MsCl).
Causality of Selectivity : Pleuromutilin possesses two hydroxyl groups available for reaction: a primary alcohol at C22 and a secondary alcohol at C11. The reaction demonstrates high selectivity for the C22 position due to steric hindrance.[7] The primary C22-hydroxyl is more sterically accessible and therefore reacts significantly faster with the bulky methanesulfonyl chloride reagent than the more sterically hindered secondary C11-hydroxyl group.
Mechanism : The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
The lone pair of electrons on the oxygen of the C22-hydroxyl group attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
A chloride ion is expelled, and a protonated intermediate is formed.
-
A non-nucleophilic base, typically triethylamine (Et₃N), deprotonates the intermediate to yield the final product, this compound, and triethylammonium chloride as a byproduct.
Caption: Reaction mechanism for the mesylation of pleuromutilin.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity |
| Pleuromutilin | C₂₂H₃₄O₅ | 378.50 | 5.00 g | 13.21 | 1.0 | >95% |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | 1.82 g (1.23 mL) | 15.85 | 1.2 | >99% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.67 g (3.67 mL) | 26.42 | 2.0 | >99.5%, Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Anhydrous, >99.8% |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | - | Reagent Grade |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | Reagent Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | - | Reagent Grade |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Septa and nitrogen/argon inlet adapter
-
Addition funnel (60 mL)
-
Ice-water bath
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography (200-300 mesh)[8]
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance and standard personal protective equipment (PPE)
Detailed Experimental Protocol
This protocol is designed for a 13.21 mmol scale reaction. All glassware must be oven- or flame-dried and cooled under an inert atmosphere before use.
Step 1: Reaction Setup
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, a nitrogen inlet on the second, and a stopper on the third.
-
Place the flask under a positive pressure of dry nitrogen or argon.
-
Add Pleuromutilin (5.00 g, 13.21 mmol) to the flask.
-
Using a syringe, add anhydrous dichloromethane (DCM, 80 mL) to the flask and stir until all solids are dissolved.
-
Add anhydrous triethylamine (3.67 mL, 26.42 mmol) to the solution via syringe.
-
Cool the reaction flask to 0 °C using an ice-water bath.
Step 2: Mesylation Reaction
-
In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.23 mL, 15.85 mmol) in anhydrous DCM (20 mL).
-
Transfer this solution to the addition funnel, and place the funnel on the central neck of the reaction flask.
-
Add the methanesulfonyl chloride solution dropwise to the stirred pleuromutilin solution over 20-30 minutes. Causality : A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., mobile phase of 1:1 Hexane:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting pleuromutilin spot.
Step 3: Reaction Workup and Extraction
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality : This step neutralizes the triethylammonium chloride byproduct and hydrolyzes any remaining methanesulfonyl chloride.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Causality : The water wash removes water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid or oil.
Step 4: Purification
-
The crude this compound should be purified by silica gel column chromatography.[9]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the product using a gradient solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield this compound as a white solid. A typical yield is in the range of 85-95%.
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR : Expect to see the disappearance of the C22-hydroxyl proton and the appearance of a new singlet corresponding to the methyl protons of the mesyl group around 3.0-3.2 ppm. The signals for the C22 protons will also shift downfield.
-
¹³C NMR : The carbon of the mesyl methyl group will appear around 35-40 ppm. The C22 carbon signal will also shift.
-
HRMS : The high-resolution mass spectrum should show the correct molecular ion peak for C₂₃H₃₆O₇S ([M+H]⁺ or [M+Na]⁺).
-
HPLC : Purity should be assessed by HPLC, with pure product showing >95% by area.[2]
Critical Safety Precautions
Adherence to safety protocols is paramount, especially when handling methanesulfonyl chloride.
-
Methanesulfonyl Chloride (MsCl) :
-
Hazards : Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled.[10] Causes severe skin burns and eye damage.[11] Reacts violently with water, releasing corrosive gases (HCl).[12]
-
Handling : Always handle MsCl in a certified chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[11][13] Handle under an inert atmosphere (nitrogen) to prevent reaction with moisture.[11]
-
Storage : Store in a cool, dry, well-ventilated area away from water, bases, and oxidizing agents. Keep containers tightly sealed.[13]
-
Spills : For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste.[13] For large spills, evacuate the area immediately.[10]
-
-
Dichloromethane (DCM) : Suspected carcinogen and volatile. Handle only in a fume hood.
-
Triethylamine (Et₃N) : Flammable and corrosive. Avoid inhalation and skin contact.
Ensure emergency eyewash stations and safety showers are accessible.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient MsCl or base. 2. Reagents (especially solvent) not fully anhydrous. 3. Insufficient reaction time. | 1. Ensure accurate measurement of reagents; consider adding a slight excess (1.2-1.3 eq) of MsCl. 2. Use freshly opened anhydrous solvents. Ensure glassware is completely dry. 3. Extend reaction time and continue monitoring by TLC. |
| Low Yield | 1. Product loss during workup/extraction. 2. Degradation of product on silica gel. 3. Incomplete reaction. | 1. Ensure thorough extraction from the aqueous layer. 2. Minimize the time the product is on the silica column. Consider deactivating the silica with triethylamine if degradation is suspected. 3. See "Incomplete Reaction" above. |
| Multiple Spots on TLC (Side products) | 1. Reaction temperature was too high. 2. Presence of water leading to hydrolysis of MsCl. 3. Reaction with the C11-OH group. | 1. Maintain 0 °C during addition and initial stirring. 2. Ensure all reagents and equipment are anhydrous. 3. Use the specified stoichiometry; a large excess of MsCl may lead to di-mesylation. Careful column chromatography should separate the products. |
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
- AA Blocks. (2025). Safety Data Sheet: Methanesulfonyl Chloride-d3,13C.
- NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals.
- ResearchGate. (2025). Synthesis and Synthetic Chemistry of Pleuromutilin.
- National Institutes of Health (NIH). (n.d.). Synthesis of Pleuromutilin. PMC.
- National Institutes of Health (NIH). (2022). Synthesis of Pleuromutilin. PubMed.
- Google Patents. (n.d.). EP3580197B1 - Purification of pleuromutilin.
- National Institutes of Health (NIH). (n.d.). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. PMC.
- National Institutes of Health (NIH). (n.d.). Total Synthesis of (+)-Pleuromutilin. PMC.
- Frontiers. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative.
- ResearchGate. (2025). The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions.
- National Institutes of Health (NIH). (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. PMC.
- ResearchGate. (2010). Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass.
Sources
- 1. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP3580197B1 - Purification of pleuromutilin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 9. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Application Notes & Protocols: Strategic C22-Functionalization of Pleuromutilin via Mesylate Intermediates in Nucleophilic Substitution Reactions
Abstract
The pleuromutilin class of antibiotics represents a critical tool in combating bacterial infections, including those caused by resistant strains like MRSA.[1][2] Their unique mechanism of action, which involves binding to the peptidyl transferase center of the bacterial 50S ribosome, makes them a valuable scaffold for antibiotic development.[3][4][5] A significant body of research has demonstrated that the biological activity of pleuromutilin can be dramatically enhanced by modifying its C14 side chain, specifically at the C22-hydroxyl group.[6][7][8] However, the direct displacement of this hydroxyl group is chemically unfavorable as it is a poor leaving group.
This guide provides a detailed exposition on a robust and widely adopted strategy to overcome this challenge: the conversion of the C22-hydroxyl to a highly reactive mesylate ester. This intermediate, pleuromutilin-22-mesylate, serves as an excellent electrophile for nucleophilic substitution (SN2) reactions, enabling the introduction of a diverse array of functional groups. We will explore the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of the mesylate intermediate and its subsequent reaction with various nucleophiles, and detail the necessary analytical techniques for structural confirmation and purity assessment.
The Underlying Principle: Activating a Reluctant Leaving Group
The core of the pleuromutilin scaffold is a complex tricyclic diterpene.[1][9] The C22 position features a primary hydroxyl group (-OH) on the glycolic ester side chain. In the language of organic chemistry, the hydroxide ion (HO⁻) is a strong base, which makes it a poor leaving group in nucleophilic substitution reactions.[10][11] Direct reaction with most nucleophiles is therefore inefficient.
The solution is a two-step strategy:
-
Activation: Convert the hydroxyl group into a sulfonate ester, such as a methanesulfonate (mesylate, -OMs) or a p-toluenesulfonate (tosylate, -OTs).[10][11][12] These are the conjugate bases of strong acids (methanesulfonic acid and p-toluenesulfonic acid, respectively), making them exceptionally weak bases and therefore excellent leaving groups.[13] The formation of the mesylate ester from the alcohol does not affect the stereochemistry at any chiral center of the pleuromutilin core.[11]
-
Displacement: The activated this compound can then readily react with a wide range of nucleophiles (e.g., thiols, amines, azides) via an SN2 mechanism to form a new carbon-nucleophile bond at the C22 position.[10][14]
This versatile approach is the foundation for synthesizing numerous potent pleuromutilin derivatives, including the commercially successful antibiotics tiamulin and lefamulin, which feature critical thioether linkages at this position.[1][6]
Caption: General reaction scheme for C22 modification.
Protocol I: Synthesis of Pleuromutilin-22-O-mesylate
This protocol details the conversion of the parent pleuromutilin to its activated mesylate intermediate. While many publications use the tosyl equivalent, the mesylate offers similar reactivity with a smaller protecting group.
Materials & Reagents:
-
Pleuromutilin (Starting Material)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (Et₃N) or Pyridine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane gradient
Step-by-Step Methodology:
-
Reaction Setup: Dissolve pleuromutilin (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5-2.0 eq.) to the stirred solution.
-
Scientist's Note: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.[11] Pyridine can also be used and may act as a nucleophilic catalyst.
-
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2-1.5 eq.) dropwise to the cold solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding cold 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Rationale: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford pleuromutilin-22-O-mesylate as a white solid or foam.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. A key indicator in ¹H NMR is the appearance of a new singlet at approximately 3.0 ppm, corresponding to the methyl protons of the mesylate group (-O-SO₂-CH₃ ).
Protocol II: Nucleophilic Substitution with a Thiol Nucleophile
This protocol provides a general method for synthesizing C22-thioether derivatives, a class that includes many of the most potent pleuromutilin antibiotics.
Materials & Reagents:
-
Pleuromutilin-22-O-mesylate (from Protocol I)
-
Thiol Nucleophile (R-SH) (e.g., 2-(diethylamino)ethanethiol)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Optional: Potassium Iodide (KI)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol or Ethyl acetate/Hexane gradient
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pleuromutilin-22-O-mesylate (1.0 eq.) in anhydrous acetonitrile, add the thiol nucleophile (1.1-1.5 eq.) and a base such as K₂CO₃ (2.0-3.0 eq.) or DIPEA (2.0-3.0 eq.).[2][14]
-
Scientist's Note: Acetonitrile is a favored solvent as it is polar aprotic, which enhances the nucleophilicity of the thiolate anion formed in situ and promotes the SN2 mechanism.[14]
-
-
Optional Catalyst: Add a catalytic amount of KI (0.1 eq.).
-
Rationale: The iodide can displace the mesylate via a Finkelstein reaction to form a more reactive iodo-intermediate in situ, which is then displaced by the thiol. This can accelerate the reaction rate.[14]
-
-
Heating: Heat the reaction mixture to 50-80 °C (or reflux) and stir under a nitrogen atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting mesylate is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off any inorganic salts (if K₂CO₃ was used) and concentrate the filtrate under reduced pressure. If DIPEA was used, proceed directly to concentration.
-
Purification: Dissolve the crude residue in a minimal amount of DCM or ethyl acetate and purify by flash column chromatography on silica gel to yield the final thioether derivative.[2][15][16]
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.[2][17][18] Purity should be assessed by HPLC, with >95% being a common target for biological evaluation.[2]
| Parameter | Typical Conditions & Rationale |
| Solvent | Acetonitrile, DMF. (Polar aprotic solvents favor SN2 kinetics). |
| Base | K₂CO₃, DIPEA, Et₃N. (Deprotonates the thiol; non-nucleophilic bases like DIPEA are preferred to avoid competition). |
| Temperature | 50 °C to Reflux. (Provides activation energy for the substitution). |
| Duration | 2-12 hours. (Monitored by TLC to determine completion). |
| Purification | Silica Gel Chromatography. (Standard method for separating the polar product from less polar starting materials/impurities).[2][15][17] |
| Table 1: Summary of Typical Reaction Parameters for Thiol Substitution. |
Analytical Characterization
Rigorous characterization is essential to confirm the successful synthesis of the desired C22-substituted pleuromutilin derivative.
-
¹H NMR Spectroscopy: This is the primary tool for structural elucidation. Key diagnostic signals include:
-
The disappearance of the mesylate methyl singlet (~3.0 ppm).
-
The appearance of new signals corresponding to the protons of the introduced nucleophile.
-
A characteristic upfield shift of the C22 methylene protons (-O-CH₂ -S-) compared to their position in the mesylate precursor.
-
-
¹³C NMR Spectroscopy: Confirms the carbon framework of the new derivative.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule with high accuracy.[2][18]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which is critical for subsequent biological assays.[2]
Caption: Workflow for synthesis, purification, and analysis.
Field Insights & Troubleshooting
-
Anhydrous Conditions: The mesylation reaction is sensitive to water, which can hydrolyze the methanesulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Choice of Base: For amine nucleophiles, which are themselves basic, an external non-nucleophilic base like DIPEA is often still required to scavenge the mesylic acid byproduct without competing in the primary substitution reaction.
-
Side Reactions: At elevated temperatures or with sterically hindered nucleophiles, a minor elimination (E2) side product may be observed. Running the reaction at the lowest effective temperature can minimize this.
-
Purification Challenges: Some C22-derivatives, particularly those containing basic amine groups, can be challenging to purify on standard silica gel. Using a diol-bonded silica gel or treating the silica with triethylamine prior to packing can improve recovery and peak shape.[14]
References
-
Herold, K., et al. (2023). Total synthesis of structurally-diverse pleuromutilin antibiotics. Nature Chemistry. [Link]
-
Zhang, R., et al. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. Molecules. [Link]
-
Li, Y., et al. (2018). Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives. Chemical and Pharmaceutical Bulletin. [Link]
-
Shang, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules. [Link]
-
Shang, K., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules. [Link]
-
Fang, H-Q., et al. (2020). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules. [Link]
-
Chen, F., et al. (2021). Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Li, P., et al. (2018). Synthesis and Biological Activity Evaluation of Novel Heterocyclic Pleuromutilin Derivatives. Molecules. [Link]
-
Li, J., et al. (2024). Design, synthesis, and antibacterial activity of pleuromutilin derivatives. Chemical Biology & Drug Design. [Link]
-
Yi, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Pharmacology. [Link]
-
Wang, G-F., et al. (2013). Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. PLoS ONE. [Link]
-
Procter, D. J., et al. (2002). A flexible strategy for the divergent modification of pleuromutilin. Chemical Communications. [Link]
-
Zhang, R., et al. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. MDPI. [Link]
-
Pethő, D., et al. (2021). The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies. Pharmaceutics. [Link]
-
Chen, Y., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. Molecules. [Link]
-
Tang, Y-Z., et al. (2019). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chen, F., et al. (2018). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. European Journal of Medicinal Chemistry. [Link]
-
Pethő, D., et al. (2021). The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies. ResearchGate. [Link]
-
Bailey, A. M., et al. (2016). Identification and manipulation of the pleuromutilin gene cluster from Clitopilus passeckerianus for increased rapid antibiotic production. Scientific Reports. [Link]
-
Novak, R. & Shlaes, D. M. (2010). Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate. [Link]
-
Krogstad, K. A., et al. (2019). Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives. Molecules. [Link]
-
Pethő, D., et al. (2021). The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions-Synthesis and Antibacterial Studies. PubMed. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. LibreTexts Chemistry. [Link]
-
LibreTexts Chemistry. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]
-
Yi, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... PubMed Central. [Link]
-
Procter, D. J. (2010). Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
Sources
- 1. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 4. The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Evaluation of Novel Heterocyclic Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 13. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain [mdpi.com]
- 18. Design, synthesis, and antibacterial activity of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Pleuromutilin-22-mesylate using NMR and High-Resolution Mass Spectrometry
Abstract
Pleuromutilin and its semi-synthetic derivatives represent a vital class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The synthesis of novel, more potent derivatives often involves the strategic modification of the C-22 hydroxyl group on the glycolic acid side chain. Pleuromutilin-22-mesylate is a key synthetic intermediate, where the hydroxyl group is converted into a mesylate, an excellent leaving group, to facilitate nucleophilic substitution reactions.[3] Given its role as a precursor, unambiguous structural confirmation and purity assessment are critical. This application note provides a detailed guide and robust protocols for the comprehensive characterization of this compound using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).
Introduction: The Rationale for Advanced Characterization
The diterpenoid antibiotic Pleuromutilin, first isolated from Pleurotus mutilus, features a unique tricyclic 5-6-8 carbon skeleton.[2][4] While its intrinsic antibacterial activity is modest, modifications at the C-14 position have yielded highly successful veterinary and human drugs, including Tiamulin, Valnemulin, and Retapamulin.[1][3]
The strategic placement of a methanesulfonyl (mesyl) group at the C-22 position is a cornerstone of modern medicinal chemistry efforts to generate diverse libraries of Pleuromutilin analogs. The mesylate serves as an activated intermediate, primed for reaction with various nucleophiles to introduce new functionalities. However, the introduction of this group fundamentally alters the electronic and structural properties of the molecule. Therefore, rigorous analytical confirmation is not merely a quality control step but an essential part of the discovery process.
This guide explains the causality behind the chosen analytical techniques:
-
Nuclear Magnetic Resonance (NMR): Provides definitive, atom-level structural information. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to map the complete carbon skeleton and confirm the precise location of the mesylate group through characteristic chemical shift changes and long-range bond correlations.
-
High-Resolution Mass Spectrometry (HRMS): Offers exquisite sensitivity for determining the elemental composition through highly accurate mass measurement. Tandem MS (MS/MS) experiments further validate the structure by inducing fragmentation at predictable sites, yielding a molecular "fingerprint" that confirms the connectivity of the core structure and the appended mesylate group.
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining high-quality, reproducible data. The workflow below outlines the logical progression from sample handling to final data interpretation.
Caption: Overall workflow for the characterization of this compound.
Protocol 1: Sample Preparation
Rationale: Proper solvent selection is critical. For NMR, deuterated solvents prevent overwhelming solvent signals. For MS, volatile, high-purity solvents ensure efficient ionization and minimize adduct formation.
-
For NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the dried this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for preserving proton resolution.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For Mass Spectrometry:
-
Prepare a stock solution of the sample at 1 mg/mL in LC-MS grade methanol or acetonitrile.
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺ formation).
-
Protocol 2: NMR Data Acquisition
Rationale: A suite of NMR experiments is required for full characterization. ¹H and ¹³C NMR provide the basic framework, while 2D experiments reveal connectivity. COSY identifies proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are essential for connecting molecular fragments.[5]
-
Instrument: Bruker 400 MHz spectrometer (or higher field).
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2.5 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 16
-
-
¹³C{¹H} NMR:
-
Pulse Program: zgpg30
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1.1 s
-
Relaxation Delay: 2.0 s
-
Number of Scans: 1024
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard instrument library pulse programs.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
For HMBC, set the long-range coupling delay (D6) to optimize for a J-coupling of 8-10 Hz, which is standard for detecting 2- and 3-bond correlations.
-
Protocol 3: HRMS Data Acquisition
Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for non-volatile, polar molecules like Pleuromutilin derivatives, minimizing in-source fragmentation.[3] Time-of-Flight (TOF) or Orbitrap analyzers provide the high mass accuracy needed to confirm elemental composition.
-
Instrument: Agilent 6545 Q-TOF or Thermo Scientific Orbitrap Exploris.
-
Ionization Mode: ESI, Positive.
-
Mass Range: 100 - 1000 m/z.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Full Scan (MS1): Acquire data at high resolution (>20,000) to determine the accurate mass of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the precursor ion corresponding to [M+H]⁺ using the quadrupole. Fragment the isolated ion using collision-induced dissociation (CID) with nitrogen gas. Vary collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Data Interpretation and Discussion
NMR Spectral Analysis
The key to confirming the structure is to identify the signals corresponding to the newly introduced mesylate group and observe its effect on neighboring nuclei. The parent Pleuromutilin structure contains a primary hydroxyl at C-22. Mesylation replaces the -OH with -OSO₂CH₃.
Expected Spectral Features:
-
Mesyl Group Protons: A sharp singlet integrating to 3H will appear around 3.0-3.2 ppm. This is the signal from the methyl group of the mesylate (-SO₂CH ₃).
-
C-22 Protons: The methylene protons (-CH ₂-O-) at the C-22 position, which typically appear around 4.1 ppm in the parent alcohol, will experience a significant downfield shift to ~4.8-5.0 ppm. This is due to the strong electron-withdrawing effect of the adjacent mesylate group.
-
HMBC Correlations: The most definitive evidence comes from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which should show a 3-bond correlation from the C-22 methylene protons to the carbonyl carbon (C-21) and a 3-bond correlation from the mesyl methyl protons to the sulfur atom (not directly observed) and potentially to the C-22 carbon.
Caption: Key HMBC correlations confirming the mesylate ester linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)
| Atom Position | Moiety Description | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale for Shift |
| C-22 | Methylene | ~4.9 (s, 2H) | ~68.5 | Strong deshielding by adjacent -OSO₂- group. |
| C-21 | Carbonyl | - | ~168.0 | Typical ester carbonyl chemical shift. |
| -OSO₂CH ₃ | Mesyl Methyl | ~3.1 (s, 3H) | ~38.0 | Electron-withdrawing sulfonyl group causes downfield shift. |
| C-14 | Mutilin Core CH | ~5.75 (d) | ~75.0 | Acylation at this position is confirmed by its shift. |
| C-19, C-20 | Vinyl Group | ~5.2-5.4 (m, 2H), ~6.4 (dd, 1H) | ~112.5, ~138.0 | Characteristic shifts for the vinyl group on the core. |
Mass Spectrometry Analysis
The molecular formula for this compound is C₂₃H₃₆O₇S.[6] The expected mass can be calculated with high precision.
-
Monoisotopic Mass of C₂₃H₃₆O₇S: 456.2236 g/mol
-
Expected [M+H]⁺ Ion: 457.2314 m/z
The primary goal of the full scan HRMS experiment is to find an ion whose measured mass matches this theoretical value within a narrow tolerance (typically < 5 ppm).
Tandem MS (MS/MS) Fragmentation: The MS/MS spectrum provides structural validation. The bond between the C-22 oxygen and the sulfur atom is relatively labile, as is the ester linkage itself.
Table 2: Predicted Key Fragment Ions in ESI-MS/MS
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Interpretation |
| 379.2484 | CH₃SO₃H (96.9827) | [C₂₂H₃₅O₄]⁺ | Loss of methanesulfonic acid, a very stable leaving group. This is a highly diagnostic fragmentation pathway. |
| 377.2324 | C₂H₄O₃S (108.9827) | [C₂₁H₃₃O₄]⁺ | Cleavage of the C-21/C-22 bond with loss of the mesyloxy-methyl fragment. |
| 361.2375 | H₂O + CH₃SO₃H | [C₂₂H₃₃O₃]⁺ | Subsequent loss of water from the mutilin core after initial loss of methanesulfonic acid. |
| 301.2218 | C₇H₁₂O₂ (128.0837) | [C₁₆H₂₉O₂]⁺ | Fragmentation within the eight-membered ring of the pleuromutilin core. |
The observation of the neutral loss of 96.98 Da is compelling evidence for the presence of a mesylate group.
Conclusion
The combination of multi-dimensional NMR and high-resolution tandem mass spectrometry provides a self-validating system for the unambiguous characterization of this compound. NMR spectroscopy confirms the precise location of the mesylate group through characteristic downfield shifts and critical HMBC correlations. Concurrently, HRMS verifies the elemental composition with high accuracy, while MS/MS fragmentation patterns corroborate the structure by revealing the presence and connectivity of the labile mesyloxyacetyl side chain. These robust protocols ensure the structural integrity of this key synthetic intermediate, enabling confidence in subsequent drug development efforts.
References
-
Pu, S., et al. (2021). Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
-
Zhang, R., et al. (2016). Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Shang, K., et al. (2022). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. RSC Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis, and antibacterial activity of pleuromutilin derivatives. Chemical Biology & Drug Design. Available at: [Link]
-
Shang, K., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules. Available at: [Link]
-
González-Lefler, E., et al. (2022). Biosynthesis of pleuromutilin congeners using an Aspergillus oryzae expression platform. ACS Chemical Biology. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative. Frontiers in Pharmacology. Available at: [Link]
-
Asian Journal of Chemistry (2013). Synthesis and Antibacterial Activities of Pleuromutilin Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Herzon, S. B., et al. (2022). Synthesis of Pleuromutilin. Journal of the American Chemical Society. Available at: [Link]
-
Yi, Y., et al. (2014). Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. PLoS ONE. Available at: [Link]
-
Herzon, S. B., et al. (2018). Total Synthesis of (+)-Pleuromutilin. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (n.d.). Structural formulas of pleuromutilin (1) and derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. Available at: [Link]
-
Ong, O., et al. (2014). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
-
Herzon, S. B., et al. (2018). Total Synthesis of (+)-Pleuromutilin. PMC. Available at: [Link]
-
Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
Sources
- 1. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Pleuromutilin-22-mesylate and its Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the principles and practices for the purification of Pleuromutilin-22-mesylate and its analogous derivatives using preparative High-Performance Liquid Chromatography (HPLC). Pleuromutilin, a diterpene antibiotic, and its semi-synthetic derivatives are of significant interest in pharmaceutical development for their potent antibacterial activity.[1] The protocols herein are designed to be a robust starting point for developing optimized, scalable purification workflows, ensuring high purity and yield of the target compounds. We will delve into the rationale behind methodological choices, from analytical method development to preparative scale-up, and provide a comprehensive, step-by-step protocol.
Introduction: The Rationale for HPLC Purification
Pleuromutilin and its derivatives are synthesized or isolated as complex mixtures containing starting materials, by-products, and other impurities.[2] For their use in research and development, and ultimately as active pharmaceutical ingredients (APIs), stringent purity is paramount. Preparative HPLC is a powerful technique for isolating and purifying target compounds from such mixtures.[2][3] This method offers high resolution and is scalable, making it suitable for obtaining milligram to gram quantities of purified material.[4][5]
The core principle of the methods described here is Reversed-Phase HPLC (RP-HPLC) , which separates molecules based on their hydrophobicity.[6] Pleuromutilin and its derivatives, being moderately non-polar, are well-suited for this technique.
Foundational Knowledge: Understanding the Analyte
This compound is a derivative of the natural antibiotic pleuromutilin.[4] Understanding its chemical structure is key to developing a successful purification method. The molecule possesses a tricyclic diterpenoid core, which is largely hydrophobic, but also contains several oxygenated functional groups that provide some polarity.[7][8] The mesylate group at the C-22 position adds a polar sulfonate moiety, influencing the overall polarity and chromatographic behavior of the molecule.
Key Molecular Characteristics:
-
Molecular Formula of this compound: C₂₃H₃₆O₇S[4]
-
Molecular Weight: 456.6 g/mol [4]
-
Core Structure: A hydrophobic tricyclic system.
-
Key Functional Groups: Hydroxyl, ketone, ester, and mesylate groups.
This combination of hydrophobic and polar regions makes RP-HPLC an ideal choice for purification.
The Purification Workflow: From Analytical to Preparative Scale
A successful preparative purification strategy begins at the analytical scale. This approach saves valuable sample and solvent while allowing for the optimization of separation parameters.[8][9]
Figure 1: A generalized workflow for scaling up an HPLC purification method from the analytical to the preparative scale.
Experimental Protocols
Part 4.1: Analytical Method Development
Objective: To develop a high-resolution analytical RP-HPLC method to separate this compound from its impurities.
Instrumentation and Materials:
-
HPLC System: An analytical HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Protocol:
-
Sample Preparation: Prepare a stock solution of the crude this compound sample in the sample diluent at a concentration of approximately 1 mg/mL.
-
Initial Gradient Screening:
-
Method Optimization:
-
Analyze the chromatogram from the initial screening.
-
Adjust the gradient to improve the resolution between the main peak (this compound) and its closest eluting impurities. A shallower gradient around the elution time of the target compound will increase resolution.[11] For example, if the target elutes at 60% B, a gradient segment of 50-70% B over 15 minutes could be tested.
-
The goal is to achieve baseline separation of the target peak.
-
Part 4.2: Preparative Scale-Up and Purification
Objective: To purify this compound using the optimized analytical method as a foundation.
Instrumentation and Materials:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop, a UV detector, and a fraction collector.[2][10]
-
Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (volatile, easy to remove post-purification).[12]
-
Mobile Phase B: Acetonitrile.
-
Sample for Injection: Dissolve the crude product in the mobile phase at the start of the gradient, or in a stronger solvent like DMSO if solubility is an issue, to the highest possible concentration without causing precipitation.
Protocol:
-
Scale-Up Calculations: Adjust the flow rate and gradient times based on the column dimensions. The linear velocity should be kept constant. A simplified scaling factor can be calculated as:
-
Scaling Factor = (ID_prep / ID_anal)²
-
New Flow Rate = Old Flow Rate x Scaling Factor
-
New Injection Volume = Old Injection Volume x Scaling Factor (Where ID_prep is the inner diameter of the preparative column and ID_anal is the inner diameter of the analytical column).
-
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Injection: Inject the concentrated crude sample. The injection volume will be significantly larger than in the analytical run.
-
Chromatographic Run and Fraction Collection:
-
Run the scaled-up gradient method.
-
Set the fraction collector to trigger based on the UV signal of the eluting peak corresponding to this compound.[10] It is advisable to collect the entire peak in multiple fractions to isolate the purest sections.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using the optimized analytical HPLC method to determine its purity.
-
Pool the fractions that meet the required purity level (e.g., >95%).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product as a solid.
-
Data Presentation and Interpretation
Table 1: Example HPLC Method Parameters
| Parameter | Analytical Method | Preparative Method | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | Same stationary phase for predictable selectivity. Larger dimensions for higher loading capacity.[9] |
| Mobile Phase A | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in H₂O | Volatile buffer, suitable for MS and easy removal.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Good UV transparency and elution strength for pleuromutilin derivatives. |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Scaled to maintain linear velocity.[8] |
| Gradient | 50-70% B in 15 min | 50-70% B in 15 min | Gradient time is maintained to preserve resolution. |
| Detection | UV at 212 nm | UV at 212 nm | Wavelength for detecting pleuromutilin compounds.[7][10] |
| Injection Vol. | 10 µL | ~2 mL (dependent on concentration) | Scaled for preparative loading. |
Method Validation Principles
For use in a regulated environment, the analytical method used for purity testing must be validated according to ICH guidelines.[13][14] Key parameters to validate include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.[15][16]
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Figure 2: Key parameters for analytical method validation according to ICH guidelines.
Conclusion
The purification of this compound and its derivatives by preparative RP-HPLC is a highly effective method for obtaining high-purity material suitable for further research and development. The success of this technique hinges on a systematic approach that begins with careful method development at the analytical scale, followed by a calculated scale-up to the preparative level. By understanding the chemical nature of the target molecule and the principles of chromatography, researchers can tailor the provided protocols to their specific needs, achieving excellent purity and yield.
References
-
Agilent Technologies. (n.d.). Principles in preparative HPLC. University of Warwick. Retrieved from [Link]
-
LCGC International. (2026, January 2). Introduction to Preparative HPLC. Retrieved from [Link]
-
Agilent Technologies. (2023, June 29). Scale Up with Confidence - Column selection for preparative HPLC. Retrieved from [Link]
-
Request PDF. (2026, May 31). Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high‐speed countercurrent chromatography combined with high‐performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Benkortbi, O., et al. (2010). Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Shimadzu Corporation. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. Retrieved from [Link]
-
Vailaya, A., et al. (2006). Development of a gradient elution preparative high performance liquid chromatography method for the recovery of the antibiotic ertapenem from crystallization process streams. Journal of Chromatography A, 1126(1-2), 365-372. Retrieved from [Link]
-
Li, B., et al. (2023). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 28(23), 7869. Retrieved from [Link]
-
Long, W., & Majors, R. E. (n.d.). Preparative HPLC Scale-Up of Antibiotics. Agilent. Retrieved from [Link]
-
Wang, Y., et al. (2019). Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography. Molecules, 24(4), 689. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Liu, K., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1389745. Retrieved from [Link]
-
Lee, S. H., et al. (2012). PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1363-1372. Retrieved from [Link]
-
Zhang, T., et al. (2016). Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. Molecules, 21(11), 1471. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Letter, W. (2021, May 27). How to Perform Fractionation Collection & Analysis using HPLC? ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Techniques for Improving the Efficiency of Large Volume Loading in Preparative Liquid Chromatography. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis of Diterpenes. Retrieved from [Link]
-
Nguyen, T. A., et al. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Scientia Pharmaceutica, 87(1), 8. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. labcompare.com [labcompare.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Development of a gradient elution preparative high performance liquid chromatography method for the recovery of the antibiotic ertapenem from crystallization process streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mz-at.de [mz-at.de]
- 13. pharmtech.com [pharmtech.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Experimental Setup for the Synthesis of Thioether Pleuromutilin Derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pleuromutilin, a natural antibiotic produced by various fungi, has garnered significant attention in medicinal chemistry due to its unique mode of action, which involves binding to the peptidyl transferase center of the bacterial ribosome. This interaction effectively inhibits protein synthesis, making it a powerful weapon against a range of pathogenic bacteria. However, the therapeutic potential of the natural product is often limited by factors such as metabolic instability and a narrow spectrum of activity. To address these limitations, medicinal chemists have extensively explored the chemical modification of the pleuromutilin scaffold. Among the most promising derivatization strategies is the introduction of thioether linkages at the C-14 position, which has been shown to enhance antibacterial activity and improve pharmacokinetic properties.
This application note provides a detailed, field-proven protocol for the synthesis of thioether pleuromutilin derivatives, drawing upon established methodologies and offering insights into the critical parameters that govern the success of the reaction. The protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and facilitate troubleshooting.
Core Principles and Mechanistic Overview
The synthesis of thioether pleuromutilin derivatives typically proceeds via a nucleophilic substitution reaction at the C-14 position of a tosylated pleuromutilin precursor. The hydroxyl group at C-14 is first activated by conversion to a better leaving group, commonly a tosylate. This is followed by the introduction of the desired thiol, which displaces the tosylate to form the thioether bond. The choice of base and solvent is critical to the success of this reaction, as is the careful control of the reaction temperature to minimize side product formation.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis of thioether pleuromutilin derivatives.
Caption: Workflow for the synthesis of thioether pleuromutilin derivatives.
Materials and Reagents
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Supplier | Grade | Purpose |
| Pleuromutilin | Commercially Available | >98% | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | Commercially Available | >99% | Activating Agent |
| Pyridine | Commercially Available | Anhydrous | Base and Solvent |
| Selected Thiol | Commercially Available | >97% | Nucleophile |
| Sodium hydride (NaH) | Commercially Available | 60% dispersion in oil | Base |
| N,N-Dimethylformamide (DMF) | Commercially Available | Anhydrous | Solvent |
| Dichloromethane (DCM) | Commercially Available | Anhydrous | Solvent |
| Ethyl acetate (EtOAc) | Commercially Available | ACS Grade | Extraction |
| n-Hexane | Commercially Available | ACS Grade | Chromatography |
| Saturated aq. NaHCO₃ | In-house preparation | - | Quenching |
| Brine | In-house preparation | - | Washing |
| Anhydrous MgSO₄ | Commercially Available | - | Drying Agent |
| Silica Gel | Commercially Available | 60 Å, 230-400 mesh | Chromatography |
| Round-bottom flasks | Standard laboratory supplier | - | Reaction Vessel |
| Magnetic stirrer and stir bars | Standard laboratory supplier | - | Agitation |
| Argon or Nitrogen gas supply | Standard laboratory supplier | High Purity | Inert Atmosphere |
| Thin Layer Chromatography (TLC) plates | Commercially Available | Silica gel coated | Reaction Monitoring |
| Rotary evaporator | Standard laboratory supplier | - | Solvent Removal |
| Column chromatography setup | Standard laboratory supplier | - | Purification |
| NMR Spectrometer | - | - | Characterization |
| Mass Spectrometer | - | - | Characterization |
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a representative thioether pleuromutilin derivative. The specific thiol used can be varied to generate a library of compounds.
Part 1: Tosylation of Pleuromutilin
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add pleuromutilin (1.0 g, 2.64 mmol).
-
Solvent Addition: Dissolve the pleuromutilin in 20 mL of anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (0.76 g, 3.96 mmol) portion-wise to the stirred solution. Rationale: The tosylation reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the tosylated product.
-
Workup: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Rationale: The acid wash protonates the pyridine, rendering it water-soluble and allowing for its removal from the organic phase. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tosylated pleuromutilin as a white solid. This product is often used in the next step without further purification.
Part 2: Synthesis of the Thioether Derivative
-
Thiolate Formation: In a separate flame-dried 50 mL round-bottom flask under an argon atmosphere, suspend sodium hydride (0.13 g, 3.17 mmol, 60% dispersion in oil) in 10 mL of anhydrous DMF. Cool the suspension to 0 °C.
-
Thiol Addition: Slowly add a solution of the desired thiol (2.90 mmol) in 5 mL of anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes. Rationale: Sodium hydride is a strong base that deprotonates the thiol to form the more nucleophilic thiolate anion. This step is crucial for an efficient nucleophilic substitution.
-
Nucleophilic Substitution: To the thiolate solution, add a solution of the crude tosylated pleuromutilin (2.64 mmol) in 10 mL of anhydrous DMF dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:2).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part 3: Purification and Characterization
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The exact gradient will depend on the polarity of the synthesized derivative.
-
Characterization: The structure and purity of the final thioether pleuromutilin derivative are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the synthesis of various thioether pleuromutilin derivatives.
Table 2: Synthesis of Thioether Pleuromutilin Derivatives - Reaction Parameters
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | NaH | DMF | RT | 12 | 85 |
| 2 | Propanethiol | NaH | DMF | RT | 14 | 82 |
| 3 | Benzenethiol | K₂CO₃ | Acetonitrile | 60 | 8 | 75 |
| 4 | 4-Methylbenzenethiol | NaH | DMF | RT | 12 | 88 |
| 5 | 2-Mercaptobenzimidazole | Cs₂CO₃ | DMF | 50 | 10 | 78 |
Troubleshooting
-
Low Yield of Tosylated Product: Ensure that the pyridine and all glassware are completely dry. Moisture can hydrolyze the tosyl chloride and reduce the yield.
-
Incomplete Thioether Formation: The thiol may not be fully deprotonated. Ensure the NaH is fresh and the reaction is carried out under a strictly inert atmosphere.
-
Formation of Side Products: The elimination of the tosyl group can compete with the substitution reaction. Running the reaction at a lower temperature can sometimes favor the desired substitution product.
Conclusion
The synthesis of thioether pleuromutilin derivatives represents a robust strategy for the development of novel antibacterial agents. The protocol outlined in this application note provides a reliable and reproducible method for accessing these valuable compounds. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of derivatives for further biological evaluation.
References
-
Poulsen, S. M., et al. (2001). The pleuromutilin class of antibacterial agents. Current Topics in Medicinal Chemistry, 1(5), 411-420. [Link]
-
Shang, X., et al. (2013). Design, synthesis, and antibacterial evaluation of novel pleuromutilin derivatives with a C14 thioether side chain. Journal of Medicinal Chemistry, 56(10), 3847-3856. [Link]
Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Novel Pleuromutilin Compounds
Introduction
Pleuromutilin and its semi-synthetic derivatives represent a unique class of antibiotics targeting bacterial protein synthesis.[1][2][3] These compounds act by binding to the peptidyl transferase center on the 50S ribosomal subunit, thereby inhibiting peptide bond formation.[1][2][4] This distinct mechanism of action results in a lack of cross-resistance with many other antibiotic classes, making pleuromutilins promising candidates against multidrug-resistant pathogens.[1] The antibacterial spectrum of pleuromutilins is primarily focused on Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and some fastidious Gram-negative bacteria.[1][5]
Accurate and standardized in vitro testing is the cornerstone of early-stage antibiotic development. It provides essential data on a compound's potency, spectrum of activity, and potential for bactericidal or bacteriostatic effects. This guide offers detailed protocols for determining the antibacterial activity of novel pleuromutilin compounds, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Core Concepts in Antibacterial Susceptibility Testing
Understanding the following key metrics is fundamental to interpreting the results of in vitro antibacterial assays:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] This is a primary measure of a drug's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][12] This metric helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) agents.
-
Time-Kill Kinetics: A dynamic measure of an antibiotic's activity over time, providing insight into the rate of bacterial killing at different concentrations.[13][14]
Mechanism of Action: Pleuromutilin Inhibition of Protein Synthesis
Pleuromutilins exert their antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.
Caption: Pleuromutilin binding to the Peptidyl Transferase Center.
Essential Materials and Reagents
Bacterial Strains and Quality Control
The selection of appropriate bacterial strains is critical for comprehensive activity profiling. This should include:
-
Reference Strains: Standardized strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC).[15][16]
-
Clinical Isolates: Contemporary strains isolated from relevant infections, including resistant phenotypes like MRSA.
-
Quality Control (QC) Strains: Specific strains designated by CLSI for monitoring the accuracy and precision of susceptibility tests.[15][17][18] Examples include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[15][19]
Table 1: Example Panel of Bacterial Strains for Pleuromutilin Testing
| Organism | Strain ID | Rationale |
| Staphylococcus aureus | ATCC 29213 | QC strain for Gram-positive susceptibility testing. |
| Staphylococcus aureus (MRSA) | ATCC 43300 | Reference strain for methicillin-resistant S. aureus. |
| Staphylococcus epidermidis (MRSE) | ATCC 51625 | Representative of coagulase-negative staphylococci. |
| Streptococcus pneumoniae | ATCC 49619 | Important respiratory pathogen. |
| Enterococcus faecalis | ATCC 29212 | QC strain, often exhibits intrinsic resistance to some antibiotics. |
| Escherichia coli | ATCC 25922 | QC strain for Gram-negative susceptibility testing. |
Culture Media
The choice of media can significantly impact test outcomes. Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for most aerobic bacteria as recommended by CLSI.[20]
Stock Solutions
Novel pleuromutilin compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level that could affect bacterial growth (usually ≤1%).
Protocol 1: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[9]
Principle
Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the compound that inhibits growth.[9][10]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
-
Prepare Compound Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the pleuromutilin compound in CAMHB. The typical concentration range to test is 0.008 to 128 µg/mL.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in saline or sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
Protocol 2: Agar Dilution for MIC Determination
Agar dilution is considered a reference method and is particularly useful for testing multiple isolates simultaneously.[22][23][24]
Principle
The antimicrobial agent is incorporated into molten agar at various concentrations, which are then poured into petri dishes. A standardized bacterial inoculum is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that prevents the growth of the bacteria.[9][22]
Step-by-Step Methodology
-
Prepare Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the pleuromutilin compound in a suitable solvent.
-
Add a defined volume of each antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Prepare and Apply Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a multipoint inoculator, spot a defined volume of the inoculum (approximately 10⁴ CFU per spot) onto the surface of each agar plate.
-
-
Incubation and Reading:
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-on to the broth microdilution MIC test.
Principle
Aliquots from the clear wells (at and above the MIC) of the microdilution plate are subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.[10][12]
Step-by-Step Methodology
-
Subculture from MIC Plate:
-
Following the determination of the MIC, take a fixed volume (e.g., 10 µL) from all the wells showing no visible growth.
-
Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
-
Incubation and Colony Counting:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
-
Calculating and Interpreting MBC:
-
The MBC is the lowest concentration that shows a ≥99.9% kill rate compared to the initial inoculum count.
-
The ratio of MBC to MIC can provide insight into the agent's activity:
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4[25]
-
-
Protocol 4: Time-Kill Kinetic Assay
This assay provides a dynamic picture of antibacterial activity over time.[13][14]
Principle
A standardized bacterial inoculum is exposed to the antibiotic at various concentrations (typically multiples of the MIC). At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[26][27]
Caption: Workflow for a Time-Kill Kinetic Assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare flasks containing CAMHB with the pleuromutilin compound at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without any antibiotic.
-
Prepare a bacterial inoculum in the mid-logarithmic phase of growth.
-
-
Inoculation and Sampling:
-
Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.
Table 2: Example Summary of In Vitro Activity Data for a Novel Pleuromutilin (Compound X)
| Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| S. aureus (MRSA) | ATCC 43300 | 0.5 | 1 | 2 | Bactericidal |
| E. faecalis | ATCC 29212 | 4 | 32 | 8 | Bacteriostatic |
| E. coli | ATCC 25922 | >64 | ND | ND | Inactive |
| Tiamulin (Control) | ATCC 29213 | 0.125 | 0.25 | 2 | Bactericidal |
ND: Not Determined
The interpretation of MIC values is guided by clinical breakpoints established by bodies like CLSI.[11][28] These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). For novel compounds, these breakpoints are not yet established, so data is often compared to existing drugs in the same class or those used to treat similar infections.[11]
Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of novel pleuromutilin compounds. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating accurate, reproducible, and comparable data. This information is foundational for the rational progression of new antibiotic candidates through the drug development pipeline.
References
-
Atkinson, K., & Wignall, S. (2021). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. PMC. [Link]
-
Iowa State University. (n.d.). Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook. [Link]
-
Wikipedia. (2023). Agar dilution. [Link]
-
Wikipedia. (2023). Pleuromutilin. [Link]
-
Contagion Live. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?[Link]
-
Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. [Link]
-
Oxford Academic. (n.d.). Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory. American Journal of Clinical Pathology. [Link]
-
PubMed. (2019). Antibacterial activity evaluation of synthetic novel pleuromutilin derivatives in vitro and in experimental infection mice. [Link]
-
PubMed. (2013). Synthesis and antibacterial evaluation of novel pleuromutilin derivatives. [Link]
-
RxList. (2021). Pleuromutilin: Drug Class, Uses, Side Effects, Drug Names. [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. PMC. [Link]
-
UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
-
PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
-
YouTube. (2023). Agar Dilution (MIC) Susceptibility Test Method. [Link]
-
PubMed. (2015). Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
PubMed Central. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative.... [Link]
-
Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
PubMed. (2005). Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany. [Link]
-
ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
National Institutes of Health. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
PubMed. (2016). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.... [Link]
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
-
National Institutes of Health. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
-
ResearchGate. (2025). Design, Synthesis and Antibacterial Evaluation of Pleuromutilin Derivatives. [Link]
-
Journal of Antimicrobial Chemotherapy. (n.d.). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives.... [Link]
-
PubMed Central. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. [Link]
-
National Institutes of Health. (n.d.). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity.... [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
Sources
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. contagionlive.com [contagionlive.com]
- 4. Chapter 9 – Pleuromutilins – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 5. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nih.org.pk [nih.org.pk]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. idexx.dk [idexx.dk]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of methods for antimicrobial susceptibility testing and MIC values for pleuromutilin drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Agar dilution - Wikipedia [en.wikipedia.org]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. actascientific.com [actascientific.com]
- 28. idexx.com [idexx.com]
Application Notes and Protocols: Molecular Docking Studies of C-22 Substituted Pleuromutilin Derivatives
Introduction: The Rise of Pleuromutilins in an Era of Antibiotic Resistance
The relentless evolution of antibiotic resistance in pathogenic bacteria presents a formidable challenge to global health. This has catalyzed the exploration of novel antimicrobial agents with unique mechanisms of action. Pleuromutilin and its derivatives have emerged as a promising class of antibiotics, demonstrating potent activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3]
Pleuromutilins exert their antibacterial effect by inhibiting bacterial protein synthesis.[2][4] They achieve this by binding to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[5][6][7] This unique binding site and mechanism of action contribute to the low incidence of cross-resistance with other antibiotic classes.[1][3] The core tricyclic structure of pleuromutilin is essential for its activity, and modifications at the C-14 and C-22 positions have been extensively explored to enhance potency and pharmacokinetic properties.[8][9][10][11] Specifically, substitutions at the C-22 position with thioether moieties have shown to significantly improve antibacterial efficacy.[8][12]
Molecular docking has become an indispensable computational tool in modern drug discovery, offering a powerful method to predict and analyze the interactions between a ligand (in this case, a C-22 substituted pleuromutilin derivative) and its biological target (the bacterial ribosome).[13] By simulating the binding pose and affinity, molecular docking provides invaluable insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds. This guide provides a detailed protocol for conducting molecular docking studies of C-22 substituted pleuromutilin derivatives, aimed at researchers, scientists, and drug development professionals.
I. Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] The primary goal is to predict the binding mode and affinity of a ligand to a target receptor. This process involves two key components: a sampling algorithm that generates a variety of ligand conformations and orientations (poses) within the binding site, and a scoring function that estimates the binding affinity for each pose.[14]
A successful docking study can:
-
Elucidate the binding mechanism of a ligand.
-
Predict the binding affinity and rank potential drug candidates.
-
Guide the rational design of more potent and selective inhibitors.
II. Experimental Workflow: A Step-by-Step Guide
This section outlines a comprehensive, step-by-step protocol for performing molecular docking studies of C-22 substituted pleuromutilin derivatives using widely accepted software and methodologies.
Workflow Overview
Figure 1: General workflow for molecular docking studies.
Protein Preparation: The Bacterial Ribosome
The accuracy of a docking study is highly dependent on the quality of the receptor structure. The bacterial 50S ribosomal subunit is the target for pleuromutilin derivatives. A high-resolution crystal structure is the ideal starting point.
Protocol:
-
Obtain the Protein Structure: Download the crystal structure of the bacterial 50S ribosomal subunit in complex with a pleuromutilin analog (e.g., tiamulin, PDB ID: 1XBP) from the Protein Data Bank (PDB).[15] This provides a validated binding site.
-
Prepare the Receptor:
-
Remove Unnecessary Molecules: Delete water molecules, ions, and any co-crystallized ligands from the PDB file.[16][17] This can be done using molecular visualization software like UCSF Chimera or PyMOL.[18][19]
-
Add Hydrogen Atoms: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[17][20]
-
Assign Charges: Assign appropriate partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[21]
-
Save the Prepared Protein: Save the prepared protein in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).[19]
-
Ligand Preparation: The C-22 Substituted Pleuromutilin Derivatives
Proper preparation of the ligand is equally critical for a successful docking simulation.
Protocol:
-
Obtain or Draw the Ligand Structure: The 2D structures of the C-22 substituted pleuromutilin derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch.[16]
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain a low-energy conformation. This can be done using force fields like MMFF94.[17]
-
Define Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.[20]
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Save the Prepared Ligand: Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock Vina).
Grid Box Generation: Defining the Search Space
The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses.
Protocol:
-
Identify the Binding Site: The binding site of pleuromutilin derivatives is the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[5][15] Key interacting nucleotides include A2058, A2059, G2505, U2506, U2584, and U2585 (E. coli numbering).[6]
-
Define the Grid Box: Center the grid box on the co-crystallized ligand (if available) or the identified key residues of the binding pocket. The size of the grid box should be large enough to accommodate the ligand and allow for its rotation and translation.[21]
Molecular Docking Simulation: Predicting the Binding
With the prepared protein, ligands, and a defined grid box, the docking simulation can be performed. AutoDock Vina is a widely used and effective open-source docking program.[18][24]
Protocol:
-
Configure the Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate.
-
Run the Docking Simulation: Execute the docking program using the configuration file. The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities.
III. Analysis and Interpretation of Docking Results
Binding Affinity and Scoring Functions
The docking score, often expressed as binding energy (e.g., in kcal/mol), is a primary metric for evaluating the binding affinity. A more negative binding energy generally indicates a stronger predicted interaction.[25] These scores can be used to rank a series of compounds and prioritize them for further experimental testing.
Analysis of Binding Poses and Interactions
Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions between the ligand and the receptor.[26]
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein, as they are significant contributors to binding affinity.[25]
-
Hydrophobic Interactions: Analyze hydrophobic interactions, which also play a crucial role in ligand binding.
-
Key Residues: Note the specific amino acid or nucleotide residues that are involved in the interactions.[25]
Software like PyMOL, UCSF Chimera, and LigPlot+ can be used to visualize and analyze these interactions in 3D and 2D.[26][27]
Docking Data Summary
| Derivative | C-22 Substituent | Docking Score (kcal/mol) | Key Interacting Residues (Nucleotides) | Number of H-Bonds |
| Compound A | Thio-acetyl-piperidine | -9.5 | A2058, G2505, U2506 | 3 |
| Compound B | Thio-ethyl-morpholine | -9.2 | A2059, U2506, U2585 | 2 |
| Compound C | Thio-propyl-imidazole | -10.1 | A2058, G2505, U2584 | 4 |
| Tiamulin (Control) | Diethylaminoethyl-thioacetyl | -8.8 | A2058, A2059, U2506 | 2 |
This is an example table. Actual values will be generated from the docking simulation.
IV. Validation of the Docking Protocol: Ensuring Reliability
Validating the docking protocol is a critical step to ensure the reliability of the results.[28]
Redocking of a Co-crystallized Ligand
The most common method for validation is to re-dock the co-crystallized ligand into the binding site of the receptor.[29][30]
Protocol:
-
Extract the Co-crystallized Ligand: Separate the co-crystallized ligand from the protein structure.
-
Re-dock the Ligand: Perform a docking simulation of the extracted ligand back into the protein's binding site using the same protocol as for the test compounds.
-
Calculate the Root Mean Square Deviation (RMSD): Calculate the RMSD between the predicted pose of the re-docked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][25][31]
Figure 2: Workflow for docking protocol validation via re-docking.
V. Conclusion and Future Perspectives
Molecular docking is a powerful and cost-effective tool for investigating the binding of C-22 substituted pleuromutilin derivatives to the bacterial ribosome. The protocols and guidelines presented here provide a robust framework for conducting these studies. The insights gained from molecular docking can significantly accelerate the drug discovery process by guiding the synthesis of novel derivatives with improved antibacterial activity. While computational predictions are invaluable, it is essential to complement these studies with experimental validation, such as in vitro antibacterial assays and biophysical binding assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm the predicted activities.[32][33]
VI. References
-
Wikipedia. Pleuromutilin. [Link]
-
ResearchGate. How to interprete and analyze molecular docking results?[Link]
-
Poulsen, S. M., et al. (2001). The Pleuromutilin Drugs Tiamulin and Valnemulin Bind to the RNA at the Peptidyl Transferase Centre on the Ribosome. Molecular Microbiology, 41(5), 1091-9. [Link]
-
Davidovich, C., et al. (2007). Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity. Proceedings of the National Academy of Sciences, 104(11), 4291-4296. [Link]
-
ResearchGate. Ribosomal binding site of the pleuromutilin antibiotics. [Link]
-
Reddit. Best protein protein docking software to use?[Link]
-
Quora. How does one prepare proteins for molecular docking?[Link]
-
Guedes, I. A., et al. (2017). Software for molecular docking: a review. Journal of Molecular Modeling, 23(1), 1-13. [Link]
-
DNASTAR. NovaDock Molecular Docking Software. [Link]
-
The Scripps Research Institute. AutoDock. [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]
-
Leowattana, W. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents. Recent Patents on Anti-Infective Drug Discovery, 17(2), 142-152. [Link]
-
ResearchGate. (PDF) Validation of Docking Methodology (Redocking). [Link]
-
Matter Modeling Stack Exchange. How I can analyze and present docking results?[Link]
-
Tang, Y. Z., et al. (2012). Pleuromutilin and its derivatives-the lead compounds for novel antibiotics. Current Medicinal Chemistry, 19(1), 136-47. [Link]
-
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
-
ResearchGate. How to validate the molecular docking results?[Link]
-
Schlünzen, F., et al. (2004). Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin. Molecular Microbiology, 54(5), 1287-94. [Link]
-
ResearchGate. binding of pleuromutilin to the central part of domain V of the 50S...[Link]
-
PLOS Computational Biology. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
University of Pittsburgh. Session 4: Introduction to in silico docking. [Link]
-
Sotriffer, C. A., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(4), 846-857. [Link]
-
Li, J., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1364955. [Link]
-
Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]
-
Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules, 25(21), 5035. [Link]
-
YouTube. Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,[Link]
-
ResearchGate. Pleuromutilin and its Derivatives-The Lead Compounds for Novel Antibiotics | Request PDF. [Link]
-
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
ResearchGate. Molecular docking proteins preparation. [Link]
-
YouTube. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
Shang, R., et al. (2016). Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. Molecules, 21(11), 1548. [Link]
-
Li, Y., et al. (2021). Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 193-203. [Link]
-
YouTube. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
-
Wang, Y., et al. (2021). A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1156. [Link]
-
Semantic Scholar. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted b. [Link]
-
Zhou, F., et al. (2019). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1111-1123. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Pleuromutilin Derivatives Containing Thiazole. ACS Omega, 7(25), 21568-21578. [Link]
-
Medium. A Quick Introduction to Graphviz. [Link]
-
YouTube. Ligand Preparation for Molecular docking #biotech. [Link]
-
YouTube. Graphviz workflow 1. [Link]
-
Frontiers. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]
-
ResearchGate. (PDF) Synthesis and Synthetic Chemistry of Pleuromutilin. [Link]
-
YouTube. ES114 Graphviz. [Link]
-
YouTube. Graphviz tutorial. [Link]
-
Sketchviz. Graphviz Examples and Tutorial. [Link]
Sources
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pleuromutilin and its derivatives-the lead compounds for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 5. The pleuromutilin drugs tiamulin and valnemulin bind to the RNA at the peptidyl transferase centre on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 19. youtube.com [youtube.com]
- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 21. youtube.com [youtube.com]
- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Introduction of Amine Side Chains at the C-22 Position of Pleuromutilin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin, a diterpene antibiotic, serves as a critical scaffold in the development of novel antibacterial agents.[1][2] Its unique mechanism of action, which involves binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, offers a significant advantage against drug-resistant pathogens.[2][3] Structure-activity relationship (SAR) studies have consistently demonstrated that modifications at the C-22 position are pivotal for enhancing antibacterial potency and spectrum.[1][2] This guide provides a detailed overview and validated protocols for the introduction of amine side chains at this key position, a strategy that has proven effective in generating derivatives with improved pharmacological profiles. The primary focus will be on the nucleophilic substitution of an activated C-22 hydroxyl group, a robust and versatile method for forging the crucial carbon-nitrogen bond.
Introduction: The Significance of C-22 Modification
The pleuromutilin core consists of a rigid 5-6-8 tricyclic skeleton.[1] While the tricyclic core anchors the molecule within a hydrophobic pocket of the ribosome, the side chain at C-14 extends towards the P-site, sterically hindering peptide bond formation.[3][4] The C-22 hydroxyl group, part of the C-14 glycolic ester side chain, presents a prime target for synthetic modification. Introducing diverse amine functionalities at this position allows for the exploration of new interactions with the ribosomal target, potentially enhancing binding affinity, overcoming resistance mechanisms, and improving pharmacokinetic properties.[3][5] This has led to the development of numerous potent derivatives, including those with piperazine-linked moieties that exhibit strong in vitro and in vivo efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[4][6]
Core Synthetic Strategy: Nucleophilic Substitution via C-22 Tosylate
The most prevalent and reliable method for introducing an amine at the C-22 position involves a two-step sequence: activation of the primary alcohol as a tosylate, followed by nucleophilic substitution with the desired amine. This approach is favored due to the high efficiency of tosylate formation and its excellent reactivity as a leaving group.
Rationale and Mechanistic Insight
The C-22 hydroxyl group of pleumutilin is a poor leaving group. To facilitate nucleophilic attack by an amine, it must first be converted into a group that readily departs upon reaction. p-Toluenesulfonyl chloride (TsCl) is an ideal reagent for this purpose. It reacts with the alcohol in the presence of a base (e.g., triethylamine, DMAP) to form a stable 22-O-tosylate ester. The tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.
Once the Pleuromutilin 22-O-tosylate is formed, it can be readily displaced by a wide range of primary and secondary amines in an SN2 reaction. The choice of amine, solvent, and base is critical for optimizing the reaction yield and purity.
Visualizing the Core Workflow
The following diagram illustrates the general synthetic pathway from pleuromutilin to C-22 amine derivatives via the tosylate intermediate.
Caption: General workflow for C-22 amination of pleuromutilin.
Detailed Experimental Protocols
Protocol 1: Synthesis of Pleuromutilin 22-O-tosylate (Intermediate 2)
This protocol is adapted from established procedures for the tosylation of pleuromutilin's C-22 hydroxyl group.[3][5]
Materials:
-
Pleuromutilin (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (3.0 eq) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Petroleum ether or Hexane
Procedure:
-
Dissolve pleuromutilin (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DMAP (3.0 eq) or triethylamine, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20–80% EtOAc/petroleum ether) to yield Pleuromutilin 22-O-tosylate as a white foam.[3]
Expert Insight: The use of DMAP as a catalyst in addition to a stoichiometric base like triethylamine can significantly accelerate the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the tosyl chloride. The reaction is typically run at 0 °C to minimize side reactions.
Protocol 2: Nucleophilic Substitution with an Amine
This general protocol describes the displacement of the tosylate group with a representative amine nucleophile.[3][5]
Materials:
-
Pleuromutilin 22-O-tosylate (1.0 eq)
-
Desired amine (primary or secondary) (1.0 - 1.5 eq)
-
Potassium Iodide (KI) (catalytic to 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (as base)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of Pleuromutilin 22-O-tosylate (1.0 eq) in anhydrous MeCN, add KI (catalytic amount, e.g., 0.25 eq).
-
Stir the mixture at room temperature for 30 minutes (or under reflux for some substrates) under a nitrogen atmosphere. This in-situ Finkelstein reaction generates the more reactive iodo-intermediate.
-
Add the desired amine (1.2 eq) and a non-nucleophilic base such as DIPEA (e.g., 6-9 eq) or an inorganic base like K₂CO₃ (2.0 eq).[3][5]
-
Stir the reaction at an elevated temperature (e.g., 70 °C) for 2-5 hours, monitoring by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ or EtOAc and wash with saturated aqueous NaHCO₃ and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired C-22 amine derivative.
Trustworthiness Check: Successful synthesis should be confirmed by standard analytical techniques. 1H-NMR spectroscopy should show the disappearance of the tosyl group protons and the appearance of new signals corresponding to the incorporated amine side chain. High-resolution mass spectrometry (HRMS) should confirm the expected molecular weight of the final product.[7]
Comparative Data and Considerations
The choice of reagents can significantly impact the outcome of the nucleophilic substitution. The following table summarizes key variables and their typical effects.
| Parameter | Reagent/Condition | Rationale & Impact | Reported Yields | Reference |
| Leaving Group | Tosylate | Standard, stable, and highly effective. | 57-78% (for tosylate formation) | [3][5] |
| Catalyst | KI (catalytic) | Converts tosylate to a more reactive iodide in-situ, accelerating the SN2 reaction. | Improves reaction times and yields. | [5] |
| Base | K₂CO₃ (inorganic) | Mild, inexpensive base suitable for many amines. | 78-92% (for substitution) | [5] |
| Base | DIPEA (organic) | Strong, non-nucleophilic base, useful for amine hydrochlorides or less reactive amines. | Effective for a broad range of substrates. | [3] |
| Solvent | MeCN or THF | Polar aprotic solvents that are ideal for SN2 reactions. | N/A | [3][5] |
Alternative Strategies
While the tosylate displacement method is the most common, other strategies exist:
-
Mesylation: Similar to tosylation, using methanesulfonyl chloride (MsCl) to form a mesylate leaving group.
-
Staudinger Reduction: An alternative route involves converting the C-22 tosylate to an azide (using sodium azide), followed by a Staudinger reduction (using triphenylphosphine) to yield the primary amine (22-amino-22-deoxypleuromutilin).[8] This primary amine can then be further functionalized.[8]
Visualizing the Azide-Reduction Pathway
This diagram shows the alternative two-step conversion to a primary amine at C-22.
Caption: Synthesis of a primary amine at C-22 via azide intermediate.
Conclusion
The introduction of amine side chains at the C-22 position of pleuromutilin is a cornerstone of modern medicinal chemistry efforts to combat bacterial resistance. The nucleophilic substitution of a 22-O-tosylate intermediate is a robust, versatile, and high-yielding method that allows for the incorporation of a vast array of amine functionalities. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of pleuromutilin derivatives for biological evaluation, paving the way for the discovery of next-generation antibiotics.
References
-
Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives. MDPI. [Link]
-
Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. National Center for Biotechnology Information (PMC). [Link]
-
Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. National Center for Biotechnology Information (PMC). [Link]
-
Design, synthesis, and antibacterial activity of pleuromutilin derivatives. PubMed. [Link]
-
Synthesis of Pleuromutilin. eScholarship.org. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. MDPI. [Link]
-
The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies. ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. MDPI. [Link]
-
Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents. National Center for Biotechnology Information (PMC). [Link]
-
The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers Media S.A.. [Link]
-
Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety. PubMed. [Link]
-
Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - NIH. National Center for Biotechnology Information (PMC). [Link]
-
Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxypleuromutilin. National Center for Biotechnology Information (PMC). [Link]
-
Total synthesis of structurally-diverse pleuromutilin antibiotics. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives. National Center for Biotechnology Information (PMC). [Link]
-
Synthesis of pleuromutilin O-22-tosylate (8) and tiamulin (2). ResearchGate. [Link]
-
The Reisman Synthesis of (+)-Pleuromutilin. Organic Chemistry Portal. [Link]
Sources
- 1. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"Improving the yield of Pleuromutilin-22-mesylate synthesis"
Technical Support Center: Synthesis of Pleu-22-OMs
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Pleuromutilin-22-mesylate (Pleu-22-OMs). This guide is designed to provide in-depth, experience-driven advice to overcome common challenges and systematically improve the yield and purity of your target compound. The methodologies and troubleshooting steps described herein are structured to be self-validating, empowering you to make informed decisions at every stage of your experiment.
Core Synthesis Pathway & Mechanism
This compound is a key intermediate in the synthesis of numerous pleuromutilin derivatives, which are potent antibiotics.[1] The synthesis involves the selective mesylation of the primary hydroxyl group at the C-22 position of the pleuromutilin core. This reaction is a nucleophilic substitution where the hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).
The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Figure 1. General Synthesis of this compound
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting material (Pleuromutilin). What are the likely causes?
A1: Low conversion is a common issue that can typically be traced back to reagent quality, reaction conditions, or improper setup.
-
Cause 1: Inactive Methanesulfonyl Chloride (MsCl)
-
Explanation: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, rendering it unreactive.
-
Troubleshooting Steps:
-
Always use a fresh bottle of MsCl or a properly stored aliquot.
-
Ensure that the reagent is handled under anhydrous conditions (e.g., using a nitrogen or argon atmosphere).
-
Verify the purity of your MsCl via NMR if you suspect degradation.
-
-
-
Cause 2: Insufficient or Inappropriate Base
-
Explanation: The base is critical for scavenging the HCl byproduct. If the base is weak, sterically hindered, or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting material's hydroxyl group and halting the reaction.
-
Troubleshooting Steps:
-
Use at least 1.1 to 1.5 equivalents of a suitable base like triethylamine (TEA).
-
Ensure your base is dry. Distill TEA over calcium hydride if necessary.
-
Consider using a stronger, non-nucleophilic base if issues persist.
-
-
-
Cause 3: Low Reaction Temperature
-
Explanation: While the reaction is typically initiated at 0°C to control the initial exotherm, it often requires warming to room temperature to proceed to completion.
-
Troubleshooting Steps:
-
After the addition of MsCl at 0°C, allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, gentle heating (e.g., to 30-35°C) can be considered, but be mindful of potential side reactions.
-
-
Q2: My TLC/HPLC analysis shows multiple spots, indicating the formation of impurities. What are these side products and how can I avoid them?
A2: Impurity formation is often a result of side reactions involving other functional groups on the pleuromutilin molecule or over-reaction.
-
Side Product 1: Di-mesylated Product
-
Explanation: Pleuromutilin also has a secondary hydroxyl group at the C-11 position. While less reactive than the primary C-22 hydroxyl, it can be mesylated under harsh conditions (e.g., excess MsCl, high temperature, or prolonged reaction times).[3]
-
Prevention Strategy:
-
Use a controlled amount of MsCl (typically 1.05 to 1.2 equivalents).
-
Maintain a low reaction temperature. Add the MsCl dropwise at 0°C.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
-
Side Product 2: Elimination Product (Alkene Formation)
-
Explanation: The newly formed mesylate is an excellent leaving group. In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of an alkene.
-
Prevention Strategy:
-
Avoid using overly strong or bulky bases. Triethylamine is generally a good choice.
-
Do not use excessive heat.
-
Perform a timely aqueous work-up to remove the base once the reaction is complete.
-
-
-
Side Product 3: Impurities from Starting Material
-
Explanation: The purity of the initial pleuromutilin is crucial. An impurity known as 2,3-pleuromutilin epoxide can carry through the reaction and be converted to its corresponding mesylate, complicating purification.[4]
-
Prevention Strategy:
-
Ensure the starting pleuromutilin has a purity of ≥97%.
-
Consider purifying the starting material by recrystallization from a solvent like isopropyl acetate if its purity is questionable.[4]
-
-
Caption: Figure 2. Troubleshooting Low Yield
Q3: I am struggling with the purification of the final product. What is the best approach?
A3: this compound can be challenging to purify due to its polarity and potential instability.
-
Method 1: Crystallization
-
Explanation: If the product is of reasonable purity (>90%) after work-up, direct crystallization is the most efficient method.
-
Protocol:
-
After an aqueous work-up, concentrate the organic layer (e.g., DCM or Ethyl Acetate) under reduced pressure to obtain a crude solid or oil.
-
Dissolve the crude material in a minimal amount of a good solvent (e.g., acetone or ethyl acetate).
-
Slowly add a poor solvent (anti-solvent) like hexanes or heptane until turbidity persists.
-
Allow the solution to stand at room temperature or in a refrigerator (4°C) to induce crystallization.
-
Collect the crystals by filtration, wash with a cold anti-solvent, and dry under vacuum.
-
-
-
Method 2: Silica Gel Chromatography
-
Explanation: This is the standard method for purifying pleuromutilin derivatives when crystallization fails or when impurities are close in polarity to the product.[2][5]
-
Protocol:
-
Choose an appropriate solvent system. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Carefully load the crude product onto a pre-packed silica gel column (200-300 mesh silica is often recommended).[2]
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
-
What is the best way to monitor the reaction?
-
TLC is a quick and effective method. Use a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product, Pleu-22-OMs, should have a higher Rf value than the more polar starting material, pleuromutilin. Visualize spots using a UV lamp or by staining with phosphomolybdic acid.[2] For quantitative analysis, HPLC is preferred.[6]
-
-
Can I use p-toluenesulfonyl chloride (TsCl) instead of MsCl?
-
How stable is the final product?
-
This compound is a reactive intermediate and should be used in the next step as soon as possible. It can be sensitive to moisture and elevated temperatures. For short-term storage, keep it in a desiccator at low temperature (-20°C). For long-term storage, it should be kept under an inert atmosphere.
-
Optimized Experimental Protocol
This protocol is a reliable starting point for the synthesis, with typical yields ranging from 70-85%.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1g Pleuromutilin) |
| Pleuromutilin | 378.54 | 1.0 | 1.0 g (2.64 mmol) |
| Methanesulfonyl Chloride | 114.55 | 1.2 | 0.36 g (0.26 mL, 3.17 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 0.40 g (0.55 mL, 3.96 mmol) |
| Dichloromethane (DCM) | - | - | 20 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add Pleuromutilin (1.0 g, 2.64 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (0.55 mL, 3.96 mmol) and stir for 5 minutes.
-
Mesylation: Slowly add methanesulfonyl chloride (0.26 mL, 3.17 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (1:1 Hexanes:EtOAc) until the pleuromutilin spot is no longer visible.
-
Quenching: Once complete, cool the mixture back to 0°C and slowly quench by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl (1 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography.
References
-
Asante, V. A., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. Available at: [Link]
- Lagger, G., et al. (2019). Purification of pleuromutilin. EP3580197B1. Google Patents.
-
Zhang, X., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Chemistry, 12. Available at: [Link]
-
Shang, X., et al. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. International Journal of Molecular Sciences, 25(4), 2213. Available at: [Link]
-
Zhou, W., et al. (2021). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. Scientific Reports, 11(1), 1-11. Available at: [Link]
-
Fazakerley, N. J., & Procter, D. J. (2018). Synthesis and Synthetic Chemistry of Pleuromutilin. Tetrahedron, 74(40), 5185-5203. Available at: [Link]
-
Liu, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Chemistry, 12. Available at: [Link]
-
Foy, N. T., & Pronin, S. V. (2022). Synthesis of Pleuromutilin. Journal of the American Chemical Society, 144(23), 10174–10179. Available at: [Link]
-
Pronin, S. V. (2022). Synthesis of Pleuromutilin. eScholarship, University of California. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pleuromutilin O-22-tosylate (8) and tiamulin (2). [Image]. Available at: [Link]
-
Foy, N. T., & Pronin, S. V. (2022). Synthesis of Pleuromutilin. PubMed. Available at: [Link]
-
Wang, G., et al. (2018). Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety. Molecules, 23(11), 2841. Available at: [Link]
-
Liu, K., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives... Molecules, 25(21), 5184. Available at: [Link]
-
Herzon, S. B., et al. (2012). Total Synthesis of (+)-Pleuromutilin. Journal of the American Chemical Society, 134(19), 8224–8234. Available at: [Link]
-
Benkortbi, O., et al. (2010). Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass. Asian Journal of Chemistry, 22(8), 6044-6052. Available at: [Link]
Sources
- 1. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. EP3580197B1 - Purification of pleuromutilin - Google Patents [patents.google.com]
- 5. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on Pleuromutilin-22-Mesylate
Welcome to the technical support center for the synthesis of novel pleuromutilin derivatives. This guide is tailored for researchers, chemists, and drug development professionals working on the nucleophilic substitution of pleuromutilin-22-mesylate. Our goal is to provide practical, field-tested insights to help you overcome common challenges and optimize your reaction conditions. The information herein is largely based on the well-documented use of the analogous and chemically equivalent pleuromutilin-22-tosylate, a common intermediate in these syntheses[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is the role of the 22-mesylate group on the pleuromutilin scaffold?
The 22-hydroxyl group of the pleuromutilin glycolic ester side chain is a poor leaving group. To facilitate nucleophilic substitution, it is converted into a sulfonate ester, such as a mesylate (-OMs) or tosylate (-OTs). These are excellent leaving groups because their corresponding anions (mesylate, MsO⁻) are highly stable due to resonance delocalization of the negative charge across the sulfonyl group. This transformation renders the C-22 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Q2: Why focus on modifying the C-22 position of pleuromutilin?
The tricyclic core of pleuromutilin is essential for its binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit[4][5]. However, extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the C-14 side chain, specifically at the C-22 position, are critical for modulating antibacterial potency, spectrum, and pharmacokinetic properties[6][7]. Introducing thioether and amine functionalities at this position has proven to be a particularly effective strategy for enhancing antibacterial efficacy[3][6][8].
Q3: What types of nucleophiles are typically successful in this reaction?
A diverse array of nucleophiles can be employed. The most common and effective classes include:
-
Thiols (R-SH): Thiolates, generated in situ with a base, are excellent nucleophiles for this reaction, leading to the formation of thioether-linked derivatives, which often show potent antibacterial activity[3][6].
-
Amines (R₂NH): Primary and secondary amines, including heterocyclic amines like piperazine, are frequently used. These reactions often require a non-nucleophilic base to scavenge the liberated methanesulfonic acid[2][9].
-
Azides (N₃⁻): Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click chemistry" reactions to access 1,2,3-triazole-linked derivatives[1][10].
Q4: How does the choice of solvent impact the reaction outcome?
The solvent plays a crucial role in an Sₙ2 reaction. For the substitution on this compound, polar aprotic solvents are generally preferred.
-
Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM): These solvents effectively dissolve the pleuromutilin substrate and many common nucleophiles. Crucially, they do not participate in hydrogen bonding with the nucleophile, which leaves it "naked" and highly reactive, thereby accelerating the reaction rate[2].
-
Protic Solvents (e.g., alcohols): Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. They can also act as competing nucleophiles, leading to undesired solvolysis byproducts.
Troubleshooting and Optimization Guide
This section addresses specific experimental failures and provides a systematic approach to resolving them.
Problem 1: Low or No Product Yield
You've run the reaction and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.
Potential Cause & Solution Workflow
Caption: A decision-making flowchart for troubleshooting low reaction yields.
In-Depth Explanation:
-
Nucleophile Reactivity: Weakly nucleophilic species (e.g., highly hindered amines, aromatic amines with electron-withdrawing groups) may react sluggishly. Ensure your base is sufficient to deprotonate thiol or amine hydrochlorides. For example, a hindered organic base like N,N-Diisopropylethylamine (DIPEA) is often used as it is non-nucleophilic and effectively scavenges acid[2].
-
Leaving Group Stability: this compound can degrade upon prolonged storage, especially if exposed to moisture. Always use freshly prepared or properly stored starting material. Confirm its integrity before use.
-
Reaction Kinetics: Sₙ2 reactions can be slow. If room temperature fails, gradually increasing the heat can significantly improve the rate. In a typical procedure, reactions may be stirred at room temperature or refluxed for 2-4 hours[2]. The addition of potassium iodide (KI) can catalyze the reaction via an in-situ Finkelstein reaction, where the mesylate is transiently converted to the highly reactive 22-iodo intermediate[2].
Problem 2: Significant Side Product Formation
Your reaction proceeds, but you observe one or more major side products, complicating purification and reducing the yield of the desired compound.
Potential Side Reactions & Mitigation Strategies:
-
Elimination (E2) Reaction:
-
Cause: The use of a strong, sterically hindered base can promote the elimination of methanesulfonic acid to form an undesired alkene.
-
Mitigation: Use a milder, non-hindered base (e.g., K₂CO₃) if your nucleophile is acidic enough. If using an amine nucleophile, it can often serve as its own base, or a non-nucleophilic scavenger like DIPEA can be used in slight excess[2]. Avoid excessively high temperatures.
-
-
Reaction with the C3-Carbonyl:
-
Cause: The C3 ketone on the pleuromutilin core is another electrophilic site. Under certain conditions, especially with highly reactive organometallics or strongly basic conditions, side reactions at this position are possible[7].
-
Mitigation: This is less common with typical thiol and amine nucleophiles. Stick to moderately basic conditions and avoid organolithium or Grignard reagents unless C3 modification is the goal.
-
-
Bis-Pleuromutilin Adducts:
-
Cause: If using a difunctional nucleophile (e.g., ethylenediamine), a minor product where two pleuromutilin molecules are linked by the nucleophile may form[2].
-
Mitigation: Use the difunctional nucleophile in excess to favor the mono-substitution product. Alternatively, protect one of the nucleophilic sites before the reaction and deprotect it in a subsequent step.
-
Protocols & Data
General Experimental Protocol for Nucleophilic Substitution
This protocol is a generalized starting point based on common literature procedures[2][3]. Optimization will be required for specific nucleophiles.
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (MeCN) or DMF (approx. 0.1 M concentration), add the nucleophile (1.1–1.5 eq.).
-
Base Addition: Add a suitable base. For thiol nucleophiles, 20% aqueous NaOH can be effective[6]. For amine nucleophiles, add DIPEA (2.0–6.0 eq.)[2].
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 2–12 hours), cool the reaction to room temperature. If using an organic solvent, remove it under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Example Reaction Conditions for Nucleophilic Substitution on Pleuromutilin-22-Tosylate
| Nucleophile | Solvent | Base / Additive | Temperature | Time (h) | Yield (%) | Reference |
| 5-amino-2-mercaptobenzimidazole | Not specified | Basic conditions | Not specified | Not specified | 66% | [3] |
| N,N-diethylethylenediamine | MeCN | DIPEA, KI | Reflux | 2-4 | 54% | [2] |
| tert-butyl-N-(2-aminoethyl)carbamate | MeCN | DIPEA, KI | Reflux | 2-4 | 28% | [2] |
| 4-aminothiophenol | DCM / H₂O | 20% aq. NaOH | 70 °C | 2 | 79% | [10] |
| Sodium Azide | Acetone / H₂O | None | 80 °C / Reflux | 4 | 93% | [1][10] |
Visualized Workflow
Caption: A generalized experimental workflow for nucleophilic substitution.
References
-
Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. International Journal of Molecular Sciences. [Link]
-
Total synthesis of structurally-diverse pleuromutilin antibiotics. Nature. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. [Link]
-
Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure-Activity Relationship Model. PubMed. [Link]
-
Synthesis of Pleuromutilin. Journal of the American Chemical Society. [Link]
-
A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking. European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Molecules. [Link]
-
Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives. Molecules. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. Molecules. [Link]
-
Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
A flexible strategy for the divergent modification of pleuromutilin. Organic & Biomolecular Chemistry. [Link]
-
Pleuromutilin and its Derivatives-The Lead Compounds for Novel Antibiotics. ResearchGate. [Link]
-
Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. RSC Advances. [Link]
-
Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate. [Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]
Sources
- 1. A click chemistry approach to pleuromutilin derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties [mdpi.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 9. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
Pleuromutilin-22-Mesylate: A Technical Guide to Stability and Storage
Welcome to the Technical Support Center for Pleuromutilin-22-mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this reactive intermediate. As a key building block in the synthesis of novel pleuromutilin derivatives, understanding its handling is critical for experimental success.
Section 1: Understanding this compound: Core Concepts
This compound is a derivative of the diterpene antibiotic pleuromutilin. The mesylate group at the C22 position is an excellent leaving group, making this compound a valuable intermediate for nucleophilic substitution reactions to introduce various side chains and generate novel antibiotic candidates. However, this high reactivity also inherently leads to stability challenges.
Q1: What makes this compound unstable?
The instability of this compound is primarily due to the nature of the mesylate (methanesulfonate) group. Mesylates are esters of methanesulfonic acid and are highly effective leaving groups in nucleophilic substitution reactions. This reactivity is a double-edged sword; while it facilitates the desired chemical transformations, it also makes the molecule susceptible to degradation by common laboratory reagents and conditions, such as water (hydrolysis) or other nucleophiles. The reactivity of sulfonate esters generally follows the order: triflates > tosylates > mesylates, all of which are significantly more reactive than halides.
Section 2: Recommended Storage and Handling Protocols
Proper storage and handling are paramount to maintaining the integrity of this compound.
Q2: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes degradation by slowing down chemical reaction rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Protected from light (amber vial) | Reduces the risk of photo-degradation. |
| Container | Tightly sealed, desiccated container | Prevents moisture absorption, which can lead to hydrolysis. |
Q3: I need to prepare a stock solution. What are the best practices?
Preparing and storing stock solutions of reactive intermediates like this compound requires careful consideration to minimize degradation.
Experimental Protocol: Preparation of this compound Stock Solution
-
Solvent Selection: Use a dry, aprotic solvent. Anhydrous acetonitrile or dichloromethane (DCM) are suitable choices. Avoid protic solvents like methanol or ethanol, as they can act as nucleophiles. Ensure the solvent is of high purity and stored over molecular sieves to remove residual water.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents exposure to air and moisture.
-
Procedure: a. Bring the vial of solid this compound to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. b. Weigh the desired amount of the compound quickly and transfer it to a clean, dry vial. c. Add the anhydrous aprotic solvent to the desired concentration. d. Seal the vial tightly with a cap containing a PTFE septum for easy access with a syringe.
-
Storage of Stock Solution:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Section 3: Troubleshooting Guide
Encountering issues with reactions involving this compound is not uncommon. This section addresses potential problems and their solutions.
**Q4: My
Technical Support Center: Troubleshooting the Purification of Pleuromutilin-22-mesylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for challenges related to the purification of Pleuromutilin-22-mesylate. This guide is designed for researchers, chemists, and drug development professionals who are using this critical intermediate in their synthetic workflows. As an activated form of the natural product Pleuromutilin, the 22-mesylate is a highly valuable but notoriously delicate compound. Its purity is paramount for the success of subsequent nucleophilic substitution reactions used to create novel pleuromutilin derivatives [see: 8].
This document moves beyond simple protocols to explain the causality behind common purification failures, providing you with the expert insights needed to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the purification challenges.
Q1: What exactly is this compound, and why is its purity so critical?
A1: this compound is a semi-synthetic intermediate derived from the natural antibiotic Pleuromutilin. The primary hydroxyl group at the C22 position of the pleuromutilin core is converted into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group, activating the C22 position for nucleophilic substitution reactions[1]. This is a common first step in creating a vast library of potent antibiotic derivatives, including those with modified thioether or amine side chains[2][3][4].
Its purity is critical because:
-
Reaction Stoichiometry: Any unreacted Pleuromutilin starting material will have a different molecular weight, leading to inaccurate stoichiometry in subsequent reactions and lower yields of the desired final product.
-
Competing Reactions: Impurities like unreacted reagents (methanesulfonyl chloride, base) or side-products can interfere with or participate in the next synthetic step, leading to a complex and difficult-to-purify final mixture.
-
Product Stability: The presence of acidic or basic impurities can accelerate the degradation of the target derivative.
Q2: What are the most common impurities I should expect after the mesylation reaction?
A2: The crude product mixture typically contains:
-
Unreacted Pleuromutilin: The starting material.
-
This compound: The desired product.
-
Excess Reagents: Methanesulfonyl chloride (or its quenched byproducts) and the base used (e.g., triethylamine, pyridine).
-
Degradation Products: Primarily Pleuromutilin formed from the hydrolysis of the mesylate during aqueous workup or chromatography.
-
Side Products: Potential for di-mesylation (at the C11 hydroxyl) or other minor products if reaction conditions are not carefully controlled[1].
Q3: What is the single greatest challenge in purifying this compound?
A3: The primary challenge is the compound's inherent instability. The C22-mesylate is highly susceptible to nucleophilic attack and degradation. This reactivity, which makes it a great synthetic intermediate, also makes it prone to decomposition on the stationary phase during chromatography (especially standard silica gel) or during prolonged exposure to protic solvents (like methanol) or moisture.
Q4: Which purification method is most recommended?
A4: Rapid flash column chromatography using a deactivated silica gel is the industry standard for purifying pleuromutilin derivatives[4][5][6][7]. The key is to minimize the residence time of the compound on the column. Crystallization can also be an effective method for final polishing if a suitable solvent system is found, similar to the purification of the parent pleuromutilin[8].
Q5: How can I effectively monitor the purification process?
A5: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of column fractions. For high-precision purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method[4][6][9]. A well-developed HPLC method can effectively resolve the mesylate product from the pleuromutilin starting material and other impurities.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the purification workflow.
Workflow Overview: Synthesis to Pure Product
The following diagram outlines the typical experimental sequence. Problems can arise at each stage following the initial reaction.
Caption: Standard workflow for this compound synthesis and purification.
Problem 1: Low Yield of Pure Product After Column Chromatography
-
Symptom: You isolate significantly less product than expected based on the crude weight or reaction monitoring. A "smear" or "streak" may be visible on the TLC plate of the crude material.
-
Root Cause Analysis & Solution:
Caption: Troubleshooting logic for low purification yields.
Problem 2: Final Product is Contaminated with Starting Material (Pleuromutilin)
-
Symptom: 1H NMR shows characteristic peaks of both the product and Pleuromutilin. HPLC analysis shows two distinct, closely eluting peaks.
-
Root Cause Analysis & Solution: The primary cause is the hydrolysis of the mesylate back to the alcohol. This can happen at two key stages:
-
During Aqueous Workup: Prolonged contact with the aqueous phase, especially if it's not neutral or cold, can hydrolyze the product.
-
Solution: Perform the aqueous wash quickly, using cold, saturated sodium bicarbonate and brine solutions. Minimize the time the product spends in the biphasic mixture.
-
-
During Chromatography: Using protic solvents (like methanol) in the eluent can cause hydrolysis on the column.
-
Solution: Avoid methanol if possible. A dichloromethane/ethyl acetate or hexane/ethyl acetate gradient is generally preferred. If methanol is required for elution, use it only at the very end of the column run and keep its concentration low (<5%).
-
-
Problem 3: Difficulty Removing Reagent-Related Impurities
-
Symptom: The purified product has a persistent smell of pyridine or amine, or NMR analysis shows signals inconsistent with the product, starting material, or solvent.
-
Root Cause Analysis & Solution:
-
Cause: Residual base (e.g., triethylamine, pyridine, DMAP) used in the mesylation reaction. These bases can be difficult to remove by chromatography alone.
-
Solution - Acidic Wash: During the workup phase, perform a wash with a cold, dilute acid like 1% HCl or 5% citric acid solution. This will protonate the basic impurities, forming salts that are highly soluble in the aqueous layer and will be removed from the organic phase containing your product. Caution: This wash must be done quickly and at low temperature (0-5 °C) to prevent acid-catalyzed degradation of the mesylate. Immediately follow with a brine wash to remove residual acid.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 3.1: Synthesis and Workup of this compound
This protocol is adapted from standard procedures for activating primary alcohols and those described for analogous pleuromutilin tosylations.[5][10]
-
Preparation: Dissolve Pleuromutilin (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of pleuromutilin) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise over 10 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress every 30 minutes by TLC (e.g., using 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold water (5 mL).
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 1% HCl solution (optional, see Troubleshooting Problem 3).
-
Cold saturated NaHCO₃ solution.
-
Cold saturated NaCl (brine) solution.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure at low temperature (<30 °C). The resulting crude oil or foam is now ready for purification.
Protocol 3.2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the slurry solvent. A typical loading is 50-100g of silica per 1g of crude material.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane). Gradually increase the polarity. The mesylate product is only slightly more polar than the pleuromutilin starting material.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure at low temperature.
Protocol 3.3: HPLC Method for Purity Analysis
This method provides a baseline for assessing the purity of the final product. Optimization may be required based on available equipment.[9][11]
| Parameter | Recommended Setting | Rationale |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase columns provide good resolution for these moderately polar compounds. |
| Mobile Phase | A: Water; B: Acetonitrile | A standard solvent system. An isocratic mixture (e.g., 60:40 A:B) or a gradient can be used. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 212 nm | Pleuromutilin and its derivatives have a chromophore suitable for detection at this wavelength.[9] |
| Column Temp. | 30-35 °C | Slight heating can improve peak shape and reduce run time.[9] |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | 1 mg/mL in Acetonitrile | Ensure the sample is fully dissolved. |
Part 4: References
-
Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. National Institutes of Health (NIH).[Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative... Frontiers in Pharmacology.[Link]
-
Total synthesis of structurally-diverse pleuromutilin antibiotics. National Institutes of Health (NIH).[Link]
-
Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. PubMed Central.[Link]
-
Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass. ResearchGate.[Link]
-
Synthesis of Pleuromutilin. National Institutes of Health (NIH).[Link]
-
Synthesis and biological activity evaluation of a novel pleuromutilin derivative... PubMed Central.[Link]
-
Synthesis and Synthetic Chemistry of Pleuromutilin. ResearchGate.[Link]
-
The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. MDPI.[Link]
-
Purification of pleuromutilin. Google Patents.
-
Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. MDPI.[Link]
-
Stabilization of pleuromutilin derivatives against oxidation by sodium hypochlorite in aqueous solution. Google Patents.
-
Unraveling the Metabolic Routes of Retapamulin: Insights into Drug Development of Pleuromutilins. PubMed Central.[Link]
-
Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties. MDPI.[Link]
-
Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. National Institutes of Health (NIH).[Link]
-
Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives. National Institutes of Health (NIH).[Link]
-
Use of chromatographic method for the detection of pleuromutilin. ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. EP3580197B1 - Purification of pleuromutilin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antibacterial Activity of Alkylamine-Linked Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Avoiding common pitfalls in the synthesis of pleuromutilin derivatives"
Welcome to the technical support center for the synthesis of pleuromutilin derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of working with this unique tricyclic diterpene scaffold. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab.
Part 1: Starting Material and Reagent Integrity
The quality of your starting materials is paramount. Impurities in the initial pleuromutilin or reagents can lead to complex side reactions, low yields, and purification nightmares.
FAQ: Starting Material Quality Control
Question: My reaction yields are consistently low, and I see multiple unidentified spots on my TLC plate. Could my starting pleuromutilin be the issue?
Answer: Absolutely. Pleuromutilin is a natural product produced by fermentation and can contain closely related impurities.[1] One critical impurity identified is 2,3-pleuromutilin epoxide, which can lead to downstream byproducts.[1]
Recommended Action: Pre-reaction Quality Control
-
Purity Assessment: Before starting your synthesis, verify the purity of your pleuromutilin batch using HPLC and ¹H NMR. The purity should ideally be >95%.[2][3]
-
Impurity Check: Look for characteristic signals of common impurities. For example, epoxide signals may appear in specific regions of the NMR spectrum.
-
Purification if Necessary: If the purity is insufficient, consider recrystallization. Isopropyl acetate has been shown to be an effective solvent for reducing epoxide impurities and improving overall purity.[1]
Part 2: Troubleshooting Core Synthetic Transformations
The most common synthetic modifications involve the C14 side chain, which is crucial for biological activity.[3][4][5] This typically involves a two-step process: activation of the terminal hydroxyl group of the glycolate ester, followed by nucleophilic substitution.
Troubleshooting Guide: C14 Side-Chain Modification
The conversion of the C22 hydroxyl group (on the C14 glycolate side chain) to a leaving group (e.g., tosylate) followed by substitution is a cornerstone of pleuromutilin derivatization.[2][6][7]
Problem 1: Incomplete Tosylation of the C22-Hydroxyl Group
-
Symptom: TLC analysis shows significant amounts of remaining pleuromutilin starting material after the reaction.
-
Causality: The C22 primary alcohol is generally reactive, but incomplete reactions can occur due to several factors. Steric hindrance is minimal, so the issue often lies with reagents or conditions.
-
Solutions:
-
Reagent Quality: Ensure your p-toluenesulfonyl chloride (TsCl) is not hydrolyzed. Use a freshly opened bottle or store it under inert gas in a desiccator.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the alcohol and scavenge the HCl byproduct. Pyridine is a common choice, but for stubborn reactions, stronger bases like triethylamine (TEA) or even sodium hydroxide in a biphasic system can be effective.[2]
-
Solvent: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or methyl tert-butyl ether.[2] Ensure the solvent is anhydrous, as water will quench the TsCl.
-
Temperature: While often run at room temperature, gentle heating (e.g., 55 °C) can drive the reaction to completion.[2]
-
Problem 2: Low Yield in the Nucleophilic Substitution Step
-
Symptom: After reacting the pleuromutilin-22-O-tosylate with a nucleophile (e.g., a thiol or amine), the desired product yield is low, with starting material or decomposition products dominating.
-
Causality: The tosylate is an excellent leaving group, but the success of the SN2 reaction depends on the nucleophilicity of the incoming group and the stability of the core structure.
-
Solutions:
-
Nucleophile Strength: For weakly nucleophilic substrates, consider using a stronger base (e.g., K₂CO₃, NaH) to deprotonate them first, increasing their nucleophilicity.[8]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions.
-
Side Reactions: The pleuromutilin core contains multiple functional groups (ketone, secondary alcohol, alkene) that can undergo side reactions under harsh basic conditions. Avoid excessively strong bases or high temperatures for extended periods. The C14 ester itself can be susceptible to hydrolysis.[9]
-
Catalyst: For certain substitutions, adding a catalytic amount of sodium iodide (NaI) can convert the tosylate in situ to the more reactive iodide, facilitating the reaction.[8]
-
Decision Tree for a Failed Nucleophilic Substitution
Here is a troubleshooting workflow to diagnose and solve issues with the C14 side-chain substitution step.
Caption: Troubleshooting workflow for low-yield C14 substitution.
FAQ: Stereochemical Integrity
Question: I am attempting a total synthesis and struggling with stereocontrol, particularly around the cyclooctane ring. What are the key challenges?
Answer: The synthesis of the pleuromutilin core is challenging due to its complex, sterically congested tricyclic system with eight stereocenters.[5][10] Key pitfalls include:
-
Ring Strain: Constructing the [5-7-6] fused ring system requires careful strategic planning to manage ring strain.[10]
-
Epimerization: The stereocenter at C12 can be prone to epimerization under certain conditions.[4] Interestingly, this "pitfall" has been cleverly exploited to create the 12-epi-pleuromutilin series, which shows an extended antibacterial spectrum.[11][12] A zinc-mediated retroallylation-allylation reaction is a known method to achieve this epimerization.[11]
-
Transannular Reactions: In some synthetic routes, unexpected transannular reactions, like a[4][13]-hydrogen atom transfer, have been observed. While sometimes problematic, these can also be used strategically to set specific stereocenters.[14][15]
Part 3: Purification and Characterization
Purifying pleuromutilin derivatives requires care to isolate the target compound from structurally similar impurities.
Experimental Protocol: A General Two-Step C14 Side-Chain Modification
This protocol describes a representative synthesis of a thioether derivative at the C22 position, a common modification that enhances antibacterial activity.[3][6]
Step 1: Synthesis of Pleuromutilin-22-O-tosylate
-
Setup: To a solution of pleuromutilin (1.0 eq) in anhydrous methyl tert-butyl ether (MTBE), add p-toluenesulfonyl chloride (1.1 eq).
-
Reaction: Cool the mixture in an ice bath. Slowly add 10 M aqueous sodium hydroxide (1.6 eq) dropwise while stirring vigorously.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate). The product spot should be less polar than the starting pleuromutilin.
-
Workup: Once the starting material is consumed, isolate the product by filtration. Wash the solid sequentially with water and cold MTBE.
-
Drying: Dry the resulting white solid under vacuum to yield pleuromutilin-22-O-tosylate, which can often be used in the next step without further purification. A typical yield is >90%.[2]
Step 2: Nucleophilic Substitution with a Thiol
-
Setup: Dissolve the pleuromutilin-22-O-tosylate (1.0 eq) in a suitable solvent such as ethyl acetate.
-
Reagent Addition: Add the desired thiol (e.g., 2-aminothiophenol, 1.1 eq) followed by a base (e.g., 10 N sodium hydroxide, 10 eq).[16]
-
Reaction: Reflux the mixture (e.g., at 78°C) for 3-4 hours, monitoring by TLC.
-
Workup: After completion, cool the mixture and wash it with brine. Extract the aqueous layer with an organic solvent like dichloromethane.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the final derivative.[16]
FAQ: Purification and Analysis
Question: What is the best way to purify my final pleuromutilin derivative?
Answer: Silica gel column chromatography is the most common method for purifying these derivatives.[2][16]
-
Solvent Systems: A gradient of petroleum ether (or hexane) and ethyl acetate is a good starting point. For more polar compounds, adding a small amount of methanol to dichloromethane may be necessary.
-
Characterization: The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2][16] Purity should be further assessed by HPLC, with >95% being the standard for subsequent biological testing.[2][3]
Data Summary: Common Solvents for Pleuromutilin Chemistry
| Stage | Solvent | Purpose | Reference |
| Extraction | Toluene, Ethyl Acetate, Chloroform | Extraction from fermentation broth | [1] |
| Reaction (Tosylation) | Methyl tert-butyl ether (MTBE), DCM | Aprotic solvent for reaction | [2] |
| Reaction (Substitution) | Ethyl Acetate, Acetonitrile, THF | Solvents for SN2 reactions | [8][16] |
| Purification (Crystallization) | Isopropyl acetate | Reduces specific impurities like epoxides | [1] |
| Purification (Chromatography) | Hexane/Ethyl Acetate, DCM/Methanol | Common mobile phases for silica gel | [2][16] |
General Purification Workflow
This diagram outlines a standard procedure for isolating and purifying a synthesized pleuromutilin derivative.
Caption: Standard workflow for purification of pleuromutilin derivatives.
References
-
Title: Synthesis of Pleuromutilin Source: PMC - NIH URL: [Link]
-
Title: A modular and enantioselective synthesis of the pleuromutilin antibiotics Source: PMC - NIH URL: [Link]
-
Title: The Procter Synthesis of (+)-Pleuromutilin Source: Organic Chemistry Portal URL: [Link]
-
Title: Total Synthesis of (+)-Pleuromutilin Source: American Chemical Society - ACS Figshare URL: [Link]
-
Title: Synthesis of Pleuromutilin. Source: R Discovery - Researcher.Life URL: [Link]
-
Title: Hydrolysis method for pleuromutilin Source: Semantic Scholar URL: [Link]
-
Title: Total synthesis of structurally-diverse pleuromutilin antibiotics Source: PMC - NIH URL: [Link]
-
Title: Engineering Pleuromutilin Epimers to Engage an Unexploited Ribosomal Binding Pocket Source: ChemRxiv URL: [Link]
-
Title: Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin Source: Frontiers URL: [Link]
-
Title: Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups Source: NIH URL: [Link]
-
Title: Research on the 16-Step Total Synthesis of Pleuromutilin Antibiotics Reported by Sergey v. Pronin's Research Group in JACS Source: Oreate AI Blog URL: [Link]
- Title: Purification of pleuromutilin Source: Google Patents URL
-
Title: Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass Source: Asian Journal of Chemistry URL: [Link]
-
Title: Optimization and Modelling of The Analysis of Pleuromutilin Antibiotic Extracted From Biomass Source: ResearchGate URL: [Link]
-
Title: Pleuromutilin Source: Wikipedia URL: [Link]
-
Title: The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies Source: NIH URL: [Link]
-
Title: Total Synthesis of (+)-Pleuromutilin Source: PMC - NIH URL: [Link]
-
Title: Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin Source: PMC - PubMed Central URL: [Link]
-
Title: Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance Source: PMC URL: [Link]
-
Title: Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety Source: PMC - PubMed Central URL: [Link]
-
Title: Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model Source: MDPI URL: [Link]
-
Title: Expanding the pleuromutilin class of antibiotics by de novo chemical synthesis Source: Chemical Science URL: [Link]
-
Title: Expanding the pleuromutilin class of antibiotics by de novo chemical synthesis Source: PMC - NIH URL: [Link]
-
Title: Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Novel Pleuromutilin Derivatives with Substituted Benzimidazole Moieties Source: PMC - NIH URL: [Link]
-
Title: (PDF) The Very First Modification of Pleuromutilin and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies Source: ResearchGate URL: [Link]
-
Title: Studies on pleuromutilin and some of its derivatives Source: PubMed URL: [Link]
-
Title: Design, synthesis and antibacterial evaluation of pleuromutilin derivatives Source: PubMed URL: [Link]
-
Title: Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model Source: PubMed Central URL: [Link]
-
Title: Pleuromutilin derivatives: A. veterinary antibiotics; B. human topical... Source: ResearchGate URL: [Link]
-
Title: Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection Source: PMC - NIH URL: [Link]
-
Title: Recent advances in developing modified C14 side chain pleuromutilins as novel antibacterial agents Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents Source: PubMed Central URL: [Link]
-
Title: Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
Sources
- 1. EP3580197B1 - Purification of pleuromutilin - Google Patents [patents.google.com]
- 2. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 3. Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis and Biological Activities of Novel Pleuromutilin Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on pleuromutilin and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Research on the 16-Step Total Synthesis of Pleuromutilin Antibiotics Reported by Sergey v. Pronin's Research Group in JACS - Oreate AI Blog [oreateai.com]
- 11. A modular and enantioselective synthesis of the pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of structurally-diverse pleuromutilin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
"How to confirm the successful synthesis of Pleuromutilin-22-mesylate"
Welcome to the technical support center for the synthesis and characterization of Pleuromutilin-22-mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into confirming the successful synthesis of this important pleuromutilin derivative. Here, we address common questions and troubleshooting scenarios encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the first analytical step I should take to quickly assess if my mesylation reaction was successful?
A1: Thin-Layer Chromatography (TLC) is the most immediate and straightforward technique to qualitatively assess the progress of your reaction. By comparing the TLC profile of your reaction mixture to that of the starting material (Pleuromutilin), you can quickly determine if a new, more nonpolar product has formed.
Causality Behind this Choice: The conversion of the primary hydroxyl group at the C-22 position of Pleuromutilin to a mesylate group significantly decreases the polarity of the molecule. This change in polarity will result in a higher Retention Factor (Rf) value for the product, this compound, compared to the starting material on a normal-phase silica gel TLC plate. An ideal mobile phase for this separation would be a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.
Troubleshooting TLC Results:
-
Symptom: Only the starting material spot is visible.
-
Possible Cause: The reaction has not proceeded. This could be due to inactive reagents, incorrect reaction temperature, or insufficient reaction time.
-
Solution: Verify the integrity of your methanesulfonyl chloride and the base (e.g., triethylamine, pyridine). Ensure the reaction is conducted under anhydrous conditions and at the appropriate temperature, typically 0 °C to room temperature.[1][2] Consider extending the reaction time.
-
-
Symptom: Multiple new spots are visible.
-
Possible Cause: Formation of side products. Over-mesylation at other hydroxyl groups or degradation of the pleuromutilin core can occur under harsh conditions.
-
Solution: Re-evaluate your reaction conditions. Use a milder base or lower the reaction temperature. Purification by column chromatography will be necessary to isolate the desired product.
-
-
Symptom: Streaking on the TLC plate.
-
Possible Cause: The sample is too concentrated, or the compound is interacting strongly with the silica gel.
-
Solution: Dilute your sample before spotting it on the TLC plate. Adding a small amount of a polar solvent like methanol to your spotting solvent can sometimes help to achieve a cleaner spot.
-
Q2: How can I definitively confirm the structure of this compound using spectroscopy?
A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy is essential for unambiguous structural confirmation.[1][3][4]
dot
Sources
- 1. Synthesis and Antibacterial Activity of Novel Pleuromutilin Derivatives [jstage.jst.go.jp]
- 2. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Evaluation of Novel Heterocyclic Pleuromutilin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and molecular docking studies of novel pleuromutilin derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Novel Pleuromutilin Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the common challenge of solubilizing novel pleuromutilin derivatives for accurate and reproducible biological assays. Poor solubility can significantly impact assay results, leading to underestimated potency and misleading structure-activity relationships (SAR).[1][2][3] This resource is designed to help you navigate these challenges with scientifically-grounded strategies.
Frequently Asked Questions (FAQs)
Q1: My pleuromutilin derivative precipitates when I dilute my DMSO stock into aqueous assay buffer. What is the most immediate fix?
A1: This is a classic sign of a compound crashing out of solution, a common issue with hydrophobic molecules like many pleuromutilin derivatives.[4][5] The most immediate strategy is to lower the final assay concentration of your compound. If precipitation occurs during serial dilutions in aqueous buffer, perform the dilutions in 100% DMSO first, and then make the final dilution into the assay buffer.[3] This minimizes the compound's exposure to a poor solvent environment at high concentrations. However, be mindful of the final DMSO concentration in your assay, as it can have its own biological effects.[6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: While DMSO is a widely used solvent, it is not inert and can exhibit cytotoxic effects.[6][7] For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe and is a common practice in many studies.[6] However, the tolerance can be cell-line dependent. It is crucial to run a vehicle control experiment with varying DMSO concentrations to determine the highest concentration that does not affect the viability or function of your specific cell line.
Q3: Can I use solvents other than DMSO to prepare my stock solutions?
A3: Yes, other organic solvents can be used, but their compatibility with your assay system is paramount. Solvents like ethanol, N,N-Dimethylacetamide (DMAc), and polyethylene glycol (PEG) have been used.[7][8] However, each has its own potential for cytotoxicity and interference with assay components.[6][8] If you must use an alternative to DMSO, a thorough validation, including vehicle controls, is essential to ensure the solvent does not impact your experimental outcomes.
Q4: I've noticed the solubility of my compound in DMSO seems to decrease over time, especially after freeze-thaw cycles. Why is this happening and what can I do?
A4: Repeated freeze-thaw cycles can cause compounds to precipitate from DMSO stock solutions, especially for compounds that are not highly soluble in DMSO to begin with.[1][3] To mitigate this, it is best practice to aliquot your stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. If you suspect precipitation, gently warm the stock solution and vortex or sonicate to try and redissolve the compound before use.
Troubleshooting Guides: Advanced Solubilization Strategies
For derivatives that exhibit persistent solubility issues, a more systematic formulation approach is necessary. The following guides provide detailed protocols for common and effective solubilization techniques.
Guide 1: Co-Solvent Systems
When to Use: This is often the first advanced strategy to try when reducing the final concentration is not feasible, and the compound still precipitates from a low percentage of DMSO in the aqueous buffer.
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][9]
Recommended Co-solvents for In Vitro Assays:
-
Ethanol: Generally well-tolerated by many cell lines at low concentrations.
-
Propylene Glycol (PG): A common excipient in pharmaceutical formulations.
-
Polyethylene Glycol 300/400 (PEG 300/400): Low molecular weight PEGs are effective solubilizers.
Experimental Protocol: Developing a Co-Solvent System
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of your pleuromutilin derivative in 100% of the chosen co-solvent (e.g., 10 mM in Propylene Glycol).
-
Solubility Screening:
-
In a clear microplate, add your aqueous assay buffer to a series of wells.
-
Spike in the co-solvent stock solution to achieve a range of final co-solvent concentrations (e.g., 1%, 2%, 5%, 10% v/v).
-
Add the compound stock to achieve the desired final assay concentration.
-
Incubate under your standard assay conditions (e.g., 37°C for 1 hour).
-
-
Visual and Instrumental Assessment:
-
Visually inspect each well for any signs of precipitation (cloudiness, particulates).
-
For a more quantitative measure, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.
-
-
Selection and Validation: Choose the lowest concentration of co-solvent that maintains the compound's solubility. Crucially, you must then run a vehicle control with this co-solvent concentration to ensure it does not affect your biological assay's outcome.
Data Presentation: Example Co-Solvent Solubility Screen
| Co-Solvent (Final Conc. v/v) | Visual Observation | OD600 Reading (Arbitrary Units) |
| 1% PG in Buffer | Precipitate | 0.52 |
| 2% PG in Buffer | Slight Haze | 0.21 |
| 5% PG in Buffer | Clear | 0.05 |
| 10% PG in Buffer | Clear | 0.04 |
| Buffer Only (Control) | N/A | 0.05 |
Guide 2: pH Adjustment
When to Use: This strategy is particularly effective for pleuromutilin derivatives that contain ionizable functional groups, such as amines or carboxylic acids. The solubility of such compounds can be highly dependent on pH.[10][]
The Principle: By adjusting the pH of the assay buffer, you can shift the equilibrium of an ionizable group towards its charged (ionized) form, which is generally more water-soluble than the neutral form. For a weakly basic compound (like many amine-containing derivatives), lowering the pH will protonate the amine, increasing its solubility.[10][12] Conversely, for a weakly acidic compound, increasing the pH will deprotonate the acid, enhancing solubility.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Determine Compound pKa: If not known, use computational tools (e.g., MarvinSketch, ACD/Labs) to predict the pKa of the ionizable group(s) on your derivative.
-
Prepare a Buffer Series: Prepare a series of your assay buffer, adjusting the pH to span a range around the predicted pKa. For an amine-containing derivative with a predicted pKa of 8.0, you might prepare buffers at pH 6.0, 6.5, 7.0, 7.4, and 8.0.
-
Conduct Solubility Test:
-
Prepare a concentrated stock of your compound in a minimal amount of DMSO.
-
Dilute the stock into each of the prepared buffers to your desired final assay concentration.
-
Incubate under assay conditions.
-
-
Analyze and Select:
-
Visually and/or instrumentally assess solubility as described in the co-solvent protocol.
-
Select a buffer pH that fully solubilizes your compound.
-
-
Biological Compatibility Check: It is critical to confirm that the selected pH is compatible with your biological assay. Extreme pH values can denature proteins or harm cells. Ensure your target and assay system remain functional at the chosen pH.
Visualization: Decision Workflow for Solubilization
Caption: A decision tree for troubleshooting solubility issues.
Guide 3: Cyclodextrin-Based Formulations
When to Use: This is a powerful technique for highly lipophilic compounds that are not sufficiently solubilized by co-solvents or pH adjustment, or when the required concentrations of co-solvents are toxic to the cells.
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] The hydrophobic pleuromutilin derivative can form an "inclusion complex" where it sits inside the hydrophobic core, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[13][15] This effectively shields the hydrophobic drug from the aqueous environment.[][17]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[13]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often used in parenteral formulations and is also a very effective solubilizer.[]
Experimental Protocol: Screening for Cyclodextrin Solubilization
-
Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations in your assay buffer (e.g., 1%, 2.5%, 5%, 10% w/v).
-
Complexation:
-
Add your pleuromutilin derivative (either from a small amount of DMSO stock or as a dry powder) to each cyclodextrin solution to achieve the desired final concentration.
-
Mix thoroughly. This process can be enhanced by gentle heating (e.g., 40-50°C) or sonication for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Allow the solutions to cool to the assay temperature.
-
-
Filtration and Quantification (Optional but Recommended): To accurately determine the solubility enhancement, centrifuge the solutions at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound. Filter the supernatant through a 0.22 µm filter. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Assay Validation: Once you have identified a cyclodextrin concentration that solubilizes your compound, it is imperative to run a vehicle control (buffer with the same concentration of cyclodextrin but without the compound) in your biological assay. This ensures that the cyclodextrin itself does not interfere with the assay results.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of cyclodextrin-mediated solubilization.
By systematically applying these FAQs and troubleshooting guides, you can overcome the solubility challenges associated with novel pleuromutilin derivatives, ensuring the generation of high-quality, reliable data in your biological assays.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Krishna Shailaja, M., Usha, M., Sankeerthana, P., Jaya Sri, R., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]
- Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1, 18-38.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451. [Link]
- Kharia, A. A. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (2024, November 1). PubMed Central.
- Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College.
- Hergenrother, P. J., et al. (n.d.). Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method.
- Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate.
- Effects of Properties on Biological Assays | Request PDF. (n.d.). ResearchGate.
- Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
- Iyer, K. R., et al. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences.
- Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Institutes of Health.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ijpbr.in [ijpbr.in]
- 10. jmpas.com [jmpas.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Validation & Comparative
A Comparative Guide to the Efficacy of Novel Pleuromutilin Compounds Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of new antimicrobial agents.[1][2][3] Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have emerged as a promising therapeutic option.[4][5] This guide provides a comprehensive framework for validating the efficacy of new pleuromutilin compounds against MRSA, comparing their performance with existing alternatives, and presenting the supporting experimental data.
The Promise of Pleuromutilins Against MRSA
Pleuromutilins exhibit a unique mechanism of action, binding to the peptidyl transferase center of the 50S bacterial ribosome.[3][6][7] This interaction prevents the correct positioning of transfer RNA (tRNA) for peptide transfer, thereby inhibiting protein synthesis.[6][8] This novel mechanism offers a significant advantage, as it presents a low probability of cross-resistance with other antibiotic classes.[9]
Lefamulin, a recently approved pleuromutilin, has demonstrated potent activity against a broad spectrum of pathogens, including MRSA.[6][7][9][10] Its ability to overcome common resistance mechanisms makes it a valuable tool in the fight against multidrug-resistant infections.[9] Several other novel pleuromutilin derivatives are also under investigation and have shown promising anti-MRSA activity in preclinical studies.[1][2][11][12][13]
Mechanism of Action: A Closer Look
The efficacy of pleuromutilins stems from their specific interaction with the bacterial ribosome. The binding of these compounds induces a conformational change in the ribosome, effectively "trapping" it in a non-productive state.[9] This "induced-fit" mechanism contributes to their tight binding and high potency.[5][9]
Caption: Pleuromutilin binding to the Peptidyl Transferase Center of the 50S ribosome.
A Framework for Validation: From In Vitro to In Vivo
A robust validation process is crucial to determine the true potential of new pleuromutilin compounds. This involves a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy studies in relevant animal models.
Part 1: In Vitro Susceptibility Testing
The initial step in evaluating a new antibiotic is to determine its intrinsic activity against the target pathogen. For MRSA, a panel of clinically relevant strains should be used, including both community-associated (CA-MRSA) and hospital-associated (HA-MRSA) isolates, as well as strains with known resistance profiles to other antibiotics.
Key In Vitro Assays:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Broth microdilution is the standard method recommended by the Clinical and Laboratory Standards Institute (CLSI).[14][15]
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibiotic that kills 99.9% of the initial bacterial inoculum.
-
Time-Kill Kinetic Assays: These studies provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of each MRSA strain equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of the new pleuromutilin compound and comparator antibiotics (e.g., vancomycin, linezolid, lefamulin) in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of a microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Data Presentation: Comparative In Vitro Activity
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| New Pleuromutilin A | USA300 (CA-MRSA) | 0.125 | 0.25 |
| USA100 (HA-MRSA) | 0.25 | 0.5 | |
| Lefamulin | USA300 (CA-MRSA) | 0.06 - 0.12 | 0.12 - 0.25 |
| USA100 (HA-MRSA) | 0.06 - 0.12 | 0.12 - 0.25 | |
| Vancomycin | USA300 (CA-MRSA) | 1.0 | 2.0 |
| USA100 (HA-MRSA) | 1.0 | 2.0 | |
| Linezolid | USA300 (CA-MRSA) | 1.0 | >32 |
| USA100 (HA-MRSA) | 1.0 | >32 |
Note: The MIC values for Lefamulin against MRSA are typically in the range of 0.06-0.12 µg/mL.[16][17]
Caption: Workflow for in vitro susceptibility testing of new pleuromutilin compounds.
Part 2: In Vivo Efficacy Models
Positive in vitro results must be validated in vivo to assess the compound's efficacy in a complex biological system. Animal models of MRSA infection are essential for this purpose.
Common In Vivo Models for MRSA:
-
Murine Skin and Soft Tissue Infection (SSTI) Model: This model is highly relevant as MRSA is a common cause of SSTIs.[18][19][20] It allows for the evaluation of both topical and systemic treatments.
-
Murine Systemic Infection/Sepsis Model: This model assesses the ability of an antibiotic to control a disseminated infection.[21]
-
Murine Thigh Infection Model: This localized infection model is useful for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1][13]
-
Murine Pneumonia Model: Given that some pleuromutilins are being developed for community-acquired bacterial pneumonia, this model is highly relevant.[2]
Experimental Protocol: Murine SSTI Model
-
Animal Preparation: Use immunocompetent mice (e.g., BALB/c). Anesthetize the mice and create a superficial or full-thickness wound on the dorsum.
-
Infection: Inoculate the wound with a clinically relevant MRSA strain (e.g., USA300).
-
Treatment: Administer the new pleuromutilin compound and comparator antibiotics via the appropriate route (e.g., topical, intravenous, oral) at various doses. Include a vehicle control group.
-
Endpoint Evaluation: At predetermined time points, euthanize the animals and harvest the infected tissue. Homogenize the tissue and perform quantitative bacterial culture to determine the bacterial burden (CFU/g of tissue). Other endpoints can include wound size measurements and histological analysis.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose | Mean Bacterial Burden (log10 CFU/g tissue) ± SD | % Reduction vs. Control |
| Vehicle Control | - | 7.5 ± 0.4 | - |
| New Pleuromutilin A | 10 mg/kg | 4.2 ± 0.6 | 44% |
| 30 mg/kg | 2.8 ± 0.5 | 63% | |
| Lefamulin | 20 mg/kg | 3.5 ± 0.7 | 53% |
| Vancomycin | 50 mg/kg | 4.8 ± 0.5 | 36% |
| Linezolid | 50 mg/kg | 4.5 ± 0.6 | 40% |
Note: In a murine thigh infection model, a novel pleuromutilin derivative at 20 mg/kg resulted in a -1.24 log10 CFU/mL reduction in MRSA load, while tiamulin at the same dose led to a -0.94 log10 CFU/mL reduction.[1] Another study with a different derivative showed a reduction of ~1.3 log10 CFU/mL in an MRSA-infected murine thigh model.[13]
Caption: Workflow for in vivo efficacy testing of new pleuromutilin compounds.
Addressing Potential Resistance
While pleuromutilins have a low propensity for resistance development, it is essential to investigate potential mechanisms.[5] Resistance can emerge through mutations in ribosomal proteins or through the acquisition of resistance genes.[3][22] The cfr gene, for example, encodes an enzyme that methylates the ribosome, preventing pleuromutilin binding.[23][24] Surveillance for the emergence of resistance is a critical component of post-approval monitoring.
Conclusion and Future Directions
New pleuromutilin compounds represent a significant advancement in the fight against MRSA. Their novel mechanism of action and potent in vitro and in vivo activity make them promising candidates for further development. The validation framework outlined in this guide provides a comprehensive approach to evaluating their efficacy and comparing their performance to existing therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to further enhance their efficacy and combat the evolution of resistance.
References
-
Veve, M. P., & Wagner, J. L. (2018). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 38(9), 935–946. [Link]
-
Contagion Live. (2020). Lefamulin: An Overview of a Lonely Soldier. [Link]
-
BioWorld. (2023). Novel pleuromutilin analog shows potent antibacterial activity against MRSA. [Link]
-
Perez, A., et al. (2018). Retapamulin activity against mupirocin-resistant strains of methicillin-resistant Staphylococcus aureus. Journal of Medical Microbiology, 67(1), 58-61. [Link]
-
Australian Prescriber. (2015). Retapamulin for skin infections. [Link]
-
ImQuest BioSciences. In Vivo Mouse Models of Bacterial Infection. [Link]
-
Wikipedia. Retapamulin. [Link]
-
Fang, H. Q., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]
-
ResearchGate. Lefamulin: novel pleuromutilin drug for community acquired bacterial pneumonia. [Link]
-
Sahu, M. K., & Panda, S. K. (2020). Lefamulin – upgrading our arsenal against community-acquired pneumonia. Expert Review of Anti-infective Therapy, 18(1), 1-10. [Link]
-
Li, Y., et al. (2016). Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents. Molecules, 21(11), 1461. [Link]
-
Healthline. What is a topical antibiotic for Methicillin-resistant Staphylococcus aureus (MRSA)? [Link]
-
Zhang, R., et al. (2020). In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019. Frontiers in Microbiology, 11, 568393. [Link]
-
Fang, H. Q., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]
-
Sader, H. S., et al. (2021). In Vitro Activity of Lefamulin against Staphylococcus aureus Isolated from the Lower Respiratory Tract of Children with Cystic Fibrosis. Open Forum Infectious Diseases, 8(Suppl 1), S732. [Link]
-
Paukner, S., et al. (2019). Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016). Antimicrobial Agents and Chemotherapy, 63(5), e02477-18. [Link]
-
Johns Hopkins ABX Guide. Lefamulin. [Link]
-
Li, Y., et al. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 29(11), 2568. [Link]
-
Eyal, Z., et al. (2016). A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism. Scientific Reports, 6, 39003. [Link]
-
Joshi, M., et al. (2016). In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice. Antimicrobial Agents and Chemotherapy, 60(5), 3106–3113. [Link]
-
Fang, H. Q., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931. [Link]
-
Slee, A. M., et al. (2013). Comparative effectiveness of antibiotics for the treatment of MRSA complicated skin and soft tissue infections. Journal of Managed Care Pharmacy, 19(9), 744-757. [Link]
-
Wilson, D. N., et al. (2022). Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci. Nucleic Acids Research, 50(6), 3431–3445. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Combating Antibiotic Resistance: The Role of Pleuromutilin. [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. [Link]
-
Davis, S. C., et al. (2013). A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds. Antimicrobial Agents and Chemotherapy, 57(5), 2384–2386. [Link]
-
ResearchGate. (2022). Comparative effectiveness and safety of five antibiotics in treating MRSA infections: A network meta-analysis. [Link]
-
IBT Bioservices. MRSA Infection Models for Staphylococcus aureus Studies. [Link]
-
Johns Hopkins University. Noninvasive in vivo imaging to evaluate immune responses and antimicrobial therapy against staphylococcus aureus and USA300 MRSA skin infections. [Link]
-
Li, L., et al. (2023). Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. Antibiotics, 12(9), 1409. [Link]
-
Indian Journal of Medical Microbiology. (2013). In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India. [Link]
-
Clinical Laboratory Science. (2008). Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques. [Link]
-
Brown, D. F., & Walpole, E. (2001). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Journal of Antimicrobial Chemotherapy, 48(suppl_1), 1-8. [Link]
-
Jimenez-Quiceno, N., et al. (2018). In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid. The Brazilian Journal of Infectious Diseases, 22(1), 5-11. [Link]
-
Centers for Disease Control and Prevention. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). [Link]
-
Li, L., et al. (2023). Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. Antibiotics, 12(9), 1409. [Link]
-
ResearchGate. (2024). Efficacy and Safety of Antibiotics in the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections: A Systematic Review and Network Meta-Analysis. [Link]
-
Eyal, Z., et al. (2016). A novel pleuromutilin antibacterial compound, its binding mode and selectivity mechanism. Scientific Reports, 6, 39003. [Link]
-
Yu, Y., et al. (2017). Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model. Frontiers in Microbiology, 8, 1215. [Link]
Sources
- 1. Novel pleuromutilin analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 2. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.ac.il [weizmann.ac.il]
- 4. nbinno.com [nbinno.com]
- 5. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lefamulin (BC-3781) | Antibiotic | Probechem Biochemicals [probechem.com]
- 9. contagionlive.com [contagionlive.com]
- 10. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of New Pleuromutilin Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. 1320. In Vitro Activity of Lefamulin against Staphylococcus aureus Isolated from the Lower Respiratory Tract of Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibtbioservices.com [ibtbioservices.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. imquestbio.com [imquestbio.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Retapamulin activity against mupirocin-resistant strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthetic Utility of Pleuromutilin-22-Mesylate and Pleuromutilin-22-Tosylate in Drug Development
In the landscape of antibiotic development, the pleuromutilin class of natural products stands out for its unique mechanism of action and its potential to combat drug-resistant bacteria.[1][2][3][4] Semisynthetic modifications of the pleuromutilin core, particularly at the C22 hydroxyl group of the glycolic ester side chain, have been instrumental in generating potent and clinically relevant antibiotics such as tiamulin, valnemulin, and lefamulin.[1] This guide provides an in-depth technical comparison of two key intermediates in the synthesis of novel pleuromutilin derivatives: pleuromutilin-22-mesylate and pleuromutilin-22-tosylate. We will explore the nuances of their preparation, reactivity, and overall synthetic utility, supported by experimental data and protocols to aid researchers in making informed decisions for their drug discovery programs.
The Critical Role of C22 Activation
The primary hydroxyl group at the C22 position of pleuromutilin's side chain is a prime target for chemical modification. However, the hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, its conversion to a more labile entity is a prerequisite for introducing diverse functionalities. Sulfonate esters, such as mesylates and tosylates, are excellent choices for this activation step, as they are superb leaving groups, readily displaced by a wide range of nucleophiles.[5] This strategy opens the door to a vast chemical space for generating novel pleuromutilin analogs with improved pharmacokinetic and pharmacodynamic properties.
Preparation of Pleuromutilin-22-Sulfonates: A Comparative Analysis
The selective sulfonylation of the primary C22 hydroxyl in the presence of the secondary C11 hydroxyl of the mutilin core is a critical first step. Both mesylation and tosylation can be achieved with high selectivity, a testament to the greater steric accessibility and reactivity of the primary alcohol.
This compound: A Rapid and Efficient Transformation
The preparation of this compound is characterized by its efficiency and high yield. A comprehensive review by Fazakerley and Procter (2018) highlights a procedure that affords the mesylated product in quantitative yield.[5]
Experimental Protocol: Synthesis of this compound [5]
-
To a solution of pleuromutilin in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine (Et3N) as a base.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methanesulfonyl chloride (MsCl).
-
Stir the reaction at 0 °C and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
The use of a non-nucleophilic amine base like triethylamine is crucial to prevent side reactions and ensure a clean conversion. The reaction is typically rapid, often completing within a few hours.
Pleuromutilin-22-Tosylate: The Workhorse Intermediate
Pleuromutilin-22-tosylate is arguably the more extensively documented intermediate in the literature. Its synthesis is also highly efficient, with reported yields often exceeding 90%.[5]
Experimental Protocol: Synthesis of Pleuromutilin-22-Tosylate [1][5]
-
Dissolve pleuromutilin in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a base, which can be an organic amine like triethylamine or an inorganic base like sodium hydroxide.[5][6] Some protocols also employ a catalyst such as 4-dimethylaminopyridine (DMAP).[7]
-
Add p-toluenesulfonyl chloride (TsCl) to the mixture.
-
Stir the reaction at room temperature or slightly elevated temperatures until completion, as monitored by TLC.
-
Work-up the reaction by washing with water and brine, followed by drying of the organic phase and removal of the solvent in vacuo.
-
The crude product can be purified by column chromatography if necessary.
The choice of base and solvent can influence the reaction rate and final yield, with various research groups reporting slightly different, yet effective, protocols.[1][8]
Comparative Summary of Synthesis
| Feature | This compound | Pleuromutilin-22-Tosylate |
| Sulfonylating Agent | Methanesulfonyl chloride (MsCl) | p-Toluenesulfonyl chloride (TsCl) |
| Typical Base | Triethylamine (Et3N) | Triethylamine (Et3N), NaOH, DMAP |
| Reported Yield | Quantitative[5] | 57% to 98%[1][5][7] |
| Reaction Conditions | Mild, often at 0 °C | Mild, room temperature to slightly elevated |
| Work-up | Standard aqueous work-up | Standard aqueous work-up |
| Purification | Often used crude or with minimal purification | May require chromatographic purification |
Synthetic Utility in Nucleophilic Substitution Reactions
Both this compound and -tosylate serve as excellent electrophiles for SN2 reactions, enabling the introduction of a wide array of functional groups at the C22 position.
Reactivity and Leaving Group Ability
In principle, both mesylate and tosylate are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anion. Theoretical considerations and experimental evidence from other systems suggest that tosylate is a slightly better leaving group than mesylate. This is attributed to the additional resonance delocalization provided by the aromatic ring in the tosylate group. However, for most practical applications in the synthesis of pleuromutilin derivatives, this difference in reactivity is often negligible and both intermediates are highly effective.
Applications of Pleuromutilin-22-Tosylate
The synthetic utility of pleuromutilin-22-tosylate is extensively documented. It has been employed as a key intermediate in the synthesis of numerous pleuromutilin derivatives with diverse side chains, including thioethers, amines, and azides.[1][9]
Experimental Workflow: Nucleophilic Substitution of Pleuromutilin-22-Tosylate
Caption: General workflow for the synthesis of C22-substituted pleuromutilin derivatives via the tosylate intermediate.
A common strategy involves the in situ conversion of the tosylate to the more reactive iodide by adding a catalytic amount of sodium or potassium iodide to the reaction mixture, which then readily undergoes substitution.[1] This Finkelstein-type reaction can accelerate the displacement, particularly with less reactive nucleophiles.
Inferred Utility of this compound
While specific examples of the isolation and subsequent reaction of this compound are less prevalent in the readily available literature compared to the tosylate, its synthetic utility can be confidently inferred. Given its quantitative formation and the excellent leaving group ability of the mesylate anion, it is expected to undergo nucleophilic substitution reactions in a manner analogous to the tosylate. The choice between mesylate and tosylate often comes down to practical considerations.
Head-to-Head Comparison: Mesylate vs. Tosylate in Practice
| Consideration | This compound | Pleuromutilin-22-Tosylate | Rationale & Field Insights |
| Ease of Preparation | Potentially simpler due to quantitative yield and often used crude.[5] | High-yielding but may require purification. | The cleaner reaction profile of the mesylation can streamline the workflow, avoiding a chromatography step. |
| Reagent Cost & Availability | Methanesulfonyl chloride is generally less expensive. | p-Toluenesulfonyl chloride is also widely available and affordable. | For large-scale synthesis, the cost of reagents can be a deciding factor. |
| Reactivity | Excellent leaving group. | Slightly better leaving group in some contexts. | The practical difference in reactivity is often minimal and can be overcome by adjusting reaction conditions (e.g., temperature, addition of iodide). |
| Crystallinity of Intermediate | Often an oil or amorphous solid. | The tosyl group can sometimes induce crystallinity, aiding in purification by recrystallization. | A crystalline intermediate can be advantageous for achieving high purity without chromatography. |
| Downstream Reactions | Expected to be highly effective in a wide range of nucleophilic substitutions. | Proven to be highly effective in a vast number of published syntheses.[1][9] | The extensive literature precedent for the tosylate provides a wealth of established protocols and troubleshooting insights. |
| Byproducts | Triethylammonium chloride (water-soluble). | Triethylammonium chloride or sodium chloride (water-soluble). | Both routes generate water-soluble byproducts, simplifying the work-up. |
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and pleuromutilin-22-tosylate are highly effective and synthetically valuable intermediates for the derivatization of the pleuromutilin scaffold. The choice between them is often dictated by the specific goals of the synthesis and practical laboratory considerations.
-
For rapid and high-throughput analog synthesis , the quantitative and often cleaner formation of the mesylate may be advantageous, potentially allowing for its use in subsequent steps without purification.
-
For syntheses where a crystalline intermediate is desired for ease of purification , the tosylate may be the preferred choice.
-
When following established literature procedures , the tosylate is more likely to have a well-documented protocol for a specific desired transformation.
Ultimately, both sulfonate esters are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of their respective strengths allows for the rational design and efficient execution of synthetic routes towards the next generation of pleuromutilin antibiotics.
References
- Fazakerley, N. J., & Procter, D. J. (2018). Synthesis and synthetic chemistry of pleuromutilin. Tetrahedron, 74(38), 5173-5208.
- Ling, C., et al. (2021). Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage. Scientific Reports, 11(1), 1-13.
- Hainsworth, K., et al. (2020).
- Jin, Z., et al. (2022). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 27(3), 931.
- Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110.
- Herzon, S. B., & Myers, A. G. (2019). Antibacterial properties and clinical potential of pleuromutilins.
- Li, J., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry, 12, 1412345.
- Zhang, Y., et al. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 29(11), 2568.
- Wang, X., et al. (2024).
- Egger, H., & Reinshagen, H. (1976). New pleuromutilin derivatives with enhanced antimicrobial activity. I. Synthesis. The Journal of Antibiotics, 29(9), 915-922.
- Herzon, S. B., et al. (2017). A modular and enantioselective synthesis of the pleuromutilin antibiotics. Science, 356(6341), 956-961.
- Foy, N., & Pronin, S. V. (2022). Synthesis of Pleuromutilin. Journal of the American Chemical Society, 144(23), 10174-10179.
- Herzon, S. B., et al. (2018). Total Synthesis of (+)-Pleuromutilin. Journal of the American Chemical Society, 140(4), 1267-1270.
- WO2002004414A1 - Pleuromutilin derivatives having antibacterial activity. (2002).
- Murphy, S. K., et al. (2017). A modular and enantioselective synthesis of the pleuromutilin antibiotics. Science, 356(6341), 956–961.
- CN103450060A - Synthesis method of tiamulin. (2013).
- CN104892476A - Synthesis method of tiamulin. (2015).
Sources
- 1. Synthesis, biological activities and docking studies of pleuromutilin derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activities of novel pleuromutilin derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A modular and enantioselective synthesis of the pleuromutilin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Cross-Resistance Studies of New Pleuromutilin Antibiotics
Authored for Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a preeminent challenge in global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. The pleuromutilins represent such a class. Initially introduced into veterinary medicine, derivatives like the FDA-approved lefamulin and the topical agent retapamulin are now vital tools in human medicine.[1][2][3] Their distinct mode of action—inhibiting protein synthesis by binding to a unique site on the peptidyl transferase center (PTC) of the 50S ribosomal subunit—means they often bypass common resistance mechanisms that affect other ribosome-targeting antibiotics.[4][5][6][7]
However, no antibiotic is immune to the pressures of microbial evolution. As these new agents see increased clinical use, it is imperative to proactively characterize their resistance profiles and, crucially, their potential for cross-resistance with other antimicrobials. This guide provides a framework for designing and executing robust cross-resistance studies, grounded in established methodologies and an understanding of the underlying molecular genetics.
Chapter 1: The Molecular Basis of Pleuromutilin Resistance
A thorough cross-resistance study is built upon a foundational knowledge of how bacteria evade the antibiotic's action. For pleuromutilins, resistance is primarily, though not exclusively, mediated by modifications to the drug's target site.
1.1. Target Site Mutations: The most prevalent mechanism of acquired resistance involves mutations in the genes encoding ribosomal proteins, particularly rplC (encoding the L3 protein) and rplD (encoding the L4 protein).[8][9] While these proteins do not form the direct binding pocket, their alteration can induce conformational changes in the 23S rRNA, disrupting the "induced fit" necessary for efficient pleuromutilin binding.[8][9][10] This altered topology is the primary driver of reduced susceptibility.
1.2. Ribosomal RNA (rRNA) Modifications: Methylation of the 23S rRNA at nucleotide A2503 by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase can confer resistance to pleuromutilins.[10] This mechanism is of particular concern as the cfr gene is often located on mobile genetic elements and confers broad cross-resistance to phenicols, lincosamides, oxazolidinones, and streptogramin A antibiotics (the PhLOPSA phenotype).
1.3. Efflux Pumps: While less common for Gram-positive organisms, efflux pumps can contribute to reduced pleuromutilin susceptibility. For instance, the Vga(A) and related ABC transporters have been shown to mediate resistance to pleuromutilins, lincosamides, and streptogramin A.[11] In Gram-negative bacteria like Enterobacteriaceae, intrinsic resistance is often mediated by efflux systems such as the AcrAB-TolC pump.[9]
Below is a diagram illustrating the primary mechanisms of action and resistance, providing a visual anchor for these concepts.
Caption: Mechanism of action and resistance for pleuromutilin antibiotics.
Chapter 2: Designing a Validated Cross-Resistance Study
The credibility of a cross-resistance study hinges on a meticulously planned and controlled experimental design. The goal is to compare the activity of new pleuromutilins against a panel of bacterial strains with well-characterized resistance mechanisms.
2.1. Strain Selection: The Core of the Experiment The choice of bacterial isolates is the most critical variable. A robust panel should include:
-
Wild-Type Reference Strains: Quality control strains like Staphylococcus aureus ATCC 29213 serve as a baseline for normal susceptibility.
-
Clinical Isolates: A diverse collection of recent clinical isolates of the target species (e.g., S. aureus, Streptococcus pneumoniae) is essential. These should ideally include both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) S. aureus.[8]
-
Characterized Resistant Strains: The panel must include isogenic strains or well-characterized clinical isolates harboring known resistance mechanisms. This includes strains with documented mutations in rplC or rplD, and those expressing resistance genes like cfr or vga.
2.2. Antimicrobial Agent Selection The comparison should include:
-
New Pleuromutilins: Lefamulin, the newest systemic agent.
-
Older/Topical Pleuromutilins: Retapamulin and potentially the veterinary agent tiamulin can provide valuable comparative data.
-
Other Ribosome-Targeting Antibiotics: Linezolid (an oxazolidinone), clindamycin (a lincosamide), and quinupristin-dalfopristin (a streptogramin) are crucial for assessing cross-resistance via shared mechanisms like cfr.[12]
-
Unrelated Antibiotic Classes: Including agents like vancomycin, daptomycin, or a fluoroquinolone helps confirm that observed resistance is specific to ribosome-targeting agents.
2.3. The Gold Standard: Broth Microdilution for MIC Determination The definitive method for quantifying antibiotic activity is determining the Minimum Inhibitory Concentration (MIC) via broth microdilution. This protocol must adhere to the standards set by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]
The workflow for such a study is systematic, progressing from foundational preparation to final data analysis.
Caption: Standardized workflow for a pleuromutilin cross-resistance study.
Protocol: Broth Microdilution Susceptibility Testing (Adapted from CLSI M07)
-
Preparation of Antibiotic Plates: a. Prepare stock solutions of each antibiotic in a suitable solvent as recommended by the manufacturer. b. In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).[16] The final volume in each well should be 50 µL, covering a clinically relevant concentration range. c. Include a growth control well (broth and inoculum only) and a sterility control well (broth only) for each tested strain.[16]
-
Inoculum Preparation: a. Select 3-5 isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[17]
-
Inoculation and Incubation: a. Add 50 µL of the final diluted inoculum to each well of the antibiotic-containing plate, bringing the total volume to 100 µL. b. Incubate the plates in ambient air at 35-37°C for 16-20 hours for non-fastidious organisms like S. aureus.[17]
-
Reading and Interpreting Results: a. Following incubation, place the plate on a viewing apparatus. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.[16] b. The results for the quality control strain (S. aureus ATCC 29213) must fall within the acceptable range defined by CLSI/EUCAST to validate the entire batch of tests.[13]
Chapter 3: Comparative Data Analysis
The power of a cross-resistance study lies in the clear, objective comparison of quantitative data. Presenting the MIC data in a structured table allows for direct evaluation of how specific resistance mechanisms impact the activity of different pleuromutilins and other antibiotic classes.
An eight-fold or greater increase in the MIC for a resistant strain compared to its wild-type counterpart is a common threshold used to define cross-resistance.[12]
Table 1: Hypothetical MIC Data for S. aureus Strains with Defined Resistance Mechanisms
| Bacterial Strain | Resistance Mechanism | Lefamulin (µg/mL) | Retapamulin (µg/mL) | Linezolid (µg/mL) | Clindamycin (µg/mL) |
| ATCC 29213 | Wild-Type (Control) | 0.12 | 0.06 | 2 | 0.25 |
| Clinical Isolate 1 | rplC (L3) Mutation | 2 | 1 | 2 | 0.25 |
| Clinical Isolate 2 | cfr gene positive | 4 | 2 | 16 | >256 |
| Clinical Isolate 3 | vga(A) gene positive | 1 | 0.5 | 2 | 16 |
| Clinical Isolate 4 | MRSA, no known pleuromutilin resistance | 0.12 | 0.06 | 2 | 0.25 |
Interpretation of Data:
-
The rplC mutation shows a significant increase in MICs for both lefamulin and retapamulin, but not for linezolid or clindamycin, demonstrating target-specific resistance.
-
The cfr-positive strain exhibits elevated MICs not only for lefamulin and retapamulin but also shows high-level resistance to linezolid and clindamycin, confirming the expected PhLOPSA cross-resistance phenotype.
-
The vga(A)-positive strain shows a moderate increase in MICs for pleuromutilins and a significant increase for clindamycin, consistent with the known spectrum of this efflux pump.
-
The MRSA strain without a specific pleuromutilin resistance mechanism retains full susceptibility to the pleuromutilins, highlighting their value in treating infections caused by pathogens resistant to other drug classes.[1][18][19]
Conclusion and Implications for Drug Development
Systematic cross-resistance studies are not merely academic exercises; they are fundamental to the responsible development and stewardship of new antibiotics. For the pleuromutilin class, these studies confirm that while there is no cross-resistance with many major antibiotic classes, specific mechanisms can confer resistance across different pleuromutilin derivatives and even to other ribosome-targeting drugs.[1][12][18]
Understanding these relationships allows researchers to predict resistance patterns, informs the design of next-generation pleuromutilins that may evade these mechanisms, and provides critical data for surveillance programs tracking the evolution of resistance. By employing rigorous, standardized methodologies, the scientific community can accurately map the activity profile of these important new antibiotics, ensuring their longevity and effectiveness in the clinic.
References
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Pfaller, M. A., et al. (2019). Low Prevalence of Gram-Positive Isolates Showing Elevated Lefamulin MIC Results during the SENTRY Surveillance Program for 2015–2016 and Characterization of Resistance Mechanisms. Antimicrobial Agents and Chemotherapy. [Link]
-
Scangarella-Oman, N. E., et al. (2008). Single- and Multistep Resistance Selection Studies on the Activity of Retapamulin Compared to Other Agents against Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy. [Link]
-
Veve, M. P., & Wagner, J. L. (2020). Clinical Utility of Lefamulin: If Not Now, When? Pharmacy and Therapeutics. [Link]
-
Wasserman, M., et al. (2020). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. Pharmacotherapy. [Link]
-
Wikipedia. (n.d.). Pleuromutilin. [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
Contagion Live. (2017). What Are Pleuromutilin Antibiotics and How Do They Work?[Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. [Link]
-
Brieflands. (n.d.). Retapamulin: Current Status and Future Perspectives. [Link]
-
MDPI. (n.d.). Resistance to Lefamulin: An Evaluation of Data from In Vitro Antimicrobial Susceptibility Studies. [Link]
-
Johns Hopkins ABX Guide. (2019). Retapamulin. [Link]
Sources
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Research on the 16-Step Total Synthesis of Pleuromutilin Antibiotics Reported by Sergey v. Pronin's Research Group in JACS - Oreate AI Blog [oreateai.com]
- 4. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. contagionlive.com [contagionlive.com]
- 7. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Prevalence of Gram-Positive Isolates Showing Elevated Lefamulin MIC Results during the SENTRY Surveillance Program for 2015–2016 and Characterization of Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retapamulin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Single- and Multistep Resistance Selection Studies on the Activity of Retapamulin Compared to Other Agents against Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. researchgate.net [researchgate.net]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. protocols.io [protocols.io]
- 18. brieflands.com [brieflands.com]
- 19. academic.oup.com [academic.oup.com]
A Strategic Framework for De-risking Novel Pleuromutilin Antibiotics: A Comparative Safety and Toxicity Evaluation Guide
An authoritative guide by a Senior Application Scientist on the preclinical safety and toxicity evaluation of novel pleuromutilin derivatives, designed for researchers and drug development professionals.
The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have re-emerged as a promising scaffold for new drug development due to their unique mechanism of action and lack of cross-resistance with other antibiotic classes. The approval of lefamulin for community-acquired bacterial pneumonia has invigorated the field, yet the development of any new derivative requires a rigorous, multi-tiered assessment of its safety and toxicity profile to establish a viable therapeutic window.
This guide provides a strategic framework for the preclinical safety evaluation of novel pleuromutilin derivatives. It is designed to move beyond a simple checklist of assays, instead offering a logical, tiered approach that mirrors the drug development pipeline. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis using hypothetical novel derivatives against the established benchmark, lefamulin.
The Evaluation Workflow: A Tiered Approach to Safety Assessment
A successful safety evaluation is a process of progressive de-risking. We begin with broad, high-throughput in vitro assays to quickly identify and eliminate overtly toxic compounds, and then proceed to more complex and resource-intensive in vivo studies for the most promising candidates.
Caption: Tiered workflow for safety and toxicity assessment of novel pleuromutilin derivatives.
Part 1: Foundational In Vitro Cytotoxicity Assessment
Expertise & Rationale: The first critical question is whether a new derivative exhibits general toxicity to mammalian cells. A compound that is highly toxic at concentrations close to its antibacterial effective dose will likely have a narrow therapeutic window, making it a poor candidate. We use immortalized cell lines, such as Vero (monkey kidney epithelial cells) or HEK293 (human embryonic kidney cells), as a robust and reproducible primary screen. The goal is to determine the concentration of the drug that reduces cell viability by 50% (IC50).
Key Experiment: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Self-Validating Protocol:
-
Cell Seeding: Plate mammalian cells (e.g., Vero cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the novel pleuromutilin derivatives (e.g., from 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include a "vehicle control" (e.g., DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Part 2: Genotoxicity Screening
Expertise & Rationale: Genotoxicity, the potential for a compound to damage DNA, is a major safety concern that can lead to carcinogenesis or heritable genetic defects. The bacterial reverse mutation assay, or Ames test, is a well-established and widely used method for initial genotoxicity screening. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result (a significant increase in revertant colonies) indicates that the compound is a mutagen.
Key Experiment: The Ames Test (OECD Test Guideline 471)
Self-Validating Protocol:
-
Strain Selection: Use a minimum of five tester strains, typically TA98, TA100, TA1535, TA1537, and either TA4001 or E. coli WP2 uvrA. This panel detects various types of mutations, such as frameshift and base-pair substitutions.
-
Metabolic Activation (S9 Fraction): Test each compound with and without a liver S9 fraction. This is critical because some compounds only become mutagenic after being metabolized by liver enzymes.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if required) or buffer.
-
Incubate this mixture for 20-30 minutes at 37°C.
-
Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Part 3: Comparative Data Analysis
Expertise & Rationale: Data interpretation is only meaningful in context. A novel derivative's safety profile must be compared against both its antimicrobial potency and established benchmarks. The key is the Selectivity Index (SI) , calculated as SI = IC50 / MIC, where MIC is the Minimum Inhibitory Concentration against the target bacteria. A higher SI value is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells.
The table below presents hypothetical data for two novel derivatives compared to lefamulin.
| Compound | Target Organism (MIC90, µg/mL) S. pneumoniae | Cytotoxicity (IC50, µM) Vero Cells | Genotoxicity (Ames Test) TA100, with S9 | Selectivity Index (SI) |
| Lefamulin (Benchmark) | 0.12 | > 64 | Negative | > 533 |
| Novel Derivative A | 0.06 | 15 | Negative | 250 |
| Novel Derivative B | 0.12 | > 100 | Positive | > 833 |
Interpretation:
-
Novel Derivative A shows improved potency (lower MIC) compared to lefamulin but exhibits significantly higher cytotoxicity, resulting in a lower Selectivity Index. This compound may face challenges due to a narrower therapeutic window.
-
Novel Derivative B has similar potency to lefamulin and excellent low cytotoxicity. However, its positive Ames test is a major red flag for genotoxicity, likely halting its development despite the high SI.
Mechanism of Action & Potential for Off-Target Effects
Pleuromutilins exert their antibacterial effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, inhibiting protein synthesis. This interaction is highly specific to the bacterial ribosome.
Caption: Mechanism of action of pleuromutilin derivatives at the bacterial ribosome.
However, toxicity in mammalian systems arises from off-target effects, which could include inhibition of mitochondrial protein synthesis (mitochondrial ribosomes share some similarities with bacterial ribosomes) or interactions with other cellular machinery like cytochrome P450 enzymes, which is why hepatotoxicity and metabolic stability studies are crucial next steps.
References
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: potent antibiotics targeting protein synthesis. Future Medicinal Chemistry. Available at: [Link]
-
Ling, C., et al. (2022). Pleuromutilin derivatives as antibacterial agents: A mini-review. European Journal of Medicinal Chemistry. Available at: [Link]
-
van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology. Available at: [Link]
-
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]
-
Organisation for Economic Co-operation and Development (OECD). (1997). OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Available at: [Link]
-
Kamal, K. M., et al. (2019). Lefamulin: a novel pleuromutilin antibiotic for community-acquired bacterial pneumonia. Annals of Pharmacotherapy. Available at: [Link]
A Comparative Efficacy Analysis: Benchmarking Novel Pleuromutilin Compounds Against Established Antibiotics
Introduction
The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilins, a class of antibiotics first discovered in the 1950s, represent a promising scaffold due to their distinct mode of action, which confers a low propensity for cross-resistance with other antibiotic classes[1][2]. Originally used in veterinary medicine, this class has seen a resurgence in interest for human applications, culminating in the approval of lefamulin for community-acquired bacterial pneumonia (CABP)[3][4][5].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new pleuromutilin compounds (NPCs). It offers an objective comparison of performance against existing antibiotics, supported by detailed experimental protocols grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The goal is to establish a robust, self-validating system for evaluating the potential of novel pleuromutilin derivatives in the fight against clinically important pathogens.
Part I: Understanding the Battlefield - Mechanism of Action & Resistance
The Peptidyl Transferase Center (PTC) as the Target
Pleuromutilin antibiotics function by inhibiting bacterial protein synthesis. They bind to the central part of domain V of the 50S ribosomal subunit at the peptidyl transferase center (PTC)[1][4][6]. This binding action prevents the correct positioning of transfer RNA (tRNA) in the A- and P-sites, thereby inhibiting peptide bond formation and halting protein elongation[1][3][5][7]. The unique "induced fit" binding mechanism, where the ribosome binding pocket closes around the molecule, results in a tight interaction and is associated with a low probability of cross-resistance to other ribosome-targeting antibiotic classes[5][8][9].
Caption: Pleuromutilin binding to the Peptidyl Transferase Center (PTC) of the 50S ribosome.
Known Resistance Mechanisms
Despite the low intrinsic frequency of resistance development, several mechanisms can confer resistance to pleuromutilins[2]. Understanding these is critical for designing effective benchmarking studies.
-
Target Site Modification: The most significant mechanism is methylation of adenosine 2503 (A2503) in the 23S rRNA, mediated by the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. This single modification can confer resistance to five distinct antibiotic classes (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A - PhLOPSA)[10][11][12][13]. Mutations in ribosomal proteins L3 and L4 have also been associated with reduced susceptibility[14].
-
Efflux Pumps: ATP-binding cassette (ABC)-F transporter proteins, such as Vga(A) and Sal(A), can mediate resistance by protecting the ribosome[9][14].
Part II: The Contenders - Selecting Comparators and Test Organisms
A robust benchmarking study requires careful selection of both comparator antibiotics and a clinically relevant panel of bacterial isolates.
The New Pleuromutilin Compound (NPC)
This represents the novel, semi-synthetic pleuromutilin analog being evaluated. Its unique structural modifications are hypothesized to improve potency, expand its spectrum, or overcome existing resistance mechanisms.
Comparator Antibiotics
The choice of comparators should reflect the current standard of care for the target indications of the NPC.
| Comparator Drug | Class | Mechanism of Action | Relevance/Rationale |
| Lefamulin | Pleuromutilin | 50S Ribosome (PTC) Inhibition | The most recently approved systemic pleuromutilin for human use; serves as the "gold standard" for the class[3][5]. |
| Tiamulin/Valnemulin | Pleuromutilin | 50S Ribosome (PTC) Inhibition | Established veterinary pleuromutilins; provide a historical performance baseline for the class[1][2][15]. |
| Linezolid | Oxazolidinone | 50S Ribosome Inhibition | Important for treating MRSA and VRE; potential for cross-resistance via the Cfr mechanism[13][16]. |
| Vancomycin | Glycopeptide | Cell Wall Synthesis Inhibition | Standard of care for severe MRSA infections[5][17][18]. |
| Clindamycin | Lincosamide | 50S Ribosome Inhibition | Used for skin and soft-tissue infections; also subject to Cfr-mediated resistance[5][16]. |
| Azithromycin | Macrolide | 50S Ribosome Inhibition | Commonly prescribed for community-acquired pneumonia[8][18]. |
| Levofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | Broad-spectrum agent used for respiratory infections[8][19]. |
Panel of Test Organisms
The test panel should include key pathogens relevant to the intended clinical applications, such as respiratory and skin infections. It is crucial to include both reference strains and recent clinical isolates with known resistance profiles.
| Organism | Gram Stain | Clinical Relevance | Key Strains to Include |
| Staphylococcus aureus | Gram-positive | Skin infections, pneumonia, bacteremia[20]. | Methicillin-susceptible (MSSA), Methicillin-resistant (MRSA)[20], Vancomycin-intermediate (VISA), Cfr-positive strains. |
| Streptococcus pneumoniae | Gram-positive | Community-acquired pneumonia, meningitis[9][21][22]. | Penicillin-susceptible, Penicillin-resistant (PRSP), Macrolide-resistant strains. |
| Haemophilus influenzae | Gram-negative | Respiratory infections. | Beta-lactamase positive and negative strains. |
| Mycoplasma pneumoniae | Atypical | Atypical pneumonia. | Macrolide-susceptible and resistant strains. |
| Enterococcus faecium | Gram-positive | Nosocomial infections. | Vancomycin-resistant (VRE) strains[3]. |
Part III: The Gauntlet - Core Experimental Protocols for Benchmarking
Methodologies must adhere to established standards to ensure data is reproducible and comparable across studies. The CLSI M07 and M100 documents provide the foundational procedures for most of these tests[1][6][10][23].
Experiment 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: The MIC is the most fundamental measure of an antibiotic's potency. It determines the lowest concentration of the drug that prevents visible growth of a microorganism, providing a primary endpoint for comparing the intrinsic activity of the NPC against other agents.
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol (Broth Microdilution):
-
Preparation: Prepare serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate[3][24]. The final volume in each well after inoculation should be 100 µL.
-
Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well[25].
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates in ambient air at 35-37°C for 16-20 hours[3].
-
Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experiment 2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While MIC measures growth inhibition (bacteriostatic activity), the MBC determines the concentration that kills the bacteria (bactericidal activity). This distinction is critical for treating severe infections, especially in immunocompromised patients.
Detailed Protocol:
-
Subculture: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% (3-log₁₀) reduction in CFU/mL compared to the initial inoculum count[26][27].
Experiment 3: Time-Kill Kinetic Assays
Causality: Time-kill assays provide dynamic information about an antibiotic's activity, revealing the rate and extent of bacterial killing over time. This is more informative than the static endpoints of MIC/MBC and helps to characterize concentration-dependent vs. time-dependent killing.
Caption: Workflow for a Time-Kill Kinetic Assay.
Detailed Protocol:
-
Setup: Inoculate flasks containing CAMHB with a standardized log-phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL. Add the test antibiotics at concentrations relative to their MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control[25][26].
-
Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.
-
Quantification: Perform serial dilutions of the aliquot and plate onto agar for viable cell counting (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[26].
Experiment 4: Spontaneous Frequency of Resistance Analysis
Causality: This assay is crucial for predicting the likelihood of resistance emerging during therapy. It quantifies the intrinsic rate at which resistant mutants arise when a large bacterial population is exposed to a selective pressure (i.e., the antibiotic). A low frequency suggests a higher barrier to resistance development.
Detailed Protocol:
-
Inoculum Preparation: Grow a large volume of bacterial culture to a high density (~10⁹ to 10¹⁰ CFU/mL). Determine the precise viable count by plating serial dilutions on non-selective agar[7].
-
Selective Plating: Plate a large, known number of cells (e.g., 10⁹ CFU) onto agar plates containing the NPC at a concentration known to inhibit the wild-type strain (typically 4x or 8x the MIC)[7][12].
-
Incubation: Incubate the plates for 48-72 hours to allow for the growth of resistant colonies.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies that appear on the selective plates by the total number of viable cells that were plated[28].
Part IV: Analyzing the Results - Data Interpretation & Presentation
Clear and concise data presentation is paramount for objective comparison.
MIC₅₀/MIC₉₀ Comparison Table
Summarize the MIC data for the panel of clinical isolates. MIC₅₀ is the concentration that inhibits 50% of the isolates, while MIC₉₀ inhibits 90%. This provides a clear snapshot of spectrum and potency.
| Antibiotic | Organism (n=50) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| NPC | S. aureus (MRSA) | 0.06 - 1 | 0.125 | 0.5 |
| Lefamulin | S. aureus (MRSA) | 0.06 - 2 | 0.125 | 1 |
| Linezolid | S. aureus (MRSA) | 0.5 - 2 | 1 | 2 |
| Vancomycin | S. aureus (MRSA) | 0.5 - 2 | 1 | 2 |
| NPC | S. pneumoniae (PRSP) | ≤0.03 - 0.5 | 0.06 | 0.25 |
| Lefamulin | S. pneumoniae (PRSP) | ≤0.03 - 0.5 | 0.06 | 0.5 |
| Levofloxacin | S. pneumoniae (PRSP) | 0.5 - 4 | 1 | 2 |
Time-Kill Curve Interpretation
Plotting log₁₀ CFU/mL vs. time allows for direct visualization of killing kinetics. The key metric is the time required to achieve a 3-log₁₀ reduction in bacterial count. A faster reduction indicates more rapid bactericidal activity.
Overall Performance Scorecard
A final summary table can provide a high-level comparison across all key benchmarking parameters.
| Parameter | New Pleuromutilin Compound (NPC) | Lefamulin | Linezolid | Vancomycin |
| Potency vs. MRSA (MIC₉₀) | 0.5 µg/mL | 1 µg/mL | 2 µg/mL | 2 µg/mL |
| Potency vs. PRSP (MIC₉₀) | 0.25 µg/mL | 0.5 µg/mL | N/A | N/A |
| Bactericidal Activity | Yes (MBC/MIC ≤ 4) | Yes (MBC/MIC ≤ 4) | No (Bacteriostatic) | Yes (Slow) |
| Killing Rate (vs. MRSA) | Rapid (≥3-log kill at 8h) | Moderate | N/A (Static) | Slow (≥3-log kill at 24h) |
| Resistance Frequency | Low (<10⁻⁹) | Low (<10⁻⁹) | Moderate (~10⁻⁸) | Low (<10⁻⁹) |
| Activity vs. Cfr+ Strains | Retained/Reduced | Reduced | None | Retained |
Conclusion & Future Directions
This guide outlines a systematic and rigorous approach to benchmarking novel pleuromutilin compounds. By adhering to standardized protocols and selecting clinically relevant comparators and pathogens, researchers can generate high-quality, reproducible data. An NPC that demonstrates superior potency (lower MICs), broader spectrum (activity against resistant isolates), rapid bactericidal activity, and a high barrier to resistance will have a strong preclinical case for further development.
The data generated through this framework will be critical for making informed decisions, guiding subsequent studies in animal infection models, and ultimately, contributing to the development of the next generation of antibiotics to address the global health threat of antimicrobial resistance.
References
-
Paukner, S., & Riedl, R. (2017). Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic. ACS Infectious Diseases, 3(1), 1-13. Available at: [Link]
-
Paukner, S., Gruss, A., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 7(1), a027110. Available at: [Link]
-
Wikipedia. (n.d.). Pleuromutilin. Retrieved from: [Link]
-
Leowattana, W., Leowattana, P., & Leowattana, T. (2022). Pleuromutilin and its Derivatives: Promising Novel Anti-Infective Agents. Anti-Infective Agents, 20(2), 28-37. Available at: [Link]
-
RxList. (2021). Pleuromutilin. Retrieved from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Lefamulin Acetate? Retrieved from: [Link]
-
Contagion Live. (2020). Lefamulin: An Overview of a Lonely Soldier. Retrieved from: [Link]
-
Wicha, W. W., et al. (2019). Introduction: lefamulin and pharmacokinetic/pharmacodynamic rationale to support the dose selection of lefamulin. Journal of Antimicrobial Chemotherapy, 74(Supplement_3), iii2-iii11. Available at: [Link]
-
File, T. M., Jr. (2019). Lefamulin: A Novel Oral and Intravenous Pleuromutilin for the Treatment of Community-Acquired Bacterial Pneumonia. Clinical Infectious Diseases, 69(Supplement_1), S1-S10. Available at: [Link]
-
Contagion Live. (2017). What Are Pleuromutilin Antibiotics and How Do They Work? Retrieved from: [Link]
-
Novak, R., & Shlaes, D. M. (2010). The pleuromutilin antibiotics: a new class for human use. Current Opinion in Investigational Drugs, 11(2), 182-191. Available at: [Link]
-
Paukner, S., & Riedl, R. (2017). Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. PubMed. Available at: [Link]
-
ResearchGate. (2025). Pleuromutilin antibiotics. Retrieved from: [Link]
-
Kehrenberg, C., et al. (2006). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics. Antimicrobial Agents and Chemotherapy, 50(7), 2500-2505. Available at: [Link]
-
European Medicines Agency. (2014). Reflection paper on use of pleuromutilins in food-producing animals in the European Union: development of resistance and impact on human and animal health. Retrieved from: [Link]
-
ASM Journals. (2006). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics. Antimicrobial Agents and Chemotherapy, 50(7). Available at: [Link]
-
Prince, W. T., & Ippolito, J. A. (2011). Are pleuromutilin antibiotics finally fit for human use? Annals of the New York Academy of Sciences, 1241, 70-80. Available at: [Link]
-
ResearchGate. (2025). The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics. Retrieved from: [Link]
-
ResearchGate. (2025). The pleuromutilin antibiotics: A new class for human use. Retrieved from: [Link]
-
O'Neill, A. J. (2022). Sal-type ABC-F proteins: intrinsic and common mediators of pleuromutilin resistance by target protection in staphylococci. Journal of Antimicrobial Chemotherapy, 77(2), 339-346. Available at: [Link]
-
Li, Y., et al. (2021). Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection. Molecules, 26(15), 4467. Available at: [Link]
-
Smith, L. K., et al. (2013). The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L. Antimicrobial Agents and Chemotherapy, 57(1), 240-248. Available at: [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from: [Link]
-
EUCAST. (n.d.). MIC Determination. Retrieved from: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from: [Link]
-
Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from: [Link]
-
Liu, C., et al. (2011). Clinical Practice Guidelines by the Infectious Diseases Society of America for the Treatment of Methicillin-Resistant Staphylococcus aureus Infections in Adults and Children. Clinical Infectious Diseases, 52(3), e18-e55. Available at: [Link]
-
The Medical Letter on Drugs and Therapeutics. (2021). Antibacterial Drugs for Community-Acquired Pneumonia. Retrieved from: [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
-
Pope, C. F., et al. (2008). A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance. Antimicrobial Agents and Chemotherapy, 52(10), 3435-3440. Available at: [Link]
-
Metlay, J. P., et al. (2019). Diagnosis and Treatment of Adults with Community-acquired Pneumonia. An Official Clinical Practice Guideline of the American Thoracic Society and Infectious Diseases Society of America. American Journal of Respiratory and Critical Care Medicine, 200(7), e45-e67. Available at: [Link]
-
CDC. (2019). Methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from: [Link]
-
Medscape. (n.d.). Bacterial Pneumonia Medication. Retrieved from: [Link]
-
GoodRx. (2023). Best Treatments for MRSA: Best Antibiotics and More. Retrieved from: [Link]
-
Verywell Health. (2023). The Best Antibiotics for Pneumonia. Retrieved from: [Link]
Sources
- 1. nih.org.pk [nih.org.pk]
- 2. dovepress.com [dovepress.com]
- 3. protocols.io [protocols.io]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Antibacterial Drugs for Community-Acquired Pneumonia | The Medical Letter Inc. [secure.medicalletter.org]
- 9. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diagnosis and Treatment of Community-Acquired Pneumonia | AAFP [aafp.org]
- 15. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Best Antibiotics for Pneumonia [verywellhealth.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Methicillin-resistant Staphylococcus aureus (MRSA) Basics | MRSA | CDC [cdc.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Assessment of Susceptibility Testing Practices for Streptococcus pneumoniae --- United States, February 2000 [cdc.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. actascientific.com [actascientific.com]
- 26. emerypharma.com [emerypharma.com]
- 27. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pleuromutilin-22-Mesylate
This guide provides essential safety and logistical information for the proper disposal of Pleuromutilin-22-mesylate. As a potent antibiotic compound used in research and development, its handling and disposal require a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Core Principles: Hazard Awareness and Regulatory Compliance
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. Pleuromutilin and its derivatives are classified with specific hazards that dictate why they cannot be treated as benign waste. The primary directive for this compound is its significant environmental toxicity.
Causality of Disposal Protocols: The stringent disposal requirements for this compound are driven by its hazard profile. Specifically, its classification as "very toxic to aquatic life with long-lasting effects" is a critical determinant.[1] This means that even minute quantities released into the sanitary sewer system can have a devastating impact on aquatic ecosystems.[2] Consequently, under no circumstances should this compound or its solutions be disposed of down the drain. [2][3] All waste must be managed as regulated hazardous chemical waste.
Your institution's Chemical Hygiene Plan (CHP), mandated by the Occupational Safety and Health Administration (OSHA), is your primary resource for specific local procedures.[4][5] This guide serves to supplement, not replace, your local Environmental Health and Safety (EHS) office's requirements.
Table 1: GHS Hazard Profile for Pleuromutilin Compounds
| Hazard Code | Hazard Statement | Primary Concern |
| H302 | Harmful if swallowed[6] | Personnel Safety |
| H315 | Causes skin irritation[1] | Personnel Safety |
| H319 | Causes serious eye irritation[1] | Personnel Safety |
| H335 | May cause respiratory irritation[1] | Personnel Safety |
| H410 | Very toxic to aquatic life with long lasting effects[1] | Environmental Safety |
The Disposal Workflow: A Step-by-Step Guide
Proper disposal begins the moment waste is generated. The key is immediate and correct segregation to prevent accidental mixing of incompatible chemicals and to ensure the waste stream is correctly identified for the disposal facility.[7][8]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling any waste containing this compound.
Caption: Decision workflow for this compound waste streams.
Detailed Experimental Protocols for Waste Management
The following protocols provide explicit, step-by-step instructions for the three primary waste streams you will encounter.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the original reagent bottle containing the pure, solid this compound.
-
Do Not Alter: Keep the compound in its original, labeled container. This is the safest and most identifiable vessel for it.
-
Assess Integrity: Ensure the container's cap is tightly sealed and the container itself is not cracked or compromised.
-
Label as Waste: Affix your institution's hazardous waste tag directly to the container. Write "Waste" or "Expired" clearly on the label. The full chemical name is already present.
-
Segregate and Store: Place the container in your lab's designated Satellite Accumulation Area (SAA) for hazardous chemical waste. Ensure it is stored with compatible solids.
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.[7]
Protocol 3.2: Disposal of Contaminated Solid Waste
This category includes disposable labware such as nitrile or latex gloves, weigh boats, pipette tips, and contaminated paper towels from spill cleanup.
-
Establish a Dedicated Container: Designate a specific, sealable container for this waste stream. A sturdy box with a thick polymer liner is often sufficient. For contaminated sharps (needles, scalpels, broken glass), a dedicated, puncture-proof sharps container is mandatory.[8]
-
Immediate Segregation: As soon as an item is contaminated, place it directly into the designated waste container. Do not allow it to accumulate on the benchtop.
-
Labeling: The container must be labeled from the moment the first piece of waste is added.[8] The label must clearly state "Hazardous Waste" and list "this compound contaminated debris."[7]
-
Closure: Keep the container closed at all times unless actively adding waste.[8][9] This prevents the release of any aerosolized particles and complies with EPA regulations.
-
Storage and Pickup: When the container is full, seal it securely and move it to your SAA to await scheduled EHS pickup.
Protocol 3.3: Disposal of Contaminated Liquid Waste
This protocol covers aqueous or solvent-based solutions containing dissolved this compound.
-
Select a Compatible Container: Choose a leak-proof container, preferably plastic, with a secure screw-top cap.[7][8] Ensure the container material is compatible with the solvents used (e.g., do not store organic solvents in certain types of plastic).
-
Label Before Use: Affix a hazardous waste tag to the empty container before adding any liquid.
-
Log All Constituents: As you add waste, immediately list every chemical component on the tag by its full name, including solvents (e.g., "Methanol," "Water," "this compound").[7] Estimate and record the percentage of each component. Abbreviations are not permitted.
-
Maintain Headspace: Never fill a liquid waste container to the brim. Leave at least 5-10% of the volume (about 1-2 inches) as empty headspace to allow for vapor expansion.[8][10]
-
Ensure Closure and Storage: Keep the cap securely fastened when not in use. Store the container in a secondary containment bin within your SAA, segregated by chemical compatibility (e.g., keep organic waste separate from acidic waste).[8]
-
Schedule Pickup: Once the container is full, arrange for pickup through your EHS department.
Managing Spills and Decontamination
Any spill of this compound, solid or liquid, must be managed as an emergency. All materials used for cleanup are considered hazardous waste.
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: For solids, gently cover with absorbent pads to prevent aerosolization. For liquids, surround the spill with absorbent material.
-
Clean the Area: Working from the outside in, collect all contaminated materials (absorbent pads, towels, etc.).
-
Decontaminate: Wipe the spill area with an appropriate cleaning solvent (e.g., 70% ethanol), and dispose of the wipe as hazardous waste.
-
Package Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste bag or container as described in Protocol 3.2.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe research environment and ensure the responsible stewardship of chemical agents. Always prioritize safety and when in doubt, consult your institution's Chemical Hygiene Officer or EHS department.[4]
References
- PPG. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology, Inc. (2025). Pleuromutilin - Safety Data Sheet.
- ECHEMI. (n.d.). Pleuromutilin SDS, 125-65-5 Safety Data Sheets.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Pleuromutilin ≥95%.
- University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Pfizer. (2011). MATERIAL SAFETY DATA SHEET.
- UTIA Safety Office. (n.d.). Hazardous Waste Guide.
- Secure Waste. (2026). EPA Final Rule on Hazardous Waste Pharmaceuticals.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. osha.gov [osha.gov]
- 6. echemi.com [echemi.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 9. securewaste.net [securewaste.net]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Pleuromutilin-22-mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Pleuromutilin-22-mesylate, a potent antibiotic derivative. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: What is this compound?
This compound is a semi-synthetic derivative of the diterpene antibiotic, pleuromutilin.[1][2][3] The parent compound, pleuromutilin, is known to be harmful if swallowed, can cause serious eye irritation, and may lead to allergic skin reactions or respiratory irritation.[4] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other pleuromutilin derivatives, such as Pleuromutilin 22-Tosylate, suggests that it should be handled with a similar degree of caution.[5] The introduction of the mesylate group, a good leaving group, may also imply a higher potential for reactivity.
Known Hazards of the Parent Compound (Pleuromutilin):
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | |
| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | [4] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | [4] |
The Core Principle: A Multi-Layered Approach to Protection
Given the potent nature of this antibiotic powder, a multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable. This ensures redundancy in safety measures and minimizes the risk of exposure through inhalation, dermal contact, or accidental ingestion.[6]
Handling powdered active pharmaceutical ingredients (APIs) like this compound poses a significant risk of aerosolization and inhalation.[7]
-
Minimum Requirement: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a containment hood.
-
Recommended: For procedures with a higher risk of aerosol generation, such as weighing or reconstitution, a half-mask or full-face respirator with P100 filters is recommended.
-
Causality: The small particle size of antibiotic powders allows them to remain airborne and be easily inhaled, leading to potential respiratory sensitization and other systemic effects. A properly fitted respirator provides a physical barrier against these airborne particles.
-
Mandatory: Chemical splash goggles are mandatory at all times when handling this compound in any form (powder or solution).
-
Enhanced Protection: A face shield worn over safety goggles is required during any procedure where there is a risk of splashing or aerosol generation.
-
Rationale: The parent compound is a known eye irritant. A face shield provides an additional layer of protection for the entire face from splashes and airborne powder.
-
Double Gloving: Double gloving with powder-free nitrile gloves is mandatory.
-
Procedure: The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. The outer glove should be changed immediately upon known or suspected contact with the compound and every 30-60 minutes during continuous handling.
-
Scientific Basis: Double gloving provides a significant reduction in the risk of exposure in case the outer glove is compromised. Powder-free gloves are essential to prevent the powder from adhering to the gloves and becoming an inhalation hazard.
-
Required: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is the preferred choice.
-
Alternative: If a disposable gown is not available, a clean, dedicated lab coat that is regularly laundered should be used. This lab coat should not be worn outside of the designated laboratory area.
-
Justification: A disposable gown prevents the contamination of personal clothing and can be easily disposed of as hazardous waste. A solid front provides better protection against spills.
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to minimize movement in and out.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, gown, respirator, safety goggles, face shield, and outer gloves.
-
Weighing: Weigh the powdered compound in a chemical fume hood or a ventilated balance enclosure. Use a spatula to gently transfer the powder to minimize dust generation.
-
Reconstitution: In the fume hood, add the solvent to the vessel containing the weighed this compound. Gently swirl to dissolve. Avoid sonication, which can generate aerosols.
-
Conduct all experimental procedures involving the compound within the chemical fume hood.
Disposal Plan: Responsible Management of Antibiotic Waste
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[8] All waste generated from handling this compound must be treated as hazardous chemical waste.[9][10]
Caption: Disposal workflow for this compound waste.
-
Includes: Contaminated gloves, gowns, bench paper, weighing paper, and empty vials.
-
Procedure: Place all solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Includes: Unused solutions of this compound and solvent rinses of contaminated glassware.
-
Procedure: Collect all liquid waste in a sealed, labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Procedure: Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).
-
Outer Gloves: Remove the outer gloves first and dispose of them in the hazardous waste container.
-
Gown and Face Shield: Remove the gown and face shield, taking care to avoid contaminating yourself.
-
Inner Gloves: Remove the inner gloves and dispose of them.
-
Hand Washing: Wash your hands thoroughly with soap and water after all PPE has been removed.
Occupational Exposure Limits (OELs): A Precautionary Approach
As of the date of this guide, no specific Occupational Exposure Limit (OEL) has been established for this compound or other pleuromutilin derivatives.[11] In the absence of such data for novel pharmaceutical compounds, an occupational exposure banding (OEB) approach is recommended.[12] This involves categorizing the compound into a hazard band based on its toxicological and pharmacological properties, which then corresponds to a target range for airborne concentration. Given the known hazards of the parent compound, a conservative approach would be to handle this compound in a high-potency compound category, requiring stringent containment and PPE measures.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can ensure a safe and controlled environment for handling this compound, protecting both yourself and your valuable research.
References
-
PubChem. Pleuromutilin. National Institutes of Health. [Link]
-
World Pharma Today. Antibiotic powders: Maximum safety and efficiency during filling. [Link]
-
Na et al. Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
ResearchGate. Are pleuromutilin antibiotics finally fit for human use?. [Link]
-
Wikipedia. Pleuromutilin. [Link]
-
Paukner, S., & Riedl, R. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance. PMC. [Link]
-
Lidsen. Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review. [Link]
-
Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pleuromutilin - Wikipedia [en.wikipedia.org]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilin | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pleuromutilin 22-Tosylate | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antibiotic powders : Maximum safety and efficiency during filling [worldpharmatoday.com]
- 8. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
